molecular formula C7H16O4 B1247627 Pluronic F-127 CAS No. 721929-01-7

Pluronic F-127

Cat. No.: B1247627
CAS No.: 721929-01-7
M. Wt: 164.2 g/mol
InChI Key: OQNWUUGFAWNUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pluronic P-123 is a triblock copolymer composed of a central hydrophobic chain of poly(propylene oxide) (70 units) flanked by two hydrophilic chains of poly(ethylene oxide) (20 units each). A polymer with the formula HO[CH2CH2O]2O[CH2CH(CH3)O]70[CH2CH2O]2OH. It has a role as a nonionic surfactant.

Properties

CAS No.

721929-01-7

Molecular Formula

C7H16O4

Molecular Weight

164.2 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)propoxy]ethanol

InChI

InChI=1S/C7H16O4/c1-7(11-5-3-9)6-10-4-2-8/h7-9H,2-6H2,1H3

InChI Key

OQNWUUGFAWNUME-UHFFFAOYSA-N

SMILES

CC(COCCO)OCCO

Canonical SMILES

CC(COCCO)OCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Pluronic F-127

Author: BenchChem Technical Support Team. Date: December 2025

Pluronic F-127, also known as Poloxamer 407, is a synthetic, non-ionic triblock copolymer widely utilized in the pharmaceutical and biomedical fields for its unique surfactant properties and ability to form thermo-reversible gels.[1][2][3] Its utility spans a range of applications, including drug delivery, cell culture, and as a solubilizing agent.[4][5][6] This guide provides a detailed examination of its chemical structure, physicochemical properties, and a representative experimental protocol for its application.

Core Chemical Structure

This compound is an amphiphilic block copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[5][7][8] This A-B-A type structure, specifically PEO-PPO-PEO, is responsible for its characteristic self-assembly into micelles in aqueous solutions.[5] The hydrophobic PPO core can encapsulate lipophilic drugs, while the hydrophilic PEO corona provides a stabilizing interface with the aqueous environment.[5]

The synthesis of this compound involves the condensation of ethylene oxide and propylene oxide.[8] The general chemical structure can be represented as:

(C₂H₄O)ₓ(C₃H₆O)ᵧ(C₂H₄O)ₓ

Where (C₂H₄O) represents the ethylene oxide (EO) monomer unit and (C₃H₆O) represents the propylene oxide (PO) monomer unit.

The specific nomenclature "F-127" denotes its physical form (F for flake), the molecular weight of the PPO block (12 x 300 ≈ 3600 g/mol ), and the weight percentage of the PEO blocks (7 x 10 = 70%).

Below is a diagram illustrating the block copolymer structure of this compound.

G Figure 1: Schematic of this compound Triblock Copolymer Structure cluster_0 Hydrophilic PEO Block cluster_1 Hydrophobic PPO Block cluster_2 Hydrophilic PEO Block PEO_start HO-(C₂H₄O)x PPO -(C₃H₆O)y PEO_start->PPO PEO_end -(C₂H₄O)x-H PPO->PEO_end G Figure 2: Workflow for Preparing 20% (w/v) this compound in DMSO cluster_prep Preparation Steps cluster_notes Key Considerations weigh 1. Weigh 2g of This compound add_dmso 2. Add 10mL of anhydrous DMSO weigh->add_dmso heat 3. Heat at ~40°C for 20 mins add_dmso->heat vortex 4. Vortex until fully dissolved heat->vortex store 5. Store at Room Temperature vortex->store storage_note Do not refrigerate or freeze. If crystallized, gently reheat. store->storage_note

References

Pluronic F-127: A Deep Dive into the Mechanism of Thermoreversible Gelation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127 (also known as Poloxamer 407) is a triblock copolymer consisting of a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks (PEO100-PPO65-PEO100).[1] This amphiphilic nature drives its remarkable and highly useful property of thermoreversible gelation in aqueous solutions. At low temperatures, this compound exists as individual polymer chains, or "unimers," and the solution behaves as a low-viscosity liquid.[2] As the temperature increases, a fascinating molecular self-assembly process is initiated, leading to the formation of a semi-solid gel. This transition is reversible, with the gel reverting to a liquid upon cooling. This unique characteristic has positioned this compound as a key excipient in various pharmaceutical and biomedical applications, including controlled drug delivery, tissue engineering, and 3D printing.[3]

The core mechanism of this thermoreversible gelation is a two-step process: micellization followed by gel formation. The process is primarily entropy-driven.[4] As the temperature rises, the hydrogen bonds between water molecules and the hydrophobic PPO block of the this compound unimers are disrupted.[4] This desolvation of the PPO chains increases their hydrophobicity, leading them to aggregate to minimize their contact with water. This self-assembly results in the formation of spherical micelles, typically with a hydrophobic PPO core and a hydrophilic PEO corona that forms a stabilizing shell, interacting with the surrounding aqueous environment.[1][4]

With a further increase in temperature or polymer concentration, these micelles begin to pack closely together. At a critical gelation concentration and temperature, the micelles become so crowded that they arrange into an ordered lattice structure, often a face-centered cubic (FCC) or body-centered cubic (BCC) lattice.[5][6] This ordered packing of micelles is what constitutes the gel phase, resulting in a significant increase in the viscosity and the formation of a semi-solid material.[5]

Quantitative Data on this compound Gelation

The thermoreversible gelation of this compound is characterized by several key parameters, including the critical micelle concentration (CMC), critical micelle temperature (CMT), sol-gel transition temperature, and micelle size. These parameters are influenced by factors such as polymer concentration, temperature, and the presence of additives.

Table 1: Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT) of this compound
Temperature (°C)CMC (mM)MethodReference
250.34 ± 0.01ITC[7]
300.07 ± 0.01ITC[7]
350.03 ± 0.01ITC[7]
400.02 ± 0.01ITC[7]
27~1.0DSC[8]
250.555Not Specified[9]
370.048UV/Visible Spectroscopy[10]
Table 2: Sol-Gel Transition Temperatures of Aqueous this compound Solutions
Concentration (w/v %)Sol-Gel Transition Temperature (°C)MethodReference
2028Rheology[11]
25Not Specified (gel at 37)Rheology[12]
3023Rheology[13]
2034Rheology[13]
23Decreases with ethanol additionRheologyNot Specified
2020Rheology[14]
Table 3: Hydrodynamic Diameter of this compound Micelles
Concentration (w/v %)Temperature (°C)Hydrodynamic Diameter (nm)MethodReference
Not SpecifiedNot Specified20.0 ± 0.7DLS[15]
5.1 mMNot Specified15 (median)DLS[16]
151512DLS[17]
152524DLS[17]
Not SpecifiedNot Specified51.87 ± 6.39 (for F127-SS-TOC)DLS[18]

Experimental Protocols

The characterization of the thermoreversible gelation of this compound involves several key analytical techniques. Below are detailed methodologies for some of the most common experiments.

Rheological Analysis for Sol-Gel Transition

Objective: To determine the sol-gel transition temperature and the viscoelastic properties of this compound solutions.

Methodology:

  • Sample Preparation: Prepare a 20% (w/v) this compound solution by dissolving 10 g of this compound in 48.2 ml of ice-cold MilliQ water with magnetic stirring. Store the solution at 4°C to ensure complete dissolution and prevent gelation.[11]

  • Instrumentation: Use a rotational rheometer equipped with a Peltier plate for precise temperature control. A cone-plate or parallel-plate geometry can be used.[1][19]

  • Procedure:

    • Load the cold this compound solution onto the rheometer plate at a low temperature (e.g., 3-5°C).[2][19]

    • Perform an oscillation strain sweep at a temperature where the sample is expected to be a gel (e.g., 37°C) to determine the linear viscoelastic region (LVER). An optimal strain value within the LVER (e.g., 0.1%) should be used for subsequent measurements.[19]

    • Conduct an oscillation frequency sweep at the same temperature to select an appropriate oscillation frequency (e.g., 1 rad/s).[19]

    • To determine the sol-gel transition temperature, perform an oscillation temperature ramp or sweep. Increase the temperature from a low value (e.g., 5°C) to a high value (e.g., 45°C) at a controlled rate (e.g., 1°C/min).[2]

    • During the temperature ramp, continuously measure the storage modulus (G') and the loss modulus (G'').[2]

  • Data Analysis: The sol-gel transition temperature is typically defined as the temperature at which G' equals G'' (tan δ = 1).[14]

Dynamic Light Scattering (DLS) for Micelle Size Determination

Objective: To measure the hydrodynamic diameter of this compound micelles.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in deionized water (e.g., 5.1 mM).[16] The solution should be filtered through a microporous filter (e.g., 0.22 µm) to remove any dust particles.

  • Instrumentation: Use a DLS instrument, such as a Zetasizer Nano ZSP system.[18]

  • Procedure:

    • Place the prepared sample in a suitable cuvette and place it in the DLS instrument.

    • Allow the sample to equilibrate at the desired temperature.

    • Perform the DLS measurement. The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the micelles.

  • Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles from their diffusion coefficient. The results are typically presented as a size distribution histogram.

Isothermal Titration Calorimetry (ITC) for CMC Determination

Objective: To determine the Critical Micelle Concentration (CMC) of this compound.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of this compound in degassed water to be placed in the syringe. The sample cell will contain only degassed water.[7]

  • Instrumentation: Use an Isothermal Titration Calorimeter.

  • Procedure:

    • Fill the syringe with the this compound solution and the sample cell with degassed water.

    • Set the desired temperature for the experiment (e.g., 25°C, 30°C, 35°C, 40°C).[7]

    • Perform a series of small injections of the this compound solution into the water-filled cell while monitoring the heat change associated with each injection.

  • Data Analysis: The heat of dilution of the unimers is measured before the CMC. As micelles form, the heat change per injection alters significantly. The CMC is determined from the inflection point of the titration curve, which plots the heat change per injection against the total concentration of the surfactant in the cell.[7]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To investigate the thermodynamics of micellization and the sol-gel transition.

Methodology:

  • Sample Preparation: Prepare this compound solutions of the desired concentration in a suitable buffer (e.g., PBS).[4]

  • Instrumentation: Use a Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the this compound solution into a hermetically sealed aluminum pan. An empty pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 5°C/min) over a desired temperature range (e.g., 2°C to 60°C).

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to thermal transitions. A broad endothermic peak is typically observed for the micellization process.[4] The onset temperature of this peak can be related to the CMT, and the area under the peak corresponds to the enthalpy of micellization.

Visualizing the Mechanism and Workflow

This compound Thermoreversible Gelation Pathway

G cluster_sol Sol Phase (Low Temperature) cluster_micellization Micellization cluster_gel Gel Phase (High Temperature) unimer This compound Unimers (Hydrated PPO and PEO chains) micelle Spherical Micelles (Dehydrated PPO core, Hydrated PEO corona) unimer->micelle Increasing Temperature (Dehydration of PPO) micelle->unimer Decreasing Temperature gel Ordered Gel Structure (Packed Micellar Lattice) micelle->gel Further Temperature Increase / Higher Concentration (Micellar Packing) gel->micelle Decreasing Temperature G cluster_characterization Characterization Techniques start Start: Prepare Aqueous this compound Solution rheology Rheology (Determine T_gel, G', G'') start->rheology dls Dynamic Light Scattering (DLS) (Measure Micelle Size) start->dls itc Isothermal Titration Calorimetry (ITC) (Determine CMC) start->itc dsc Differential Scanning Calorimetry (DSC) (Analyze Thermal Transitions) start->dsc end End: Comprehensive Characterization of Gelation rheology->end dls->end itc->end dsc->end

References

Critical Micelle Concentration of Pluronic F-127 in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127, a nonionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a cornerstone of academic and industrial research, particularly in the realms of drug delivery, biomaterials, and nanotechnology. Its amphiphilic nature drives the self-assembly into micelles in aqueous solutions above a certain concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively. A thorough understanding of the CMC is paramount for the effective design and application of this compound-based systems. This technical guide provides a comprehensive overview of the CMC of this compound in aqueous solutions, detailing experimental methodologies, quantitative data, and the fundamental principles governing its micellization.

The Phenomenon of Micellization

In aqueous environments, the hydrophobic PPO block of this compound aims to minimize its contact with water molecules. Conversely, the hydrophilic PEO blocks readily interact with water. This thermodynamic trade-off is resolved through the formation of spherical or elongated micelles, where the PPO blocks form a core and the PEO blocks constitute a hydrated corona. This self-assembly process is spontaneous and concentration-dependent. Below the CMC, this compound exists predominantly as individual polymer chains (unimers). As the concentration increases to and beyond the CMC, there is a sharp transition to the formation of micelles.[1][2]

The micellization of this compound is also highly sensitive to temperature. An increase in temperature generally leads to a decrease in the CMC, promoting micelle formation.[3] This is because the PPO block becomes less soluble in water at higher temperatures, thereby strengthening the hydrophobic interactions that drive micellization.

Quantitative Data on the Critical Micelle Concentration

The CMC of this compound has been determined by a variety of techniques, with values showing some variation depending on the experimental method, temperature, and purity of the polymer. The following table summarizes key quantitative data from the literature.

Temperature (K)CMC (mM)CMC (% w/v)Method UsedReference
292.65~0.315~0.4Viscosity Measurement[4]
298.150.34 ± 0.01~0.43Isothermal Titration Calorimetry (ITC)[3][5]
303.150.17 ± 0.02~0.21Isothermal Titration Calorimetry (ITC)[3]
308.150.06 ± 0.01~0.076Isothermal Titration Calorimetry (ITC)[3]
310.150.0031% (w/w)~0.0031Not Specified[6]
310.15~0.02~0.025Not Specified[1]
313.150.02 ± 0.01~0.025Isothermal Titration Calorimetry (ITC)[3]

Note: The molecular weight of this compound is approximately 12,600 g/mol .[6] The conversion between mM and % w/v is based on this value.

Experimental Protocols for CMC Determination

Several experimental techniques are employed to determine the CMC of this compound. Each method relies on detecting a change in a specific physicochemical property of the solution as a function of the copolymer concentration.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is one of the most common and sensitive methods for CMC determination. It utilizes a hydrophobic fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., methanol or acetone) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.

    • To each this compound solution, add a small aliquot of the probe stock solution such that the final probe concentration is in the micromolar range (e.g., 1-2 µM). The volume of the organic solvent should be kept minimal (typically <1%) to avoid influencing the micellization.

    • Allow the solutions to equilibrate for a specified period (e.g., several hours or overnight) at the desired temperature to ensure complete micelle formation and probe partitioning.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

    • Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I₁ and I₃, respectively).

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the probe begins to preferentially partition into the hydrophobic micellar cores.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with the demicellization process upon dilution of a concentrated micellar solution.

Experimental Protocol:

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature.

    • Degas all solutions (water and this compound solution) prior to use to prevent bubble formation in the cell and syringe.

  • Sample Loading:

    • Fill the sample cell (typically ~1.7 mL) with degassed deionized water.

    • Fill the injection syringe (typically ~50 µL) with a concentrated solution of this compound (well above its CMC).[3]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2 µL each) of the this compound solution into the water-filled cell with a specified time interval between injections (e.g., 300 seconds) to allow for thermal equilibration.[3]

  • Data Analysis:

    • The instrument records the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells.

    • The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the total concentration of this compound in the cell.

    • The resulting titration curve will show a distinct transition. The CMC is determined from the inflection point of this transition, which represents the concentration at which the micelles start to break down into unimers upon dilution.[3]

Static Light Scattering (SLS)

SLS measures the intensity of light scattered by the polymer solutions. The scattered intensity is proportional to the molar mass and concentration of the scattering particles. A significant increase in scattered light intensity is observed at the onset of micelle formation due to the much larger size of the micelles compared to the unimers.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of this compound solutions in a suitable solvent (e.g., filtered, deionized water) at various concentrations, bracketing the expected CMC.

    • Filter all solutions through a fine pore size filter (e.g., 0.22 µm) to remove dust and other particulate matter that could interfere with the light scattering measurements.

  • Measurement:

    • Place the sample in a clean, dust-free cuvette in the light scattering instrument.

    • Measure the scattered light intensity at a fixed angle (e.g., 90°) as a function of the this compound concentration.

  • Data Analysis:

    • Plot the scattered light intensity against the this compound concentration.

    • The plot will show a sharp increase in intensity at the point where micelles begin to form. The CMC is determined as the concentration at the intersection of the two linear regions of the plot (below and above the transition).

Visualizing the Micellization Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the micellization process and a typical experimental workflow for CMC determination.

MicellizationProcess cluster_unimers Below CMC cluster_micelle Above CMC Unimer1 Unimer Micelle Micelle Unimer1->Micelle [Concentration] > CMC Unimer2 Unimer Unimer2->Micelle Unimer3 Unimer Unimer3->Micelle Micelle->Unimer1 Dilution

Caption: The transition of this compound from unimers to micelles.

CMC_Determination_Workflow start Start: Prepare this compound Solutions prepare_probe Prepare Hydrophobic Probe Solution (e.g., Pyrene) start->prepare_probe mix_solutions Mix Pluronic and Probe Solutions start->mix_solutions prepare_probe->mix_solutions equilibrate Equilibrate Samples mix_solutions->equilibrate measure_fluorescence Measure Fluorescence Spectra equilibrate->measure_fluorescence analyze_data Analyze I1/I3 Ratio vs. Concentration measure_fluorescence->analyze_data determine_cmc Determine CMC from Inflection Point analyze_data->determine_cmc

Caption: A typical workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a fundamental parameter that dictates the behavior of this compound in aqueous solutions. Its value is influenced by factors such as temperature and the chosen analytical technique. For researchers and professionals in drug development, a precise understanding and accurate determination of the CMC are crucial for formulating stable, effective, and reproducible this compound-based delivery systems. The methodologies and data presented in this guide offer a solid foundation for further exploration and application of this versatile copolymer.

References

Biocompatibility and Cytotoxicity of Pluronic F-127 for In Vivo Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127 (PF-127), a triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide), is a widely utilized excipient in pharmaceutical formulations due to its unique thermo-responsive gelling properties, low toxicity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of this compound for in vivo studies, consolidating quantitative data, detailed experimental protocols, and relevant cellular signaling pathways to inform preclinical research and development.

Quantitative Biocompatibility and Cytotoxicity Data

The biocompatibility of this compound has been assessed through various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.

Table 1: Acute Toxicity Data for this compound
ParameterSpeciesRoute of AdministrationValueReference(s)
LD50RatOral>5,000 mg/kg[sigma-aldrich - Safety Data Sheet]
LD50MouseOral15,000 mg/kg[sigma-aldrich - Safety Data Sheet]
LD50RabbitDermal>2,000 mg/kg[sigma-aldrich - Safety Data Sheet]
Table 2: In Vitro Cytotoxicity of this compound and its Formulations
Cell LineFormulationConcentration% Cell ViabilityAssayReference(s)
KB cells18% this compound gel (blank)-HighMTT[Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - NIH]
Melanoma cells2.5 mg/mL this compound-~90%MTT[this compound Hydrogels Containing Copper Oxide Nanoparticles and a Nitric Oxide Donor to Treat Skin Cancer - NIH]
NIH3T3 fibroblasts2.5 mg/mL this compound-~100%MTT[this compound Hydrogels Containing Copper Oxide Nanoparticles and a Nitric Oxide Donor to Treat Skin Cancer - NIH]
HepG2 cellsPF-127 CA NPs12 µg/mL (IC50)50%MTT[Enhanced apoptotic activity of Pluronic F127 polymer-encapsulated chlorogenic acid nanoparticles through the PI3K/Akt/mTOR signaling pathway in liver cancer cells and in vivo toxicity studies in zebrafish - De Gruyter Brill]
MDA-MB-231 cells25% PF-127/0.05% HA hydrogel200 µg/mL~80%MTT[Cytotoxicity towards Breast Cancer Cells of this compound/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin - MDPI]

PF-127 CA NPs: this compound Chlorogenic Acid Nanoparticles; HA: Hyaluronic Acid

Table 3: Hemocompatibility of this compound Formulations
FormulationConcentrationHemolysis (%)Reference(s)
F127-SS-TOC micelles50 µg/mL1.387 ± 0.122[Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH]
F127-SS-TOC micelles100 µg/mL1.438 ± 0.042[Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH]
F127-SS-TOC micelles500 µg/mL1.589 ± 0.297[Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH]
F127-SS-TOC micelles1000 µg/mL1.745 ± 0.205[Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH]
PF127/CA/LEN@pMNCs5 mg/mL< 2.5[Percentage hemolysis of erythrocytes (A) when treated with different...
PF127/CA/LEN@pMNCs100 mg/mL< 5[Percentage hemolysis of erythrocytes (A) when treated with different...

F127-SS-TOC: Tocopherol-modified this compound; PF127/CA/LEN@pMNCs: Pluronic F127-decorated citric acid-capped lenvatinib-loaded porous magnetic nanoclusters. According to the American Society for Testing and Materials (ASTM) F756-00 standard, materials with hemolysis rates below 2% are considered non-hemolytic.[3]

Experimental Protocols

Detailed methodologies for key biocompatibility and cytotoxicity assays are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test substance (this compound or its formulation)

  • Solubilization solution (e.g., DMSO, isopropanol, or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test substance. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[4][5]

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Calculation of Cell Viability: Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance.

Hemolysis Assay for Hemocompatibility

This assay determines the extent of red blood cell (RBC) lysis caused by a test material.

Materials:

  • Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS)

  • Test substance (this compound or its formulation)

  • Positive control (e.g., Triton X-100 or distilled water)

  • Negative control (e.g., PBS)

  • Centrifuge

  • Spectrophotometer (microplate reader)

Procedure:

  • RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBCs several times with PBS to remove plasma and platelets. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation: Add the test substance at various concentrations to the RBC suspension. Include positive and negative controls. Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 [Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Studies have shown that some this compound-based nanoparticle formulations can modulate this pathway, leading to enhanced apoptotic activity in cancer cells.[7][8] The downregulation of key proteins in this pathway, such as PI3K, Akt, and mTOR, can inhibit cancer cell proliferation and induce apoptosis.[7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PF127_NP This compound Nanoparticle PF127_NP->PI3K Inhibits PF127_NP->Akt Inhibits PF127_NP->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by certain this compound formulations.

Experimental Workflow for In Vivo Biocompatibility Assessment

A typical workflow for assessing the in vivo biocompatibility of a this compound-based injectable hydrogel involves several key steps, from material preparation to histological analysis.

InVivo_Biocompatibility_Workflow Start Start: Hydrogel Formulation Sterilization Sterilization (e.g., Filtration) Start->Sterilization Injection Subcutaneous or Intramuscular Injection Sterilization->Injection Animal_Model Animal Model Selection (e.g., Mouse, Rat) Animal_Model->Injection Observation Post-injection Observation (e.g., 7, 14, 28 days) Injection->Observation Blood_Collection Blood Collection (Hematology & Biochemistry) Observation->Blood_Collection Tissue_Harvesting Tissue Harvesting (Injection site & Organs) Observation->Tissue_Harvesting Data_Analysis Data Analysis & Interpretation Blood_Collection->Data_Analysis Histology Histological Analysis (H&E Staining) Tissue_Harvesting->Histology Histology->Data_Analysis End End: Biocompatibility Assessment Data_Analysis->End

Caption: A generalized workflow for the in vivo biocompatibility assessment of injectable hydrogels.

In Vivo Biocompatibility and Histological Findings

In vivo studies are critical for evaluating the local and systemic tissue response to this compound. These studies typically involve subcutaneous or intramuscular implantation of the material in animal models, followed by histological examination of the implant site and major organs.

Generally, this compound is considered biocompatible in vivo, with studies reporting minimal inflammatory responses. For instance, a study involving the subcutaneous implantation of a blended hydrogel of this compound, alginate, and hyaluronic acid in nude mice showed that the matrix provided a beneficial environment for cellular growth and expansion.[9] Another in vivo study using a chitosan-based hydrogel (which can be combined with this compound) showed that the cell-laden hydrogels did not trigger a significant immune response in nude mice.

Histological analysis of tissues surrounding this compound implants typically reveals a mild inflammatory response characterized by the presence of macrophages and the formation of a thin fibrous capsule.[10] Importantly, signs of severe inflammation, necrosis, or granuloma formation are generally absent.[10]

When this compound is used as a coating for nanoparticles, such as titanium dioxide nanotubes, acute toxicity studies in Wistar rats have shown unaltered physiological responses for many parameters, with only some minor changes in biochemical and hematological markers over a 14-day period.[11]

Conclusion

This compound demonstrates a favorable biocompatibility and low cytotoxicity profile, supporting its widespread use in in vivo studies and pharmaceutical applications. Quantitative data from acute toxicity, in vitro cytotoxicity, and hemocompatibility assays consistently indicate its safety at typical concentrations used in formulations. Detailed experimental protocols for MTT and hemolysis assays provide a framework for researchers to conduct their own evaluations. Furthermore, understanding the interaction of this compound formulations with cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, can provide insights into its mechanism of action and potential therapeutic applications. In vivo studies with histological analysis confirm the material's biocompatibility, typically showing only a mild and transient inflammatory response. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the informed use of this compound in in vivo applications.

References

Unveiling the Molecular Landscape of Pluronic F-127: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide on the molecular weight, composition, and biological interactions of Pluronic F-127, a versatile triblock copolymer extensively utilized in pharmaceutical and biomedical research. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, experimental characterization protocols, and its influence on cellular signaling pathways.

This compound, a non-ionic surfactant, has garnered significant attention in the scientific community for its unique thermo-responsive properties and biocompatibility. Its application as a vehicle for drug delivery, a scaffold in tissue engineering, and an excipient in various formulations necessitates a thorough understanding of its molecular characteristics. This guide consolidates key data, outlines experimental methodologies for its characterization, and delves into its interactions at the cellular level.

Core Molecular and Physicochemical Properties

This compound is a symmetric triblock copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO). This amphiphilic nature drives its self-assembly into micelles in aqueous solutions above a certain concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively.

PropertyValueReferences
Average Molecular Weight ( g/mol ) ~12,500 - 13,000[1]
General Formula (PEO)x-(PPO)y-(PEO)x
Specific Formula E106 P70 E106 / PEO101-PPO56-PEO101[2][3]
PEO/PPO Ratio (by weight) ~70% / 30%[2]
Critical Micelle Concentration (CMC) Varies with temperature and medium[4]
Hydrophilic-Lipophilic Balance (HLB) 18 - 23[5]

Experimental Characterization Protocols

Accurate determination of the molecular weight and composition of this compound is crucial for its application. The following are standard experimental protocols employed for its characterization.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.

Methodology:

  • System: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the molecular weight range of this compound (e.g., polystyrene-divinylbenzene based columns).

  • Mobile Phase: Tetrahydrofuran (THF) is commonly used.

  • Calibration: The system is calibrated using polystyrene standards of known molecular weights.

  • Sample Preparation: this compound is dissolved in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Analysis: The sample is injected into the GPC system, and the elution profile is recorded. The molecular weight parameters are calculated based on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis

Objective: To confirm the chemical structure and determine the PEO/PPO ratio.

Methodology:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterium oxide (D2O).

  • Analysis:

    • ¹H NMR: The characteristic peaks for the ethylene oxide protons (-(OCH₂CH₂)-) and propylene oxide protons (-(OCH(CH₃)CH₂)-) are identified. The ratio of the integrals of these peaks is used to calculate the PEO/PPO molar ratio.

    • ¹³C NMR: Provides further confirmation of the polymer backbone structure.

Dynamic Light Scattering (DLS) for Micelle Characterization

Objective: To determine the hydrodynamic diameter and size distribution of this compound micelles.

Methodology:

  • Instrument: A DLS instrument equipped with a laser light source and a photodetector.

  • Sample Preparation: this compound is dissolved in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its CMC. The solution is filtered to remove dust particles.

  • Measurement: The sample is placed in the instrument, and the scattered light intensity fluctuations are measured at a specific angle (e.g., 90°).

  • Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

Biological Interactions and Signaling Pathways

While generally considered biocompatible, this compound is not biologically inert and can influence cellular processes. A significant aspect of its biological activity is its ability to interact with cell membranes and membrane-associated proteins.

Inhibition of P-glycoprotein (P-gp) Efflux Pump

One of the most well-documented intrinsic effects of this compound is its ability to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[6]

P_gp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Pluronic This compound (unimers) Pluronic->Pgp Interacts with membrane domain Inhibition Inhibition Drug Chemotherapeutic Drug Drug->Pgp Binds to ATP ATP ATP->Pgp Inhibition->Pgp

Caption: Mechanism of P-glycoprotein inhibition by this compound.

This compound unimers are believed to insert into the cell membrane, altering its microviscosity and fluidity. This can lead to a conformational change in P-gp, inhibiting its ATPase activity and, consequently, its ability to pump out chemotherapeutic drugs. This mechanism is a key factor in overcoming multidrug resistance in cancer therapy.

Influence on Apoptosis and Other Signaling Pathways

When used as a drug delivery vehicle, this compound formulations have been shown to influence cellular signaling pathways, often enhancing the efficacy of the encapsulated drug. For instance, nanoparticles formulated with this compound have been observed to regulate the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and apoptosis.[7] The encapsulation of drugs in this compound micelles can lead to increased intracellular drug concentration, thereby potentiating their effects on apoptotic pathways.

Experimental_Workflow cluster_synthesis Polymer Characterization cluster_bio Biological Evaluation GPC GPC (Molecular Weight) NMR NMR (Composition) DLS DLS (Micelle Size) CellCulture Cell Culture (e.g., Cancer Cells) MTT MTT Assay (Viability) CellCulture->MTT WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot Analyze signaling proteins (e.g., Akt, mTOR) FlowCytometry Flow Cytometry (Apoptosis) CellCulture->FlowCytometry Pluronic This compound Sample Pluronic->GPC Pluronic->NMR Pluronic->DLS Pluronic->CellCulture Treat cells with This compound

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a multifaceted polymer with well-defined physicochemical properties that can be precisely characterized using standard laboratory techniques. Its biological interactions, particularly its ability to modulate the activity of membrane transporters like P-glycoprotein, make it an active participant in drug delivery rather than a mere passive carrier. A thorough understanding of its molecular weight, composition, and its effects on cellular signaling is paramount for the rational design of effective and safe therapeutic formulations. This guide provides a foundational resource for researchers embarking on or continuing their work with this remarkable polymer.

References

The Hydrophilic-Lipophilic Balance of Pluronic F-127: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a cornerstone of pharmaceutical and biotechnological research. Its utility as a surfactant, emulsifier, solubilizing agent, and gelling agent is fundamentally governed by its hydrophilic-lipophilic balance (HLB). This technical guide provides an in-depth analysis of the HLB value of this compound, its determination, and its implications for drug development.

Core Concept: The Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant. Ranging from 0 to 20, a lower HLB value indicates a more lipophilic (oil-soluble) nature, while a higher value signifies greater hydrophilicity (water-solubility).[1][2] This balance is critical in determining a surfactant's behavior in various formulations.

For non-ionic surfactants like this compound, the HLB is primarily determined by the relative proportions of the hydrophilic and lipophilic segments within the molecule. In this compound, the PEO blocks constitute the hydrophilic portion, while the central PPO block is lipophilic.[3][4]

HLB Value of this compound

The generally accepted HLB value for this compound is approximately 22 .[3][5][6][7] This high HLB value underscores its predominantly hydrophilic nature, which is attributed to the significant weight contribution of the PEO chains, constituting about 70% of the total molecular weight.[3][4][8][9]

The table below summarizes the key quantitative data related to the HLB of this compound.

PropertyValueReference
HLB Value ~22[3][5][6][7]
Composition PEO(100)-PPO(65)-PEO(100)[3]
Molecular Weight ~12,600 g/mol [3][4]
PEO Content (by weight) ~70%[4][8][9]
PPO/PEO Ratio ~0.33[3][4]
Critical Micelle Concentration (CMC) ~0.004% w/w[3][4]

Methodologies for HLB Determination

The HLB value of non-ionic surfactants can be determined through both calculation and experimental methods.

Calculation Methods

Two primary methods for calculating the HLB of non-ionic surfactants are Griffin's method and Davies' method.

Griffin's Method: Introduced by William C. Griffin in 1949, this is the most common method for non-ionic surfactants.[2][10][11] The HLB is calculated based on the weight percentage of the hydrophilic portion of the molecule.

The formula is: HLB = 20 * (Mh / M) [1][2]

Where:

  • Mh is the molecular mass of the hydrophilic portion (the two PEO blocks in this compound).

  • M is the total molecular mass of the molecule.

Alternatively, a simplified formula based on the weight percentage of ethylene oxide (E) is often used: HLB = E / 5 [12]

For this compound, with approximately 70% PEO content: HLB = 70 / 5 = 14. Note: The widely cited value of 22 suggests that for poloxamers, the original formula considering the molecular masses of the blocks provides a more accurate representation, or that experimental determination yields a higher value.

Davies' Method: This method, proposed in 1957, calculates the HLB based on group numbers assigned to various chemical groups within the surfactant molecule.[2][11][13] Each group has a specific hydrophilic or lipophilic contribution.

The formula is: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [14]

While applicable to a broader range of surfactants, including ionic ones, it is less commonly cited for this compound specifically.[15]

Experimental Protocols

Experimentally, the HLB value can be determined by observing the emulsification behavior of an unknown surfactant with a series of oils of known required HLB. The HLB of the surfactant is considered to be equal to the required HLB of the oil for which it produces the most stable emulsion.

A General Experimental Protocol for HLB Determination via Emulsification:

  • Preparation of Oil Phases: A series of oils with known "required HLB" values are prepared. This can also be achieved by blending two oils with different required HLB values in varying ratios.

  • Preparation of Emulsions: A fixed concentration (e.g., 5-10%) of the surfactant to be tested (this compound) is dissolved in the aqueous phase. A series of emulsions are then prepared by gradually adding each oil phase to the aqueous surfactant solution with constant, controlled agitation (e.g., using a homogenizer or a high-shear mixer). The oil-to-water ratio is kept constant for all samples (e.g., 30:70).

  • Observation and Stability Assessment: The prepared emulsions are stored under controlled conditions and observed for signs of instability, such as creaming, coalescence, or phase separation, at specific time intervals (e.g., 1 hour, 24 hours, 7 days).

  • Determination of Optimal Emulsification: The emulsion that exhibits the highest stability (i.e., remains homogeneous for the longest duration) corresponds to the system where the HLB of the surfactant matches the required HLB of the oil phase. This required HLB value is then assigned as the HLB of the surfactant.

Visualizing the Structure and Workflow

To better understand the relationship between the structure of this compound and its HLB, as well as the experimental determination process, the following diagrams are provided.

cluster_workflow Experimental Workflow for HLB Determination prep_oils Prepare a series of oils with known required HLB values create_emulsions Create emulsions by mixing the surfactant solution with each oil prep_oils->create_emulsions prep_surfactant Prepare an aqueous solution of this compound prep_surfactant->create_emulsions observe Observe and record the stability of each emulsion over time create_emulsions->observe determine_hlb Identify the most stable emulsion observe->determine_hlb result The required HLB of the oil in the most stable emulsion is the HLB of this compound determine_hlb->result

References

A Comprehensive Technical Guide to the Physical Properties of Pluronic F-127 Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127 (PF-127), also known by its non-proprietary name Poloxamer 407, is a synthetic triblock copolymer with a unique thermosensitive nature that has positioned it as a cornerstone biomaterial in drug delivery and tissue engineering.[1][2][3][4] Comprised of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks (PEO100–PPO65–PEO100), its amphiphilic structure allows for the formation of hydrogels that are liquid at low temperatures and transition to a gel state at physiological temperatures.[5][6] This in-situ gelling capability, combined with its biocompatibility, low toxicity, and FDA-approved status, makes it an exceptionally versatile platform for a myriad of biomedical applications.[3][7][8][9]

This technical guide provides an in-depth exploration of the core physical properties of this compound hydrogels, offering quantitative data, detailed experimental protocols, and visual diagrams to support researchers in the fields of pharmaceutical sciences and regenerative medicine.

Thermogelation and Phase Behavior

The most defining characteristic of this compound is its ability to undergo a reversible sol-gel transition in aqueous solutions as the temperature increases.[1][10] This phenomenon is driven by an entropy-driven process related to the dehydration of the hydrophobic PPO blocks.[5]

  • At Low Temperatures (e.g., 4°C): The PEO and PPO blocks are both hydrated and soluble, resulting in a low-viscosity solution (sol).[1][11]

  • With Increasing Temperature: As thermal energy increases, the hydrophobic PPO blocks become dehydrated and associate to form the core of spherical micelles, surrounded by a corona of the hydrated, hydrophilic PEO blocks.[5][12]

  • At the Gelation Temperature (Tgel): At a sufficiently high polymer concentration (the critical gelation concentration), these micelles become so numerous that they pack into an ordered, lattice-like structure (e.g., cubic), causing a significant increase in viscosity and the formation of a semi-solid hydrogel.[5][13]

The precise Tgel is critically dependent on the polymer concentration. Generally, a higher concentration of this compound results in a lower gelation temperature.[10][14] Concentrations below 16-18% may not form a gel at any temperature.[10][15] The addition of other polymers, salts, and active pharmaceutical ingredients (APIs) can also influence the Tgel.[16][17][18]

ThermogelationProcess cluster_sol Sol State (Low Temp) cluster_micelles Micelle Formation cluster_gel Gel State (High Temp) U1 Unimer M1 Micelle U1->M1 Temp ↑ U2 Unimer U3 Unimer G1 Packed M1->G1 Conc ↑ Temp ↑ M2 Micelle M3 Micelle G2 Lattice

Figure 1: this compound Thermogelation Pathway.

Table 1: Effect of this compound Concentration on Gelation Temperature (Tgel)

This compound Conc. (% w/v or w/w) Solvent/Medium Gelation Temperature (°C) Reference
15% Water 33 [14]
16.5% Water ~27 (Pre-sterilization) [19]
17% Water ~25 (Pre-sterilization) [19]
18% PBS (pH 7.4) 29.2 [15]
20% Water 21.6 [20]
20% Water 20 [17]
20% Saline Liquid at room temp [10]
21% PBS (pH 7.4) 26.4 [15]
24% PBS (pH 7.4) 23.1 [15]
25% Water ~27.3 [6]
26-30% Saline Gel at room temp [10]

| 27% | PBS (pH 7.4) | 20.9 |[15] |

Mechanical and Rheological Properties

The mechanical integrity of this compound hydrogels is a critical parameter for many applications, particularly in tissue engineering and as injectable depots. These properties are typically characterized using rheology.

  • Viscoelasticity: this compound hydrogels are viscoelastic materials. Their mechanical response is defined by the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. The sol-gel transition is rheologically defined as the temperature at which G' equals G'' (tan δ = 1).[12] Above the Tgel, G' is significantly higher than G'', indicating the formation of a stable gel network.[21]

  • Mechanical Strength: A primary limitation of pure this compound hydrogels is their relatively weak mechanical strength and rapid erosion in physiological fluids.[2][7] To overcome this, PF-127 is often blended or cross-linked with other polymers such as hyaluronic acid, chitosan, silk fibroin, or gelatin, which can significantly enhance the elastic modulus and stability.[1][6][16][20]

  • Shear-Thinning and Self-Healing: this compound hydrogels exhibit shear-thinning behavior, meaning their viscosity decreases under applied shear stress.[20] This property is highly advantageous for injectability. Upon removal of the shear force, the micellar network can reform, a characteristic known as self-healing.[20]

Table 2: Rheological Properties of this compound Hydrogels

Formulation Temperature (°C) Storage Modulus (G') (Pa) Key Finding Reference
30% PF-127 in water 22 15,300 ± 1,600 Baseline G' for high concentration gel. [13]
25% PF-127 in PBS 37 16,500 Selected as a suitable bioink for 3D printing. [22]
20% PF-127 + 1% Xanthan Gum 37 >1000 Addition of xanthan gum improved gel strength. [20]
F127-Phe-CHO + HAAD N/A 1,000 - 10,000 Derivative hydrogel with strength similar to skin tissue. [2]

| 25% PF-127 + 2% Silk Fibroin | >37 | Higher than pure PF-127 | Silk fibroin addition enhanced mechanical strength. |[6] |

Drug Release Kinetics

The micellar structure and gel matrix of this compound make it an excellent vehicle for the controlled and sustained release of therapeutic agents.[4][10]

  • Mechanism: Hydrophobic drugs can be solubilized within the PPO core of the micelles, while hydrophilic drugs can be entrapped within the aqueous channels of the gel network.[2][23] Drug release from the hydrogel is typically governed by a combination of diffusion through the matrix and erosion or dissolution of the gel itself.[15]

  • Release Profile: this compound hydrogels often exhibit a sustained release profile over a prolonged period, which is preferable to an immediate burst release as it can maintain a drug at an optimal therapeutic concentration.[10] The release kinetics can often be described by zero-order models, particularly when erosion is the dominant mechanism.[15][24][25]

  • Modulation: The rate of drug release can be tuned by altering the this compound concentration, incorporating other polymers, or encapsulating the drug in a secondary carrier (like liposomes or nanoparticles) within the hydrogel.[15][26][27] For instance, incorporating liposomes into an 18% PF-127 gel resulted in a longer drug release period compared to a standard gel.[15]

Table 3: Drug Release Characteristics from this compound Hydrogels

Drug/Model Compound Hydrogel Formulation Release Kinetics/Profile Key Finding Reference
Calf Thymus DNA 20-30% PF-127 in saline Sustained release Demonstrated sustained release preferable to burst release. [10]
Mannitol 10-17.5% PF-127 / Polycarbophil Zero-order Release increased with temperature despite increased viscosity. [24][25]
Paclitaxel (PTX) 18% PF-127 with Liposomes Zero-order, erosion-dominated Liposomal gel showed the longest drug-release period. [15]

| Cisplatin/Carboplatin | 20% PF-127 grafted with Hyaluronic Acid | Sustained release | Grafted hydrogel showed slower release than pure PF-127. |[26][28] |

Experimental Protocols

Accurate characterization of this compound hydrogels requires standardized methodologies.

4.1 Hydrogel Preparation (Cold Method) This is the most common and effective method for preparing homogeneous this compound solutions.[15][23]

  • Weigh the required amount of this compound powder.

  • Slowly add the powder to a precise volume of cold (e.g., 4°C) aqueous solution (e.g., deionized water, PBS) under constant, gentle stirring.[29]

  • Maintain the stirring in a cold environment (e.g., cold room or on ice) for several hours (typically overnight) until the polymer is completely dissolved and the solution is clear.[15][29]

  • Store the resulting solution at 4°C to maintain its liquid state.

4.2 Determination of Gelation Temperature (Tgel)

  • Tube Inverting Test: A simple, qualitative method.

    • Place a small volume (e.g., 1-2 mL) of the this compound solution in a vial.

    • Immerse the vial in a temperature-controlled water bath.

    • Increase the temperature in small increments (e.g., 1°C).

    • At each increment, invert the vial 90°. The Tgel is the temperature at which the solution no longer flows upon inversion.[15]

  • Rheological Measurement: The gold standard quantitative method.[30]

    • Load the cold this compound solution onto the Peltier plate of a rotational rheometer.[30]

    • Perform a temperature sweep experiment, typically from a low temperature (e.g., 4°C) to a high temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min).[12]

    • Monitor the storage modulus (G') and loss modulus (G'') at a constant frequency and strain (within the linear viscoelastic region).

    • The Tgel is identified as the temperature at which the G' and G'' curves intersect.[17][30]

4.3 Morphological Characterization (Scanning Electron Microscopy - SEM) SEM is used to visualize the porous microstructure of the hydrogel.

  • Quickly freeze a sample of the gelled hydrogel in liquid nitrogen to preserve its structure.

  • Fracture the frozen sample to expose an internal cross-section.[3]

  • Lyophilize (freeze-dry) the fractured sample for 24-48 hours to remove all water without collapsing the porous network.[3]

  • Mount the dried sample on an SEM stub and sputter-coat it with a conductive metal (e.g., gold or palladium).[3]

  • Image the sample using the SEM to observe the pore size and interconnectivity.

ExperimentalWorkflow cluster_prep Preparation cluster_char Characterization cluster_func Functional Assessment Prep Hydrogel Preparation (Cold Method) Rheology Rheological Analysis (Tgel, G', G'') Prep->Rheology SEM Morphology (SEM) Prep->SEM DSC Thermal Analysis (DSC) Prep->DSC Release In Vitro Drug Release Prep->Release Rheology->Release Biocompat Biocompatibility (Cytotoxicity) Release->Biocompat

Figure 2: General Experimental Workflow for PF-127 Hydrogel Analysis.

4.4 Sterilization Methods For biomedical applications, sterilization is a mandatory step. However, it can affect the hydrogel's properties.

  • Autoclaving (Steam): High temperatures (e.g., 121°C) can cause polymer degradation. A lower temperature (105°C) is preferred over 121°C to minimize changes in rheological properties.[31][32]

  • Sterile Filtration: Filtering the solution through a 0.22 µm membrane before gelation has the least impact on physical properties but must be done aseptically as it is not a terminal sterilization method.[31][32]

  • Microwave Autoclaving: A faster alternative to steam autoclaving that may reduce exposure to high temperatures.[19]

InfluencingFactors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node PF-127 Hydrogel Physical Properties Conc Polymer Concentration Conc->center_node Temp Temperature Temp->center_node Additives Additives (APIs, Polymers, Salts) Additives->center_node Sterilization Sterilization Method Sterilization->center_node

Figure 3: Key Factors Influencing PF-127 Hydrogel Properties.

Conclusion

This compound hydrogels possess a unique and highly advantageous set of physical properties, headlined by their thermoreversible gelation. This allows for easy administration as a liquid, followed by in-situ solidification into a gel that can serve as a depot for sustained drug delivery or a scaffold for tissue engineering. While limited by weak mechanical strength, this can be readily overcome by formulating composite gels with other polymers. The properties of Tgel, mechanical strength, and drug release are highly tunable through factors like polymer concentration and the inclusion of additives. A thorough understanding and characterization of these physical properties, using the standardized protocols outlined in this guide, are essential for the rational design and successful application of this compound-based systems in advanced drug development and regenerative medicine.

References

Pluronic F-127: A Technical Guide on its Safety and FDA Approval Status for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127, also known by its non-proprietary name Poloxamer 407, is a synthetic triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1] This amphiphilic structure imparts unique surfactant properties and, most notably for biomedical applications, the ability to undergo reversible thermal gelation.[1] Aqueous solutions of this compound are liquid at low temperatures and form a gel at physiological temperatures, making it an excellent candidate for in-situ forming depots in drug delivery and tissue engineering. Its biocompatibility and low toxicity have led to its widespread investigation and use in a variety of biomedical fields.[2][3][4] This technical guide provides a comprehensive overview of the safety profile, FDA approval status, and key experimental considerations for the use of this compound in biomedical research and development.

Section 1: Safety Profile of this compound

This compound is generally considered a biocompatible and non-toxic material, particularly at the concentrations used in most pharmaceutical formulations.[3][5] However, a thorough understanding of its safety profile is crucial for its application in biomedical products.

Biocompatibility

This compound exhibits low toxicity and immunogenicity.[5][6] Its biocompatibility has been demonstrated in numerous in vitro and in vivo studies, making it a suitable material for drug delivery, tissue engineering scaffolds, and other biomedical applications.[4][7][8]

Table 1: Summary of In Vitro Cytotoxicity Data of this compound

Cell LineConcentration RangeAssayKey FindingsReference
Bel 7402 and L02 cells12.5 - 200 µg/mLMTTAfter 48 hours of incubation, cell viability was approximately 85%, indicating low cytotoxicity.[9]
L-929 (normal fibroblasts)Up to 16.5 µMMTTShowed no significant cytotoxicity to normal fibroblast cells.[10][11]
HEp-2 and KB (cancer cell lines), Vero (healthy cells)Not specifiedMTTExhibited cytotoxic effects against cancer cell lines but was non-toxic to healthy Vero cells.[6]
HL-7702 (normal liver cell line)Up to 10 µg/mLNot specifiedCell viability remained greater than 90% after 72 hours of exposure.[12]
Colon26 cells0.5% - 2.0% (w/v)Not specifiedSolutions were not cytotoxic at these concentrations.[13]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro cytotoxicity of a this compound formulation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cells (e.g., HepG2, L929) in a 96-well plate at a density of approximately 8,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[9][14]

  • Preparation of Test Solutions: Prepare various concentrations of the this compound formulation in fresh culture medium.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared test solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][14]

  • Absorbance Measurement: Measure the absorbance of the solutions in each well using a microplate reader at a wavelength of 570 nm.[9][15]

  • Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[9]

In Vivo Toxicity

Animal studies have been conducted to evaluate the in vivo toxicity of this compound. While generally safe, some adverse effects have been noted, particularly at high concentrations.

Table 2: Summary of In Vivo Toxicity Studies of this compound

Animal ModelRoute of AdministrationDoseDurationObserved EffectsReference
Wistar ratsIntraperitoneal10 mg/kg (as a coating for TiO2 nanotubes)14 daysNo significant negative physiological response observed. Some alterations in biochemical and hematology parameters were noted.[16]
RodentsNot specifiedNot specifiedNot specifiedCan cause hypertriglyceridemia and hypercholesterolemia due to inhibition of lipoprotein lipase.[6]
Zebrafish embryosAqueous exposureNot specifiedNot specifiedA this compound nanoformulation of curcumin showed an improved toxicity profile compared to native curcumin.[17][18]
Experimental Protocol: Acute Intravenous Toxicity Study in Mice

This protocol provides a general framework for an acute intravenous toxicity study. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

  • Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), acclimated to the laboratory environment for at least one week.

  • Grouping: Randomly divide the animals into several groups (e.g., n=5-10 per group), including a control group and multiple dose groups of the this compound formulation.

  • Dosing: Administer a single dose of the test substance intravenously (e.g., via the tail vein). The control group should receive the vehicle solution (e.g., sterile saline).

  • Observation: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and mortality, at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after administration and daily thereafter for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy and Histopathology: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • Data Analysis: Analyze the data for mortality, clinical signs, body weight changes, and any macroscopic or microscopic abnormalities. Determine the LD50 (lethal dose, 50%) if applicable.

Hemocompatibility

For intravenous applications, the interaction of this compound with blood components is a critical safety consideration.

Table 3: Hemocompatibility of this compound

AssayConcentrationResultsReference
Hemolysis Assay50 - 1000 µg/mLLow hemolysis rate observed.[19]
Hemolysis Assay2 - 400 µg/mLAlmost no cytotoxicity to red blood cells.[20]
Experimental Protocol: In Vitro Hemolysis Assay

This protocol describes a method to evaluate the hemolytic potential of a this compound formulation.[20][21]

  • Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood from a healthy donor (e.g., rat or human) in a tube containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).[20]

  • Preparation of Test Samples: Prepare different concentrations of the this compound formulation in PBS.

  • Incubation: Add a specific volume of the RBC suspension (e.g., 0.2 mL) to tubes containing a specific volume of the test samples (e.g., 0.8 mL). Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).[20]

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours).[20]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin release using a spectrophotometer at a wavelength of 577 nm.[20][21]

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[20][21]

Biodegradation and Clearance

This compound is not biodegradable. Individual polymer chains (unimers) are primarily eliminated from the body through renal clearance.[22] The rate of clearance can be influenced by the molecular weight of the polymer and its concentration.

cluster_body In Vivo Fate admin Administration (e.g., intravenous) circ Systemic Circulation (as micelles or unimers) admin->circ dist Distribution to Tissues circ->dist clear Renal Clearance (unimers) circ->clear elim Elimination in Urine clear->elim

Caption: Pharmacokinetic pathway of this compound.

Section 2: FDA Approval Status and Regulatory Landscape

This compound (Poloxamer 407) is an FDA-approved excipient for use in a range of pharmaceutical dosage forms.[1][3][5]

FDA Inactive Ingredient Database (IID)

This compound is listed in the FDA's Inactive Ingredient Database, which contains information on excipients used in approved drug products.[1] This listing is a valuable resource for formulators as it provides information on previously approved routes of administration and dosage levels.

Table 4: this compound (Poloxamer 407) in the FDA Inactive Ingredient Database (Selected Examples)

Route of AdministrationDosage Form
OphthalmicSolution, Suspension
OralTablet, Capsule, Solution
TopicalGel, Cream, Ointment
RectalSuppository
ParenteralInjection

Note: This table provides a general overview. For specific maximum potency levels, researchers should consult the official and most current FDA Inactive Ingredient Database.

Generally Recognized as Safe (GRAS) Status

While this compound is widely used in pharmaceuticals, its GRAS status primarily pertains to its use in food. For biomedical applications, its approval is typically as a pharmaceutical excipient rather than a food additive.

Approved Biomedical Products

This compound is used as an excipient in numerous FDA-approved drug products, where it functions as a solubilizing agent, emulsifier, stabilizer, or gelling agent.[23][24]

Table 5: Examples of FDA-Approved Products Containing Poloxamer 407

Brand NameActive IngredientApplicationRole of Poloxamer 407Reference
AzaSiteAzithromycinOphthalmic solutionSurfactant/Solubilizer[24]
BesivanceBesifloxacinOphthalmic suspensionSurfactant/Solubilizer[24]
NeurontinGabapentinOral tabletExcipient[23]
IsentressRaltegravirOral tabletExcipient[23]
MultaqDronedaroneOral tabletExcipient[23]

It is important to note that the concentration of Poloxamer 407 in approved topical ophthalmic products is typically low (0.1-0.2%), and it is not currently used in any FDA-approved product for intravitreal injection.[24]

Clinical Trials and Investigational Use

This compound is a component of various investigational drug delivery systems currently in clinical trials. For instance, a doxorubicin formulation utilizing a mixture of Pluronic L61 and F-127 has undergone Phase III clinical trials.[13][18] The development of a new drug product containing this compound requires the submission of an Investigational New Drug (IND) application to the FDA.

cluster_ind IND Application Workflow preclin Preclinical Research (In Vitro & In Vivo Studies) cmc Chemistry, Manufacturing, and Controls (CMC) (Formulation, Stability, etc.) preclin->cmc tox Toxicology Studies (GLP) preclin->tox ind_sub IND Submission to FDA cmc->ind_sub tox->ind_sub fda_rev FDA Review (30-day safety review) ind_sub->fda_rev clin_trials Clinical Trials (Phase I, II, III) fda_rev->clin_trials

Caption: Workflow for an Investigational New Drug (IND) application.

Section 3: Considerations for Biomedical Applications

Concentration-Dependent Effects

The concentration of this compound is a critical factor that influences its properties, including its thermo-responsive behavior and potential for toxicity. Higher concentrations can lead to increased viscosity and gel strength but may also be associated with adverse effects.

Purity and Impurities

The purity of this compound is a significant consideration, as impurities such as 1,4-dioxane, ethylene oxide, and propylene oxide can be present from the manufacturing process.[25] It is essential to use pharmaceutical-grade this compound for biomedical applications and to ensure that the levels of any impurities are within acceptable limits.

Sterilization Methods

Sterilization is a mandatory step for biomedical products. However, the chosen sterilization method can impact the physicochemical properties of this compound hydrogels.

  • Steam Heat (Autoclaving): Can alter the gelling and structural properties of the hydrogel.[2]

  • Dry Heat: May also negatively affect the hydrogel's properties.[2]

  • Gamma Irradiation: Can lead to an acidic and cytotoxic hydrogel due to oxidative degradation.[2]

  • Electron Beam (e-beam) Irradiation: Appears to be a suitable method, preserving the hydrogel's elasticity and gelling properties.[2]

  • Sterile Filtration: Has the least impact on the rheological properties but is not a terminal sterilization method and has limitations.[26][27][28]

node_result node_result start Is the formulation thermolabile? q2 Is the formulation radiation sensitive? start->q2 Yes autoclave Consider Autoclaving (Steam Heat) start->autoclave No q3 Is terminal sterilization required? q2->q3 Yes ebeam Consider E-beam Irradiation q2->ebeam No filtration Use Sterile Filtration q3->filtration No reassess Reassess Formulation or Sterilization Needs q3->reassess Yes

Caption: Decision tree for sterilization method selection.

Conclusion

This compound is a versatile and valuable biomaterial with a well-established safety profile and a strong regulatory precedent as a pharmaceutical excipient. Its unique thermo-responsive properties make it particularly attractive for a wide range of biomedical applications, from drug delivery to tissue engineering. However, researchers and drug developers must pay careful attention to factors such as concentration, purity, and the impact of sterilization on the final product's properties. A thorough understanding of these aspects is essential for the successful and safe translation of this compound-based formulations from the laboratory to clinical use.

References

The Genesis of a Versatile Polymer: A Technical Guide to the Historical Development and Discovery of Poloxamers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and discovery of poloxamers, with a particular focus on the widely used Pluronic F-127. From their initial synthesis to their current multifaceted applications in the pharmaceutical and biomedical fields, this document provides a comprehensive overview of these remarkable triblock copolymers.

A Historical Overview: From Industrial Surfactants to Biomedical Staples

Poloxamers, also known by the trade name Pluronics®, are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. Their journey began in the 1950s when they were first developed by BASF in Germany.[1] The initial applications for these polymers were primarily as industrial surfactants, finding use in detergents, emulsifiers, and dispersing agents.[1][2]

The trademark "PLURONIC" was officially registered by BASF Corporation on September 11, 1951, with the filing date of October 9, 1950, for "polyoxyalkylene ether of high molecular weight having water soluble, surface active, and wetting properties."[3] This marked the formal introduction of this new class of polymers to the market.

A pivotal figure in the history of poloxamers is Irving R. Schmolka. While at BASF Wyandotte Corporation, Schmolka not only coined the term "poloxamer" but also extensively researched their properties and applications. He was granted a patent in 1973 for these materials, solidifying their importance.[4][5] His work was instrumental in exploring the unique thermoreversible gelation properties of certain poloxamers, a characteristic that would later become central to their biomedical applications.

The transition from industrial use to the biomedical field was driven by the discovery of the unique properties of specific poloxamers, most notably this compound (also known as Poloxamer 407). This particular poloxamer exhibits a fascinating temperature-dependent behavior in aqueous solutions: it exists as a low-viscosity liquid at low temperatures and transforms into a semi-solid gel at physiological temperatures.[6] This "thermoreversible gelation" caught the attention of pharmaceutical scientists, who envisioned its potential for controlled drug delivery.

Understanding the Nomenclature

The nomenclature of Pluronics, as established by BASF, provides key information about the physical form and composition of the copolymer. The letter designation indicates the physical state at room temperature: 'L' for liquid, 'P' for paste, and 'F' for flake (solid). The numerical designation that follows provides insight into the molecular weight of the hydrophobic PPO block and the weight percentage of the hydrophilic PEO blocks.[5]

For the Pluronic trade name, the first digit (or first two digits in a three-digit number) multiplied by 300 gives the approximate molecular weight of the PPO core. The last digit multiplied by 10 indicates the percentage of PEO content. For example, for this compound:

  • The first two digits, '12', multiplied by 300 give an approximate PPO molecular weight of 3600 g/mol .

  • The last digit, '7', multiplied by 10 indicates a 70% PEO content.

The generic term "poloxamer" uses a different naming convention. The letter 'P' is followed by three digits. The first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of PEO content.[5] Thus, this compound is equivalent to Poloxamer 407.[7]

Quantitative Data of Common Poloxamers

The properties of poloxamers vary significantly with their molecular weight and the ratio of PEO to PPO. These differences are critical for their application. The following tables summarize key quantitative data for this compound and other commonly used poloxamers.

Poloxamer (Pluronic) Average Molecular Weight ( g/mol ) PEO Units (approx.) PPO Units (approx.) PEO/PPO Ratio (w/w) HLB Value
Poloxamer 407 (F-127)12,600[7][8]101[7]56[7]70/30[8]22[8]
Poloxamer 188 (F-68)8,40075-8027-3080/2029[8]
Poloxamer 124 (L-44)2,200122040/6016
Poloxamer 237 (F-87)7,700643770/3024
Poloxamer 338 (F-108)14,6001414480/2027

Table 1: Molecular Properties of Common Poloxamers. HLB stands for Hydrophile-Lipophile Balance.

Poloxamer (Pluronic) Critical Micelle Concentration (CMC) Temperature Gelation Concentration (% w/v) Gelation Temperature (°C)
Poloxamer 407 (F-127)0.004% w/w[8]25°C>20%~20-25°C (for 20-30% w/v)[6]
Poloxamer 188 (F-68)4-5 mg/mL25°C>30%~40-50°C (for 30% w/v)
Poloxamer 124 (L-44)0.3% w/w25°C--
Poloxamer 237 (F-87)0.7% w/w25°C>25%~30-40°C (for 25-30% w/v)
Poloxamer 338 (F-108)1.0% w/w25°C>20%~50-60°C (for 20-25% w/v)

Table 2: Micellization and Gelation Properties of Common Poloxamers in Aqueous Solutions.

Key Physicochemical Phenomena: Micellization and Thermoreversible Gelation

The unique behavior of poloxamers in aqueous solutions is governed by the amphiphilic nature of their constituent blocks.

Micellization

At low concentrations and temperatures, poloxamer molecules exist as individual unimers in solution. As the concentration surpasses the critical micelle concentration (CMC) or the temperature exceeds the critical micelle temperature (CMT) , the hydrophobic PPO blocks aggregate to minimize their contact with water, forming spherical micelles. These micelles have a core composed of the PPO blocks and a corona of the hydrophilic PEO blocks, which remains hydrated and extends into the aqueous environment.[6] This self-assembly process is crucial for the solubilization of poorly water-soluble drugs within the hydrophobic micellar core.

Thermoreversible Gelation

For certain poloxamers like this compound, at sufficiently high concentrations (typically above 20% w/v), a further increase in temperature leads to a sol-gel transition.[6] This phenomenon is attributed to the ordering of the micelles into a closely packed cubic crystalline lattice. The entanglement of the PEO chains of neighboring micelles contributes to the formation of a three-dimensional network, resulting in the formation of a semi-solid gel. This process is reversible, and the gel reverts to a liquid state upon cooling.

Synthesis of Poloxamers

The synthesis of poloxamers is a sequential polymerization process. It typically involves the anionic ring-opening polymerization of propylene oxide, followed by the addition of ethylene oxide to both ends of the polypropylene glycol chain. The reaction is initiated by a difunctional alcohol, such as propylene glycol, and catalyzed by a strong base like potassium hydroxide.

Synthesis_of_Poloxamers cluster_step1 Step 1: PPO Chain Formation cluster_step2 Step 2: PEO Chain Addition PropyleneGlycol Propylene Glycol PPO_intermediate Poly(propylene oxide) (PPO) PropyleneGlycol->PPO_intermediate + Propylene Oxide PropyleneOxide Propylene Oxide EthyleneOxide Ethylene Oxide Catalyst KOH (Catalyst) Catalyst->PPO_intermediate Poloxamer Poloxamer (PEO-PPO-PEO) PPO_intermediate->Poloxamer + Ethylene Oxide

Caption: Synthesis of Poloxamers via Anionic Ring-Opening Polymerization.

Mechanism of Micellization and Gelation

The self-assembly of poloxamers in aqueous solution is a temperature-driven process leading to the formation of micelles and, at higher concentrations, a gel network.

Micellization_and_Gelation Unimers Unimers (Low Temp & Low Conc.) Micelles Spherical Micelles (Above CMC/CMT) Unimers->Micelles Increase Temp. or Conc. Micelles->Unimers Decrease Temp. or Conc. Gel Packed Micellar Gel (High Conc. & High Temp) Micelles->Gel Further Increase Temp. & Conc. Gel->Micelles Decrease Temp.

Caption: Temperature-Dependent Micellization and Gelation of Poloxamers.

Experimental Protocols for Characterization

The characterization of poloxamers and their formulations is crucial for ensuring their quality and performance. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence

This method utilizes the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.

Materials:

  • Poloxamer solution of known concentration

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone)

  • Phosphate-buffered saline (PBS) or deionized water

  • Fluorometer

Procedure:

  • Prepare a series of poloxamer solutions of varying concentrations in PBS or water.

  • Add a small aliquot of the pyrene stock solution to each poloxamer solution to achieve a final pyrene concentration of approximately 1 µM. The final concentration of the organic solvent should be less than 1%.

  • Allow the solutions to equilibrate for at least 2 hours at the desired temperature.

  • Measure the fluorescence emission spectra of each solution using an excitation wavelength of 334 nm. Record the intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the poloxamer concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the partitioning of pyrene from the polar aqueous environment to the nonpolar micellar core.[9]

Measurement of Gelation Temperature by Rheometry

Rheological measurements are used to determine the sol-gel transition temperature by monitoring the changes in the viscoelastic properties of the poloxamer solution as a function of temperature.[8]

Materials:

  • Concentrated poloxamer solution (e.g., 20-30% w/v)

  • Rheometer equipped with a temperature-controlled plate (Peltier system) and a cone-plate or parallel-plate geometry.

Procedure:

  • Load the cold poloxamer solution onto the rheometer plate, ensuring no air bubbles are trapped.

  • Set the geometry to the desired gap.

  • Perform an oscillatory temperature sweep experiment. A typical protocol involves heating the sample at a controlled rate (e.g., 1-2 °C/min) over a relevant temperature range (e.g., 10-40 °C).

  • During the temperature ramp, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, typically 1%).

  • Record the storage modulus (G') and the loss modulus (G'') as a function of temperature.

  • The gelation temperature is often defined as the temperature at which G' and G'' intersect (G' = G''), indicating the transition from a liquid-like (G'' > G') to a solid-like (G' > G'') behavior.[10][11]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., human fibroblasts, cancer cell lines)

  • Cell culture medium and supplements

  • Poloxamer solutions of various concentrations

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the poloxamer. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Cell viability is expressed as a percentage of the negative control.[4]

Experimental Workflow for Characterization of Drug-Loaded Micelles

The development of drug-loaded poloxamer micelles for therapeutic applications involves a systematic characterization workflow to ensure their efficacy and safety.

Characterization_Workflow cluster_physico cluster_invitro Preparation Preparation of Drug-Loaded Micelles (e.g., Thin-film hydration) Physicochemical Physicochemical Characterization Preparation->Physicochemical InVitro In Vitro Evaluation Physicochemical->InVitro Size Particle Size & PDI (DLS) Zeta Zeta Potential Morphology Morphology (TEM/SEM) EE Encapsulation Efficiency & Drug Loading InVivo In Vivo Studies (Preclinical) InVitro->InVivo Release In Vitro Drug Release (Dialysis) Stability Stability Studies Cytotoxicity Cytotoxicity (MTT Assay)

Caption: Experimental Workflow for Characterizing Drug-Loaded Poloxamer Micelles.

Conclusion

The historical journey of poloxamers, from their inception as industrial surfactants to their current status as indispensable tools in drug delivery and biomedical engineering, is a testament to the power of materials science innovation. The unique properties of this compound and its counterparts, particularly their thermoreversible gelation, have opened up a vast array of possibilities for targeted and controlled therapeutic interventions. A thorough understanding of their historical context, physicochemical properties, and the experimental methodologies for their characterization is paramount for researchers and scientists striving to harness the full potential of these versatile polymers in developing next-generation healthcare solutions.

References

Methodological & Application

Application Notes and Protocols for Preparing Sterile Pluronic F-127 Hydrogel for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127, a triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide), is a widely utilized biomaterial in cell culture and tissue engineering due to its unique thermo-reversible gelation properties, biocompatibility, and low cytotoxicity.[1][2] Aqueous solutions of this compound are liquid at low temperatures (around 4°C) and form a hydrogel at physiological temperatures (around 37°C), making it an ideal scaffold for 3D cell encapsulation and as a delivery vehicle for therapeutic agents.[1][3] Ensuring the sterility of the this compound hydrogel is paramount for preventing contamination in cell culture applications. This document provides detailed protocols for the preparation of sterile this compound hydrogels, including dissolution methods and a comparative analysis of various sterilization techniques.

Data Presentation: Comparison of Sterilization Methods

The choice of sterilization method can significantly impact the physicochemical properties and biocompatibility of the this compound hydrogel. The following table summarizes the effects of different sterilization methods on a 30% w/v this compound hydrogel.[4]

Sterilization MethodParametersEffect on Hydrogel PropertiesCytotoxicityRecommendation
Steam Autoclaving 121°C for 20 minutesAlters gelling and structural properties due to water evaporation and oxidation.[4] Longer duration at a lower temperature (e.g., 105°C for 30 min) may be less detrimental.[5][6]Low, but a slight increase in LDH release may be observed after 48 hours.[4]Suitable with caution; optimization of cycle parameters is recommended.
Dry Heat 160°C for 1 hourSignificantly alters gelling and structural properties due to harsh temperature conditions.[4]Increased LDH release after 48 hours, indicating potential cytotoxicity.[4]Not recommended.
Gamma Irradiation 25 kGyResults in an acidic and cytotoxic hydrogel due to oxidative degradation.[4]Cytotoxic.[4]Not recommended.
E-beam Irradiation 15-25 kGyPreserves elasticity, gelling, and structural properties. Enhances mechanical resilience.[4]Low cytotoxicity, comparable to non-sterile hydrogel.[4]Recommended as a suitable method.
Sterile Filtration 0.22 µm pore size filterHas the least impact on rheological properties.[5][6] However, it is not a terminal sterilization method and can be challenging with viscous solutions.[7]No inherent cytotoxicity from the method itself.Recommended for solutions before gelation, but may be impractical for high concentrations.

Experimental Protocols

Protocol 1: Dissolution of this compound Powder (Cold Method)

This protocol describes the "cold method" for dissolving this compound powder to prepare a hydrogel solution. This technique minimizes micellization and gelation during the dissolution process.[7][8]

Materials:

  • This compound powder

  • Sterile, cold (4-5°C) deionized water, phosphate-buffered saline (PBS), or cell culture medium

  • Sterile magnetic stir bar and stir plate or a rotator

  • Sterile container (e.g., beaker or bottle)

  • Refrigerator or cold room (4-5°C)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile container.

  • Slowly add the cold aqueous solution (water, PBS, or culture medium) to the powder while gently stirring.[1] To avoid foaming, do not vortex or stir at high speeds.

  • Continue stirring at 4-5°C for several hours until the powder is fully dissolved. To ensure complete dissolution, the solution can be left to stir overnight at 4°C.[9]

  • Visually inspect the solution to ensure it is clear and free of any undissolved particles. The final solution should be stored at 4°C to maintain its liquid state.

Protocol 2: Sterilization of this compound Solution

This protocol outlines three common methods for sterilizing the prepared this compound solution. The choice of method will depend on the available equipment and the desired final properties of the hydrogel.

Steam autoclaving is a widely accessible method for terminal sterilization.

Procedure:

  • Prepare the this compound solution as described in Protocol 1 in an autoclavable container (e.g., a glass bottle with a loosened cap).

  • Autoclave the solution. A cycle of 121°C for 20 minutes is common, but a lower temperature for a longer duration (e.g., 105°C for 30 minutes) may better preserve the hydrogel's properties.[4][5][6]

  • Allow the solution to cool to room temperature and then transfer it to a 4°C refrigerator for storage.

Sterile filtration is a non-destructive method suitable for lower concentration this compound solutions.

Procedure:

  • Prepare the this compound solution as described in Protocol 1. Ensure the solution is kept cold (4°C) to maintain low viscosity.

  • In a sterile hood, draw the cold this compound solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.[5][6]

  • Filter the solution into a sterile container. This process may be slow and require significant pressure, especially for concentrations above 20% (w/v).

  • Store the sterile hydrogel solution at 4°C.

E-beam irradiation is an effective terminal sterilization method that has been shown to have minimal impact on the hydrogel's properties.[4] This method is typically performed by specialized service providers.

Procedure:

  • Prepare the this compound solution as described in Protocol 1 and package it in a sealed, irradiation-compatible container.

  • Send the packaged hydrogel to a facility for E-beam irradiation at a dose of 15-25 kGy.[4]

  • Upon return, store the sterile hydrogel solution at 4°C.

Protocol 3: Cell Encapsulation in Sterile this compound Hydrogel

This protocol describes the process of encapsulating cells within the prepared sterile this compound hydrogel.

Materials:

  • Sterile this compound hydrogel solution (kept at 4°C)

  • Cell suspension in culture medium

  • Sterile, pre-chilled pipette tips and microcentrifuge tubes

  • Cell culture plates or other desired culture vessels

Procedure:

  • Perform all steps in a sterile cell culture hood and keep all materials on ice to prevent premature gelation.

  • Prepare a cell suspension at the desired concentration in your standard cell culture medium.

  • In a pre-chilled microcentrifuge tube, gently mix the cell suspension with the cold, sterile this compound solution. The final concentration of this compound for cell encapsulation is typically between 15% and 30% (w/w).[8]

  • Carefully pipette the cell-hydrogel mixture into the desired culture vessel.

  • Transfer the culture vessel to a 37°C incubator. The this compound will undergo thermal gelation, encapsulating the cells within the hydrogel matrix.

  • After gelation (typically within a few minutes), add pre-warmed cell culture medium on top of the hydrogel to keep it hydrated.

Mandatory Visualization

G cluster_prep Hydrogel Preparation cluster_application Cell Culture Application start Start: this compound Powder dissolve Dissolve in Cold (4°C) Aqueous Solution (e.g., PBS, Media) start->dissolve autoclave Steam Autoclave (e.g., 121°C, 20 min) dissolve->autoclave filter Sterile Filter (0.22 µm) dissolve->filter ebeam E-beam Irradiation (15-25 kGy) dissolve->ebeam mix Mix with Cell Suspension (on ice) autoclave->mix Recommended with caution filter->mix Recommended for low concentrations ebeam->mix Recommended plate Plate Cell-Hydrogel Mixture mix->plate gel Incubate at 37°C for Gelation plate->gel culture Add Culture Medium and Continue Culture gel->culture

Caption: Workflow for preparing sterile this compound hydrogel for cell culture.

References

Application Notes & Protocols: Encapsulation of Hydrophobic Drugs in Pluronic® F-127 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pluronic® F-127 (also known as Poloxamer 407) is a triblock copolymer consisting of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks (PEO₁₀₀-PPO₆₅-PEO₁₀₀).[1][2] In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC) and a specific temperature called the critical micelle temperature (CMT), Pluronic F-127 unimers self-assemble into spherical micelles.[3][4] These micelles possess a hydrophobic PPO core and a hydrophilic PEO corona.[4][5] The hydrophobic core serves as a microenvironment for the encapsulation of poorly water-soluble (hydrophobic) drugs, thereby enhancing their solubility, stability, and bioavailability.[5][6] The hydrophilic PEO shell provides a steric barrier that can prevent protein adsorption and recognition by the reticuloendothelial system, prolonging circulation time in vivo.[5] This document provides detailed protocols for the preparation and characterization of hydrophobic drug-loaded this compound micelles.

Key Physicochemical Properties and Definitions

Understanding the fundamental properties of this compound is crucial for the successful design and preparation of drug-loaded micelles.

Table 1: Physicochemical Properties of Pluronic® F-127

PropertyValueReferences
Molecular Weight~12,600 g/mol [1][5]
PEO/PPO StructurePEO₁₀₀-PPO₆₅-PEO₁₀₀[2]
Hydrophilic-Lipophilic Balance (HLB)22[5]
Critical Micelle Concentration (CMC)0.0031% w/w to 0.725 wt% at 25°C[1][5][7]
Critical Micelle Temperature (CMT)Decreases with increasing polymer concentration[8][9]

Key Definitions:

  • Encapsulation Efficiency (EE%): The percentage of the total drug added that is successfully entrapped within the micelles. It is a measure of the efficiency of the drug loading process.

    • Formula: EE% = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100.

  • Drug Loading Capacity (LC%): The amount of encapsulated drug relative to the total weight of the nanoparticle (drug + polymer), expressed as a percentage.

    • Formula: LC% = [Weight of Entrapped Drug / Total Weight of Nanoparticle] x 100.

Experimental Protocols for Micelle Preparation

Several methods can be employed to encapsulate hydrophobic drugs into this compound micelles. The choice of method can depend on the specific drug properties and desired micelle characteristics.

Thin-Film Hydration Method

This is one of the most common and effective methods for preparing drug-loaded micelles.[10][11][12]

Materials and Equipment:

  • Pluronic® F-127

  • Hydrophobic drug

  • Suitable organic solvent (e.g., acetonitrile, ethanol, methanol, dichloromethane)[10][11]

  • Deionized water or phosphate-buffered saline (PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum desiccator

  • Magnetic stirrer

  • Syringe filter (0.22 or 0.45 µm)

Protocol:

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug in a suitable organic solvent in a round-bottom flask.[10][11] The ratio of drug to polymer can be varied to optimize drug loading.

  • Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-65°C) and reduced pressure.[3][11] This will result in the formation of a thin, uniform drug-polymer film on the inner wall of the flask.

  • Residual Solvent Removal: Place the flask in a vacuum desiccator overnight to ensure complete removal of any residual organic solvent.[10][11]

  • Hydration: Add a pre-heated aqueous medium (deionized water or PBS) to the flask.[11] The volume will depend on the desired final concentration.

  • Micelle Formation: Hydrate the film by rotating the flask in a water bath set to a temperature above the CMT (e.g., 60-65°C) for a specified time (e.g., 30-60 minutes) with gentle stirring.[10][11] This process facilitates the self-assembly of the polymer and drug into micelles.

  • Purification: Cool the resulting micellar solution to room temperature. To remove any non-encapsulated drug aggregates or impurities, filter the solution through a 0.22 µm or 0.45 µm syringe filter.[11]

Direct Dissolution Method

This is a simpler, solvent-free method, suitable for some drug-polymer systems.

Materials and Equipment:

  • Pluronic® F-127

  • Hydrophobic drug

  • Deionized water or PBS

  • Vial or beaker

  • Magnetic stirrer/hot plate or ultrasonicator

Protocol:

  • Dispersion: Add the accurately weighed this compound and hydrophobic drug to the desired volume of aqueous medium.

  • Dissolution & Micellization: Vigorously stir the mixture.[1] Gentle heating or ultrasonication can be applied to facilitate the dissolution and encapsulation process.[1][13] For instance, mixtures can be stirred in an ultrasonicator at temperatures between 40 and 60 °C.[1]

  • Equilibration: Allow the solution to stir until it becomes clear, indicating the formation of a micellar solution. This may take several hours.

  • Purification: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any un-dissolved drug.

Dialysis Method

This method is particularly useful for removing organic solvents and ensuring a pure micellar solution.[5]

Materials and Equipment:

  • Pluronic® F-127

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))[5]

  • Deionized water

  • Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12 kDa)[5]

  • Beaker

  • Magnetic stirrer

Protocol:

  • Dissolution: Dissolve both this compound and the hydrophobic drug in a small volume of a suitable organic solvent like DMSO.[5]

  • Dialysis: Transfer the solution into a dialysis bag. Place the sealed bag into a large volume of deionized water and stir gently.[5]

  • Solvent Exchange: The organic solvent will gradually diffuse out of the dialysis bag, while water diffuses in. This change in solvent environment induces the self-assembly of the polymer chains into drug-loaded micelles.

  • Water Change: Change the external water phase frequently (e.g., eight times over 24 hours) to ensure complete removal of the organic solvent.[5]

  • Collection: Collect the purified micellar solution from the dialysis bag. The solution can be further concentrated or lyophilized for storage.[5]

Characterization of Drug-Loaded Micelles

After preparation, it is essential to characterize the micelles to ensure they meet the desired specifications.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the micellar solution with deionized water or PBS to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument (e.g., Zetasizer).

    • The PDI value indicates the breadth of the size distribution; a value below 0.3 is generally considered acceptable for monodisperse populations.

    • Zeta potential provides information about the surface charge and colloidal stability of the micelles.

Encapsulation Efficiency (EE%) and Drug Loading (LC%)
  • Technique: Ultracentrifugation followed by UV-Vis Spectrophotometry or HPLC.

  • Protocol:

    • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by placing the solution in an ultrafiltration tube and centrifuging at high speed (e.g., 10,000 rpm for 10 min).[14][15] The filtrate will contain the free, unencapsulated drug.

    • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

    • Quantification of Encapsulated Drug: To determine the amount of drug loaded in the micelles, the micelles can be lyophilized, and a known mass can be dissolved in a suitable organic solvent (e.g., ethanol) to disrupt the micelles and release the drug.[14] The drug concentration is then measured.

    • Calculation: Use the formulas provided in Section 1 to calculate EE% and LC%.

Morphological Characterization
  • Technique: Transmission Electron Microscopy (TEM) or Cryo-Scanning Electron Microscopy (Cryo-SEM).

  • Protocol:

    • Prepare a sample by placing a drop of the diluted micellar solution onto a TEM grid (e.g., carbon-coated copper grid).

    • The sample may be negatively stained (e.g., with phosphotungstic acid) to enhance contrast.

    • After drying, visualize the sample under the microscope to observe the shape and morphology of the micelles. Cryo-SEM can be used to visualize the micelles in their hydrated, globular state.[1]

Data Presentation: Examples of Encapsulated Drugs

The following table summarizes characterization data for various hydrophobic drugs encapsulated in this compound based micelles from published literature.

Table 2: Characterization of Various Drug-Loaded Pluronic® F-127 Micelles

DrugCo-polymer (if any)Preparation MethodParticle Size (nm)PDIEncapsulation Efficiency (EE%)Drug Loading (LC%)Reference
BerberineNoneThin-film hydration82.20.176~85%N/A[16]
Docetaxel (DTX)Pluronic P105Thin-film hydration~23N/A92.40%1.81%[10]
Paclitaxel (PTX)Pluronic P123Thin-film hydration~25N/A>90%N/A[17]
Doxorubicin (DOX)TPGSN/A25-35N/A69-88%N/A[18]
Simvastatin (SIM)NoneFilm-hydrationN/AN/AN/A13%[19]
Unnamed APINoneDialysis~20N/A84.8%11.1%[5]

N/A: Data not available in the cited source.

Visualizations: Workflows and Diagrams

Micelle_Formation Figure 1: Self-assembly of this compound micelles. cluster_unimers Aqueous Environment cluster_micelle Self-Assembly U1 M Hydrophobic Core U1->M > CMC & CMT Encapsulation U2 U2->M > CMC & CMT Encapsulation U3 U3->M > CMC & CMT Encapsulation U4 U4->M > CMC & CMT Encapsulation U5 U5->M > CMC & CMT Encapsulation U6 U6->M > CMC & CMT Encapsulation D Drug D->M > CMC & CMT Encapsulation S Hydrophilic Corona D_in Drug

Caption: Self-assembly of this compound unimers into a core-shell micelle encapsulating a hydrophobic drug.

Thin_Film_Hydration_Workflow Figure 2: Workflow for the Thin-Film Hydration Method. start Start: Materials dissolve 1. Dissolve Drug & this compound in Organic Solvent start->dissolve evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film 3. Form Thin Drug-Polymer Film evaporate->film vacuum 4. Dry Film Under Vacuum (Remove Residual Solvent) film->vacuum hydrate 5. Hydrate Film with Aqueous Medium (e.g., Water/PBS) vacuum->hydrate form_micelles 6. Stir/Heat Above CMT to Form Micelles hydrate->form_micelles filter 7. Filter to Remove Unencapsulated Drug form_micelles->filter end End: Drug-Loaded Micelle Solution filter->end Characterization_Workflow Figure 3: Workflow for Micelle Characterization. start Drug-Loaded Micelle Solution dls Dynamic Light Scattering (DLS) start->dls tem Microscopy (TEM/Cryo-SEM) start->tem separation Separation of Free Drug (e.g., Ultracentrifugation) start->separation dls_results Size PDI Zeta Potential dls->dls_results tem_results Morphology Shape tem->tem_results separation_results Quantify Drug (UV-Vis/HPLC) separation->separation_results calc Calculate EE% & LC% separation_results->calc

References

Application Notes and Protocols: Pluronic F-127 as a Sacrificial Bioink in 3D Bioprinting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pluronic F-127 as a sacrificial bioink in 3D bioprinting. This thermo-responsive polymer is instrumental in creating complex, multi-material tissue constructs with perfusable channels and intricate architectures, essential for advanced in vitro models and tissue engineering applications.

Introduction to this compound as a Sacrificial Bioink

This compound is a triblock copolymer composed of polyethylene oxide (PEO) and polypropylene oxide (PPO) blocks. Its key characteristic is its temperature-dependent rheology; it exists as a liquid at low temperatures (e.g., 4°C) and forms a rigid hydrogel at room and physiological temperatures (e.g., 25°C to 37°C).[1][2][3][4] This property makes it an ideal sacrificial material in 3D bioprinting. It can be co-printed alongside cell-laden bioinks to create temporary support structures or to define channels within a larger construct.[2][5] Once the primary structure is stabilized, the this compound can be easily and gently removed by cooling, leaving behind hollow channels or voids without harming the embedded cells.[2][6]

This technique is widely employed to fabricate vascular networks, perfusable channels for nutrient delivery in thick tissue constructs, and to provide temporary support for overhanging or complex geometries.[2][7][8]

Key Applications

The use of this compound as a sacrificial bioink has enabled significant advancements in several areas of tissue engineering and drug development:

  • Vascularized Tissue Constructs: Creation of intricate, multi-level vascular networks within thick tissue models.[1][2][7]

  • Organ-on-a-Chip Models: Fabrication of perfusable channels that mimic native vasculature in microfluidic devices.[7][8]

  • Bone and Cartilage Regeneration: Engineering of complex scaffolds with interconnected porosity to facilitate nutrient transport and cell migration.[2]

  • Cancer Niche Models: Development of 3D tumor models with integrated vascular channels for studying cancer progression and drug response.[9]

Experimental Protocols

Preparation of this compound Bioink

This protocol details the preparation of a this compound solution for use as a sacrificial bioink. A common concentration for achieving good printability and structural integrity is 30-40% (w/v).[1][10]

Materials:

  • This compound powder (e.g., Sigma-Aldrich)

  • Deionized (DI) water, cooled to 4°C

  • Sterile container

  • Magnetic stirrer and stir bar

  • Centrifuge (optional, for bubble removal)

Protocol:

  • In a sterile container, add the desired amount of this compound powder to cold DI water. For a 40 wt% solution, dissolve 40g of this compound in 100 mL of DI water.[1]

  • Stir the mixture using a magnetic stirrer at 4°C until the powder is fully dissolved. This may take several hours. The solution should be clear and homogeneous.

  • Store the prepared this compound solution at 4°C to maintain its liquid state.[5]

  • Before printing, load the cold this compound solution into a printing syringe. To remove air bubbles, cap the syringe, invert it, and leave it at 4°C to allow the bubbles to rise.[11] Then, gently push the plunger to expel the air.[11] Alternatively, the loaded syringe can be centrifuged at a low speed to remove bubbles.

3D Bioprinting with this compound as a Sacrificial Material

This protocol outlines the general steps for co-printing this compound with a cell-laden bioink.

Equipment:

  • 3D Bioprinter with multi-nozzle capabilities

  • Syringes loaded with this compound and cell-laden bioink

  • Appropriate printing nozzles (e.g., 25G, 30G)[12][13][14]

  • Printing substrate (e.g., petri dish, glass slide)

Protocol:

  • Equilibrate the this compound syringe to room temperature before printing to ensure it forms a gel upon extrusion.[5]

  • Load the syringes containing the this compound and the cell-laden bioink into the bioprinter's printheads.

  • Design the 3D model using CAD software, defining the structures to be printed with the sacrificial this compound and the primary bioink.

  • Set the printing parameters according to the desired resolution and the properties of the bioinks. Refer to Table 1 for typical printing parameters.

  • Initiate the printing process, where the bioprinter will extrude the materials layer-by-layer to build the 3D construct.

  • After printing, the construct containing the cell-laden bioink and the this compound sacrificial template is typically crosslinked or stabilized according to the primary bioink's requirements (e.g., UV light for GelMA, ionic crosslinking for alginate).[2][8]

Removal of Sacrificial this compound

This protocol describes the removal of the this compound to create hollow channels or voids.

Protocol:

  • After the primary construct is stable, immerse the entire printed structure in a cold (4°C) sterile buffer solution, such as phosphate-buffered saline (PBS) or cell culture medium.[2][5][11]

  • Incubate the construct at 4°C for a sufficient duration (e.g., 30-60 minutes) to allow the this compound to liquefy completely.[1][15]

  • Gently perfuse or flush the channels with cold buffer to remove the liquefied this compound.[11] A syringe pump or manual pipetting can be used for this purpose.

  • The resulting construct will now contain perfusable channels where the sacrificial ink was printed.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound as a sacrificial bioink, compiled from various studies.

Table 1: this compound Bioink Preparation and Properties

ParameterValueSource
Concentration23% - 40% (w/v or wt%)[1][10][13][14][15]
SolventDeionized Water[1]
Preparation Temperature4°C[1][5]
Gelation Temperature> 10°C (concentration dependent)[2]
Removal Temperature4°C[2][11]

Table 2: Typical 3D Bioprinting Parameters for this compound

ParameterValueSource
Printing TemperatureRoom Temperature (~23-25°C)[5][16]
Nozzle Gauge25G - 30G[5][12][13][14]
Nozzle Diameter159 µm - 260 µm[13][14]
Printing Speed6 - 10 mm/s[5]
Layer Height0.2 mm[5]
Extrusion Pressure15 - 80 psi (dependent on nozzle and concentration)[5]

Table 3: Post-Printing and Performance Metrics

ParameterValueSource
Removal Time30 - 60 minutes[1][15]
Cell Viability (in adjacent bioink)> 95%[8]
Minimum Channel Diameter Achieved~30 µm[8][17]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in using this compound as a sacrificial bioink.

experimental_workflow cluster_prep Bioink Preparation cluster_print 3D Bioprinting cluster_removal Sacrificial Ink Removal cluster_final Final Construct prep_pluronic Prepare this compound (4°C) load_syringes Load into Syringes prep_pluronic->load_syringes prep_cell_ink Prepare Cell-Laden Bioink prep_cell_ink->load_syringes bioprint Co-extrude Bioinks Layer-by-Layer load_syringes->bioprint stabilize Stabilize Construct (e.g., Crosslinking) bioprint->stabilize cool Cool Construct (4°C) stabilize->cool liquefy This compound Liquefies cool->liquefy flush Flush Channels liquefy->flush final_construct Perfusable Tissue Construct flush->final_construct

Caption: Experimental workflow for 3D bioprinting with this compound sacrificial ink.

pluronic_properties cluster_temp Temperature Dependency cluster_state Physical State low_temp Low Temperature (e.g., 4°C) liquid Liquid (Sol) low_temp->liquid Favors high_temp Room/Body Temp (e.g., 25-37°C) gel Gel high_temp->gel Favors liquid->high_temp Heating gel->low_temp Cooling

References

Application of Pluronic F-127 in Topical Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), has emerged as a versatile and widely utilized excipient in topical pharmaceutical formulations.[1][2] Its unique properties, most notably its ability to undergo reversible thermal gelation, make it an ideal candidate for a variety of topical applications, including dermal and transdermal drug delivery.[1][3] At low temperatures, this compound solutions exist as a low-viscosity liquid, facilitating ease of formulation and administration. Upon contact with the skin and exposure to body temperature, these solutions transform into a semisolid gel, providing a sustained-release depot for the incorporated active pharmaceutical ingredient (API).[4][5]

This document provides detailed application notes and protocols for the utilization of this compound in topical pharmaceutical formulations, targeting researchers, scientists, and drug development professionals.

Key Applications and Properties

This compound serves multiple functions in topical formulations:

  • Gelling Agent: Its most prominent feature is the formation of thermoreversible gels. Concentrated aqueous solutions (>20% w/w) are liquid at refrigerated temperatures (4-5°C) and gel at room or body temperature.[5] This property is advantageous for in-situ gelling formulations that can be easily applied as a liquid and then form a more viscous gel upon contact with the skin.

  • Solubilizer: The micellar structure of this compound in aqueous solutions, with a hydrophobic PPO core and a hydrophilic PEO shell, allows for the solubilization of poorly water-soluble drugs, enhancing their bioavailability in topical formulations.[6]

  • Stabilizer: this compound can act as a stabilizer for dispersed systems like emulsions and suspensions, preventing phase separation and ensuring uniform distribution of the API.[7]

  • Release Modifier: The gel matrix formed by this compound can control the release rate of the incorporated drug, offering the potential for sustained and localized drug delivery.[8] The release mechanism is often governed by a combination of drug diffusion through the gel matrix and erosion of the gel itself.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of this compound in topical formulations.

Table 1: Effect of this compound Concentration on Gelation Temperature

This compound Concentration (% w/v)Gelation Temperature (°C)Reference
1533[10]
1829.2[3]
2027[10]
2126.4[3]
2423.1[3]
2720.9[3]
3023[11]

Table 2: Viscosity of this compound Gels at Different Concentrations and Temperatures

This compound Concentration (% w/w)Temperature (°C)Viscosity (cP)Reference
1525178.50 ± 5.50[9]
15377800 ± 200[9]
2025~100[2]
2037>10000[2]
2525~200[2]
2537>20000[2]

Table 3: In Vitro Release of a Model Drug (Lomustine) from this compound Gels

This compound Concentration (% w/w)Time for 100% Drug Release (minutes)Reference
15120[10]
17.5180[10]
20210[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Topical Gel (Cold Water Method)

This protocol describes the "cold method," which is the most common and effective technique for preparing this compound gels, as it minimizes viscosity and foaming during preparation.

Materials:

  • This compound powder

  • Purified, sterile cold water (4-8°C)

  • Active Pharmaceutical Ingredient (API)

  • Co-solvents or other excipients (if required)

  • Beaker

  • Magnetic stirrer and stir bar

  • Refrigerator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dispersion: Add the weighed this compound to the cold purified water in a beaker with continuous stirring using a magnetic stirrer. Maintain the temperature of the water between 4-8°C.

  • Dissolution: Continue stirring until the this compound is completely dispersed. The solution will appear milky or hazy at this stage.

  • Refrigeration: Cover the beaker and place it in a refrigerator at 4-8°C. Allow the solution to stand for at least 6-12 hours, or overnight, until a clear and transparent solution is formed. Occasional gentle swirling can aid in complete dissolution.

  • API Incorporation:

    • For water-soluble APIs: Dissolve the API in a small amount of purified water and then add it to the cold this compound solution with gentle stirring until a homogenous mixture is obtained.

    • For poorly water-soluble APIs: The API can be first dissolved in a suitable co-solvent (e.g., ethanol, propylene glycol) and then slowly incorporated into the cold this compound solution with continuous stirring. Alternatively, the API can be dispersed directly into the gel if it is intended to be a suspension.

  • Final Formulation: Once the API is uniformly incorporated, the formulation is ready. Store the final gel in an appropriate container at refrigerated temperatures (4-8°C) to maintain its liquid state.

Protocol 2: Rheological Characterization of this compound Gels

Rheological studies are crucial to characterize the flow and deformation properties of the gel, including its viscosity and sol-gel transition temperature.

Equipment:

  • Cone and plate or parallel plate rheometer with temperature control.

Methodology:

  • Sample Loading: Carefully load the cold this compound gel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Temperature Sweep:

    • Set the initial temperature to a low value (e.g., 10°C) where the formulation is a liquid.

    • Apply a constant shear rate or frequency (e.g., 1 Hz) and a constant stress or strain within the linear viscoelastic region.

    • Increase the temperature at a controlled rate (e.g., 1-2°C/minute) up to a final temperature (e.g., 40°C).

    • Monitor the change in viscosity or storage modulus (G') and loss modulus (G''). The gelation temperature (Tgel) is typically identified as the temperature at which a sharp increase in viscosity or the crossover point of G' and G'' occurs.

  • Viscosity Measurement:

    • Set the temperature to a desired value (e.g., 25°C or 32°C).

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Plot the viscosity as a function of the shear rate to determine the flow behavior of the gel (e.g., Newtonian, shear-thinning).

  • Oscillatory Measurements (Frequency Sweep):

    • Set the temperature to a desired value (e.g., 32°C).

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region.

    • This provides information about the gel's structure and elasticity (G') versus its viscous properties (G'').

Protocol 3: In Vitro Drug Release Testing of this compound Gels

This protocol outlines a common method for evaluating the release of an API from a this compound gel formulation using a Franz diffusion cell.

Equipment and Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Stirring unit for Franz cells

  • Water bath for temperature control (32 ± 0.5°C for topical formulations)

  • Syringes and collection vials

  • Analytical method for API quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use. If using biological skin, ensure it is properly prepared and equilibrated.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (32°C) receptor medium and ensure the stirring bar is functioning.

  • Sample Application: Accurately weigh and apply a known amount of the this compound gel formulation onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane over time. Plot the cumulative amount of drug released versus time to determine the release profile. The release rate can be calculated from the slope of the linear portion of the curve.

Protocol 4: Stability Testing of this compound Topical Formulations

Stability testing is essential to ensure the quality, safety, and efficacy of the formulation throughout its shelf life. The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Parameters to be Evaluated:

  • Physical Appearance: Color, clarity, homogeneity, and phase separation.

  • pH: Measurement of the formulation's pH.

  • Viscosity and Rheological Properties: To assess changes in the gel structure.

  • Drug Content (Assay): Quantification of the API to ensure it remains within the specified limits.

  • Degradation Products/Impurities: Identification and quantification of any degradation products.

  • Microbial Limits: To ensure the formulation remains free from microbial contamination.

Methodology:

  • Batch Preparation: Prepare at least three primary batches of the this compound gel formulation in the proposed final packaging.

  • Initial Testing (Time Zero): Perform a complete analysis of all the specified parameters on all three batches at the beginning of the study.

  • Stability Storage: Store the samples from each batch at the specified long-term and accelerated storage conditions.

  • Time Points for Testing:

    • Accelerated: 0, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months (or longer, as appropriate).

  • Analysis: At each time point, withdraw samples and perform the specified tests.

  • Data Evaluation: Analyze the data to determine the shelf life of the product and the recommended storage conditions.

Visualizations

Signaling Pathway: Inhibition of Cyclooxygenase (COX) by NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of drugs commonly formulated in this compound gels for topical application to treat localized pain and inflammation.[12] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[13][14]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation COX1->Gastric_Protection_Platelet_Aggregation Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs Topical NSAIDs (e.g., Diclofenac, Ketoprofen) in this compound Gel NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: Mechanism of action of topical NSAIDs delivered via this compound gel.

Experimental Workflow: Development and Characterization of a this compound Topical Gel

The following diagram illustrates a typical workflow for the development and characterization of a topical pharmaceutical formulation based on this compound.

Experimental_Workflow Formulation_Development Formulation Development Preparation Gel Preparation (Cold Water Method) Formulation_Development->Preparation Characterization Physicochemical Characterization Preparation->Characterization Appearance_pH Appearance & pH Characterization->Appearance_pH Rheology Rheological Studies (Viscosity, Tgel) Characterization->Rheology Drug_Content Drug Content Uniformity Characterization->Drug_Content In_Vitro_Testing In Vitro Performance Testing Characterization->In_Vitro_Testing Drug_Release In Vitro Drug Release (Franz Diffusion Cell) In_Vitro_Testing->Drug_Release Stability Stability Studies (ICH Guidelines) In_Vitro_Testing->Stability Long_Term Long-Term Storage Stability->Long_Term Accelerated Accelerated Storage Stability->Accelerated Final_Product Final Topical Product Stability->Final_Product

Caption: A typical experimental workflow for this compound topical gel development.

Conclusion

This compound is a highly valuable polymer for the development of topical pharmaceutical formulations due to its unique thermoreversible gelling properties, solubilizing capacity, and low toxicity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and formulation scientists to effectively utilize this compound in creating stable, effective, and patient-compliant topical drug delivery systems. Careful consideration of the formulation parameters, including this compound concentration and the choice of other excipients, is crucial for optimizing the performance of the final product.

References

Application Notes and Protocols: Pluronic F-127 as a Scaffold for Mesenchymal Stem Cell Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127 is a thermosensitive, biocompatible, and biodegradable hydrogel that has emerged as a promising scaffold for the encapsulation of mesenchymal stem cells (MSCs) in tissue engineering and regenerative medicine.[1][2] Its unique property of being a solution at low temperatures (around 4°C) and forming a gel at physiological temperatures (37°C) allows for the simple and uniform encapsulation of cells in a three-dimensional (3D) environment.[3][4] This attribute, coupled with its non-toxic nature, makes this compound an excellent candidate for delivering MSCs to target tissues, where it can provide a supportive matrix for cell survival, proliferation, and differentiation.[1][2] Furthermore, its approval by the FDA for certain medical applications underscores its safety profile.[2][3]

These application notes provide a comprehensive overview of the use of this compound for MSC encapsulation, including its effects on cell viability, proliferation, and differentiation. Detailed protocols for key experiments are provided to guide researchers in their practical applications.

Data Presentation

The following tables summarize the typical effects of this compound encapsulation on mesenchymal stem cells. The data presented is a synthesis of findings from multiple studies and should be considered as a general guideline. Specific quantitative values can vary depending on the cell source, passage number, and specific experimental conditions.

Table 1: Effect of this compound Encapsulation on MSC Viability and Proliferation

ParameterObservationTime PointAssay
Cell Viability High degree of viability observed for encapsulated MSCs.[3][4]Up to 1 weekLive/Dead Staining
Metabolic Activity Encapsulated MSCs show high metabolic activity.[3]Up to 1 weekMTT Assay
Apoptosis Low rates of apoptosis observed in encapsulated MSCs.[4]Up to 1 weekTUNEL Assay
Proliferation Sustained proliferation of MSCs within the hydrogel.[1][2]Up to 7 daysCell Counting, DNA Quantification

Table 2: Osteogenic Differentiation of MSCs Encapsulated in this compound

ParameterObservationTime PointAssay
Mineralization Positive Alizarin Red S staining, indicating calcium deposition.[3]4 weeksAlizarin Red S Staining
Gene Expression High levels of mRNA expression for osteogenic markers (e.g., Runx2, Osteocalcin).[1][3]2 weeksqRT-PCR
Enzyme Activity Increased alkaline phosphatase (ALP) activity.2-3 weeksALP Activity Assay

Table 3: Adipogenic Differentiation of MSCs Encapsulated in this compound

ParameterObservationTime PointAssay
Lipid Droplet Formation Positive Oil Red O staining, indicating the presence of lipid droplets.[3]4 weeksOil Red O Staining
Gene Expression High levels of mRNA expression for adipogenic markers (e.g., PPAR-γ, LPL).[1][3]2 weeksqRT-PCR

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel for Cell Encapsulation

Materials:

  • Pluronic® F-127 powder (Sigma-Aldrich, poloxamer 407)

  • Complete cell culture medium (e.g., α-MEM supplemented with 15% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Sterile magnetic stir bar and stir plate

  • Sterile container

  • Ice bath

  • 0.22 µm sterile filter

Procedure:

  • In a sterile biological safety cabinet, slowly add this compound powder to the cold (4°C) complete cell culture medium to achieve the desired final concentration (typically 20-30% w/v). A common ratio is 1:5 w/v.[3]

  • Place the container in an ice bath on a magnetic stir plate.

  • Stir the solution slowly at 4°C for approximately 12 hours, or until the this compound is completely dissolved and the solution is clear.[3] Avoid vigorous stirring to prevent bubble formation.

  • Once fully dissolved, sterile filter the this compound solution using a 0.22 µm filter.

  • Store the sterile this compound hydrogel solution at 4°C. The solution should be kept on ice during all subsequent manipulations to maintain its liquid state.[3]

Protocol 2: Encapsulation of Mesenchymal Stem Cells in this compound Hydrogel

Materials:

  • Prepared sterile this compound hydrogel solution (from Protocol 1)

  • Mesenchymal stem cells (MSCs) at the desired passage number

  • Complete cell culture medium

  • Hemocytometer or automated cell counter

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Culture plates (e.g., 24-well or 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture and expand MSCs to the desired number using standard cell culture techniques.

  • Harvest the MSCs by trypsinization and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a small volume of cold (4°C) complete cell culture medium.

  • Perform a cell count to determine the cell concentration.

  • On ice, mix the MSC suspension with the cold this compound hydrogel solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL).[3] Gently pipette up and down to ensure a homogeneous cell distribution.

  • Dispense the cell-hydrogel mixture into the wells of a pre-warmed culture plate.

  • Immediately transfer the culture plate to a 37°C, 5% CO₂ incubator. The this compound will undergo thermal gelation within minutes, encapsulating the cells in a 3D matrix.[3]

  • After gelation (approximately 5-10 minutes), carefully add pre-warmed complete cell culture medium on top of the hydrogel.

  • Culture the encapsulated MSCs, changing the medium every 2-3 days.

Protocol 3: Live/Dead Viability Assay for Encapsulated MSCs

Materials:

  • MSC-encapsulated this compound hydrogels in a culture plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific, containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Carefully aspirate the culture medium from the wells containing the cell-laden hydrogels.

  • Gently wash the hydrogels twice with sterile PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.

  • Add the staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • After incubation, carefully remove the staining solution.

  • Wash the hydrogels with PBS.

  • Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Protocol 4: Alizarin Red S Staining for Osteogenic Differentiation

Materials:

  • MSC-encapsulated hydrogels cultured in osteogenic differentiation medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation

  • Distilled water

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)[5]

Procedure:

  • After the desired differentiation period (e.g., 4 weeks), aspirate the culture medium.

  • Gently wash the hydrogels twice with PBS.

  • Fix the hydrogels with 4% PFA or 10% formalin for 30 minutes at room temperature.[6]

  • Wash the fixed hydrogels three times with distilled water.

  • Add Alizarin Red S staining solution to each well, ensuring complete coverage of the hydrogel.

  • Incubate at room temperature for 5-10 minutes.[6]

  • Carefully remove the staining solution and wash the hydrogels with distilled water until the excess stain is removed.

  • Visualize the stained hydrogels using a bright-field microscope. Calcium deposits will appear as red or orange-red nodules.[5]

Protocol 5: Oil Red O Staining for Adipogenic Differentiation

Materials:

  • MSC-encapsulated hydrogels cultured in adipogenic differentiation medium

  • Phosphate-buffered saline (PBS)

  • 10% Formalin for fixation

  • 60% Isopropanol

  • Oil Red O working solution (prepared from a stock solution)[7][8]

  • Hematoxylin solution for counterstaining (optional)

  • Distilled water

Procedure:

  • Following the differentiation period (e.g., 4 weeks), remove the culture medium.

  • Gently wash the hydrogels twice with PBS.

  • Fix the hydrogels with 10% formalin for 30-60 minutes at room temperature.[8]

  • Wash the fixed hydrogels with distilled water.

  • Incubate the hydrogels in 60% isopropanol for 5 minutes.[7]

  • Remove the isopropanol and add the Oil Red O working solution, ensuring the hydrogel is fully submerged.

  • Incubate at room temperature for 15-20 minutes.[7][8]

  • Carefully remove the staining solution and wash the hydrogels with distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.

  • Visualize the stained hydrogels under a bright-field microscope. Lipid droplets will be stained red.[7]

Visualizations

Signaling Pathways

The encapsulation of MSCs within a 3D hydrogel like this compound subjects the cells to mechanical cues from their microenvironment. These cues are primarily transduced through integrin-mediated signaling pathways, which can influence cell fate decisions, including proliferation and differentiation. The stiffness of the hydrogel is a critical factor in this process.

G cluster_ECM This compound Hydrogel cluster_Cell Mesenchymal Stem Cell Mechanical Cues Mechanical Cues Integrins Integrins Mechanical Cues->Integrins Stiffness FAK FAK Integrins->FAK Activation RhoA RhoA FAK->RhoA Activation ROCK ROCK RhoA->ROCK Activation Actin Cytoskeleton Actin Cytoskeleton ROCK->Actin Cytoskeleton Tension YAP/TAZ YAP/TAZ Actin Cytoskeleton->YAP/TAZ Nuclear Translocation Nucleus Nucleus YAP/TAZ->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Transcription of Osteogenic Genes

Caption: Inferred mechanotransduction pathway in MSCs encapsulated in this compound.

Experimental Workflow

The following diagram illustrates the general workflow for encapsulating MSCs in this compound and subsequent analysis.

G MSC Culture MSC Culture Encapsulation Cell Encapsulation (Mixing at 4°C) MSC Culture->Encapsulation Hydrogel Prep This compound Solution Preparation (4°C) Hydrogel Prep->Encapsulation Gelation Thermal Gelation (Incubation at 37°C) Encapsulation->Gelation 3D Culture 3D Cell Culture Gelation->3D Culture Analysis Analysis 3D Culture->Analysis Viability Viability Analysis->Viability Proliferation Proliferation Analysis->Proliferation Differentiation Differentiation Analysis->Differentiation

Caption: General experimental workflow for MSC encapsulation in this compound.

Logical Relationship

The decision to use this compound as a scaffold is based on a set of desirable properties that lead to favorable biological outcomes for encapsulated MSCs.

G cluster_Properties Key Properties cluster_Outcomes Biological Outcomes This compound This compound Thermo-responsive Thermo-responsive This compound->Thermo-responsive Biocompatible Biocompatible This compound->Biocompatible Biodegradable Biodegradable This compound->Biodegradable High Viability High Viability Thermo-responsive->High Viability Gentle Encapsulation Biocompatible->High Viability Low Cytotoxicity Proliferation Proliferation Biocompatible->Proliferation Tissue Regeneration Tissue Regeneration Biodegradable->Tissue Regeneration Allows for tissue integration High Viability->Tissue Regeneration Proliferation->Tissue Regeneration Differentiation Differentiation Differentiation->Tissue Regeneration

Caption: Logical relationship of this compound properties and MSC outcomes.

References

Application Note: Methodology for Characterizing the Rheological Properties of Pluronic F-127 Gels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pluronic F-127 (also known as Poloxamer 407) is a triblock copolymer consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure.[1] In aqueous solutions, this compound exhibits thermoresponsive behavior, existing as a low-viscosity liquid (sol) at low temperatures and transitioning into a firm, transparent gel at higher temperatures, typically near physiological temperature.[2][3] This sol-gel transition is reversible, making it an ideal candidate for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[4][5]

The rheological properties of this compound gels are critical to their function and performance. Characterizing these properties provides insights into the material's microstructure, stability, and suitability for specific applications. This document provides detailed protocols for the key rheological experiments used to characterize this compound gels.

Key Rheological Parameters

  • Storage Modulus (G'): Represents the elastic component of the gel, indicating the energy stored during deformation. A higher G' signifies a more solid-like structure.

  • Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat during deformation. A higher G'' signifies a more liquid-like behavior.[6]

  • Gelation Temperature (Tgel): The temperature at which the sol-to-gel transition occurs. It is often identified as the temperature where G' equals G'' (crossover point) during a temperature sweep.[4][7]

  • Complex Viscosity (η*): A measure of the total resistance to flow under oscillatory shear.

  • Yield Stress (τy): The minimum shear stress required to initiate flow in the gelled state.[6][8]

  • Linear Viscoelastic Region (LVER): The range of strain over which the material's response is linear, and the G' and G'' values are independent of the applied strain.

Experimental Protocols

The following protocols are designed for use with a rotational rheometer equipped with a Peltier temperature control system.

Protocol 1: Sample Preparation

Objective: To prepare homogeneous, bubble-free this compound solutions for rheological analysis.

Methodology:

  • Weigh the required amount of this compound powder and the corresponding volume of cold (4 °C) deionized water or a relevant buffer (e.g., PBS) to achieve the desired concentration (e.g., 15-30% w/v).

  • Slowly add the this compound powder to the cold solvent while gently stirring to avoid clumping.

  • Seal the container and continue stirring at 4 °C until the polymer is fully dissolved, which may take several hours or overnight.

  • Store the resulting clear solution at 4 °C to maintain its liquid state and prevent premature gelation. Before measurement, visually inspect the sample for any air bubbles. If present, they should be removed by gentle centrifugation at a low speed.

Protocol 2: Determination of the Linear Viscoelastic Region (LVER)

Objective: To identify the strain range where the gel's structure is not disrupted by the measurement itself, ensuring that subsequent oscillatory tests are performed under non-destructive conditions.

Methodology (Amplitude/Strain Sweep):

  • Set the rheometer geometry (e.g., cone-plate or parallel-plate) to the desired measurement temperature, typically within the expected gel state (e.g., 37 °C).

  • Load the cold this compound solution onto the rheometer plate and allow it to equilibrate at the set temperature until gelation occurs. A typical equilibration time is 5-10 minutes.

  • Perform a strain sweep at a constant angular frequency (e.g., 1 rad/s or 10 rad/s).[6][9]

  • Apply a range of increasing strain amplitudes (e.g., 0.01% to 1000%).

  • Plot the storage modulus (G') and loss modulus (G'') as a function of strain. The LVER is the region where G' and G'' remain constant.

  • Select a strain value from within the LVER (e.g., 0.1% or 1%) for all subsequent oscillatory measurements.[4][7]

Protocol 3: Determination of Gelation Temperature (Tgel)

Objective: To determine the precise temperature of the sol-gel transition.

Methodology (Temperature Sweep/Ramp):

  • Load the cold sample onto the pre-cooled rheometer plate (e.g., 5 °C).

  • Set the rheometer to perform an oscillatory measurement at a constant strain (selected from the LVER) and a constant angular frequency (e.g., 1 rad/s or 6.28 rad/s).[10][11]

  • Apply a controlled heating ramp (e.g., 0.5 °C/min or 1 °C/min) over a relevant temperature range (e.g., 10 °C to 45 °C).[12][13]

  • Continuously record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • The Tgel is typically identified as the temperature at which the G' and G'' curves intersect (tan δ = G''/G' = 1).[4] A sharp increase in viscosity is also indicative of gelation.[14]

Protocol 4: Characterization of Gel Structure

Objective: To evaluate the viscoelastic properties of the this compound in both its sol and gel states.

Methodology (Frequency Sweep):

  • Set the rheometer temperature below the Tgel (e.g., 10 °C) and load the sample. Allow it to equilibrate.

  • Perform a frequency sweep at a constant strain (from the LVER) over a range of angular frequencies (e.g., 0.1 to 100 rad/s).

  • Record G' and G'' as a function of frequency. In the sol state, G'' is typically greater than G'.[11]

  • Increase the temperature to above the Tgel (e.g., 37 °C) and allow the sample to equilibrate and form a stable gel.

  • Repeat the frequency sweep using the same parameters.

  • In the gel state, G' will be significantly greater than G'', indicating a predominantly elastic, solid-like structure.[2][15]

Protocol 5: Determination of Flow and Yielding Behavior

Objective: To understand how the gel behaves under continuous shear and to determine its yield stress.

Methodology (Flow Curve & Creep Test):

  • Flow Curve:

    • Set the temperature to above the Tgel (e.g., 37 °C) and allow the gel to form.

    • Apply a controlled ramp of increasing shear rates (e.g., 0.1 s⁻¹ to 100 s⁻¹).

    • Record the shear stress. The apparent viscosity is calculated as shear stress divided by the shear rate. This compound gels typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[8]

  • Creep Test (for Yield Stress):

    • At a temperature above Tgel, apply a series of small, incremental stress steps.[8]

    • Monitor the resulting strain over time for each stress step.

    • The yield stress is estimated as the stress at which a continuous, non-recoverable deformation (flow) begins to occur.[8]

Data Presentation

The following tables summarize typical rheological data for aqueous this compound solutions.

Table 1: Effect of this compound Concentration on Gelation Temperature (Tgel)

This compound Conc. (% w/v) Gelation Temperature (Tgel) (°C) Reference
15 ~28-30 [8]
17.5 ~25-27 [13]
20 ~23-25 [16][17]
25 ~21-22 [4]
30 ~19-20 [10]

Note: Tgel can be influenced by measurement parameters (e.g., heating rate) and the presence of additives.

Table 2: Typical Viscoelastic Moduli in Sol and Gel States for 20% (w/v) this compound

State Temperature (°C) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Predominant Behavior Reference
Sol 10 Low (e.g., < 1) Higher than G' Liquid-like (Viscous) [16]
Gel 37 High (e.g., > 10,000) Lower than G' Solid-like (Elastic) [16]

Note: Values are approximate and depend on frequency and strain conditions.

Visualizations: Workflows and Mechanisms

Rheology_Workflow cluster_prep Phase 1: Preparation & Setup cluster_testing Phase 2: Rheological Measurements cluster_analysis Phase 3: Data Analysis start Start: Prepare this compound Solution (4°C) load_sample Load Cold Sample onto Rheometer start->load_sample equilibrate_gel Equilibrate at Test Temperature (e.g., 37°C) to Form Gel load_sample->equilibrate_gel temp_sweep Perform Temperature Sweep (Determine Tgel) load_sample->temp_sweep Start from cold state strain_sweep Perform Strain Sweep (Determine LVER) equilibrate_gel->strain_sweep Use Gel State freq_sweep Perform Frequency Sweep (Characterize Structure) equilibrate_gel->freq_sweep flow_curve Perform Flow Curve Measurement (Determine Viscosity & Shear Behavior) equilibrate_gel->flow_curve analyze_lver Identify LVER Strain strain_sweep->analyze_lver analyze_tgel Determine Tgel from G'/G'' Crossover temp_sweep->analyze_tgel analyze_structure Compare G' and G'' in Sol vs. Gel States freq_sweep->analyze_structure analyze_flow Characterize Yield Stress & Shear-Thinning flow_curve->analyze_flow analyze_lver->temp_sweep Use Strain from LVER analyze_lver->freq_sweep Use Strain from LVER end_node End: Complete Rheological Profile analyze_tgel->end_node analyze_structure->end_node analyze_flow->end_node

Caption: Experimental workflow for the rheological characterization of this compound.

Sol_Gel_Transition cluster_states Physical States of this compound in Aqueous Solution unimers Unimers (Individual Polymer Chains) - Low Viscosity - G'' > G' micelles Spherical Micelles (Hydrophobic Cores, Hydrophilic Shells) - Increased Viscosity - G'' > G' unimers->micelles Increase Temperature (above CMT) micelles->unimers Decrease Temperature (below CMT) gel Packed Cubic Lattice Gel (Ordered Micelle Structure) - High Viscosity / Solid-like - G' >> G'' micelles->gel Increase Temperature (above Tgel) gel->micelles Decrease Temperature (below Tgel) label_cmt *CMT = Critical Micellization Temperature

References

Application Notes: Pluronic F-127 for the Creation of Vascularized Tissue Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful engineering of thick, metabolically active tissues is fundamentally dependent on the incorporation of a functional vascular network for nutrient and oxygen supply, as well as waste removal. Pluronic F-127, a non-ionic triblock copolymer, has emerged as a critical biomaterial in this field, primarily utilized as a sacrificial bioink for fabricating microchannel networks within engineered tissues.[1][2][3] Its unique thermoresponsive property—existing as a liquid at low temperatures (e.g., 4°C) and forming a hydrogel at room or physiological temperatures—makes it an ideal temporary template for creating perfusable channels that mimic native vasculature.[1][4]

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on leveraging this compound for the development of vascularized tissue models.

Principle of Application: Sacrificial Templating

The core application of this compound in this context is as a "fugitive" or "sacrificial" ink.[3][5][6] The process involves 3D printing a desired vascular network using a this compound-based hydrogel. This printed structure is then encased in a more permanent, cell-laden structural hydrogel, such as Gelatin Methacryloyl (GelMA), fibrinogen, or a decellularized extracellular matrix (dECM) bioink.[3][6][7] After the structural matrix is crosslinked and stabilized, the entire construct is cooled. This temperature drop causes the this compound to liquefy, allowing it to be easily washed out, leaving behind an interconnected network of hollow, perfusable microchannels.[1][8] These channels can subsequently be seeded with endothelial cells to form a biomimetic vascular lining.[3][7]

Key Properties and Quantitative Data

The physicochemical properties of this compound solutions are highly dependent on concentration. These parameters are critical for designing successful bioprinting experiments.

Table 1: Concentration-Dependent Properties of this compound Hydrogels

Concentration (% w/v or w/w) Solvent/Medium Gelation Temperature (°C) Gelation Time at 37°C (min) Storage Modulus (G') at Gel State Key Observations
18 - 20 Aqueous ~24 - 25[9][10] 10[4] - Considered near the critical gelation concentration.
23 - 24.5 Aqueous ~13 - 25[5][11] - - Suitable for embedded printing applications.[12]
25 PBS / DMEM ~20 - 25[5] 5[4] ~16,500 Pa (at 37°C)[4] A promising formulation for bioprinting due to fast gelation and good viscoelastic properties.[4]
30 PBS / DMEM < 20[5] 5[4] - Faster gelation than lower concentrations.[4]

| 35 - 40 | PBS | < 15[3][5] | 2[4] | ~20,000 Pa (at 25°C for 40% w/w)[7] | Used for printing robust, high-fidelity channels.[3][7] |

Table 2: Recommended 3D Bioprinting Parameters for this compound

Parameter Value Nozzle Type Notes
Printing Temperature Room Temperature - This compound should be in a gel state during extrusion.[13]
Print Speed 5 - 10 mm/s - Balances printing time with structural fidelity.[8][13]
Extrusion Pressure 15 - 80 PSI 27G - 30G Pressure is highly dependent on ink concentration and nozzle gauge.[13]
Nozzle Inner Diameter 150 - 250 µm 30G - 25G Smaller diameters allow for finer, capillary-like channels.[8][11]

| Layer Height | 0.2 mm | - | A common starting point for layer-by-layer fabrication.[13] |

Experimental Protocols

Protocol 1: Preparation of this compound Sacrificial Bioink (30% w/v)

Materials:

  • This compound powder (e.g., Sigma-Aldrich, P2443)

  • Sterile, cold (4°C) Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile container

  • Stir plate and magnetic stir bar

  • Refrigerator or cold room (4°C)

Method:

  • In a sterile container, weigh out 30 g of this compound powder.

  • Add 100 mL of cold (4°C) PBS or culture medium to the powder.[3][14]

  • Place the container on a stir plate in a cold room or refrigerator (4°C) and stir continuously. The dissolution process is slow and may take several hours to overnight.

  • Continue stirring until the solution is clear and homogenous, with no visible particulates. Avoid introducing air bubbles.

  • Store the prepared bioink at 4°C until use. The solution should be a low-viscosity liquid at this temperature.[13]

Protocol 2: 3D Bioprinting of Vascular Channels using Sacrificial Ink

This protocol describes the general workflow for printing this compound channels within a GelMA structural matrix.

Materials:

  • Prepared this compound bioink (Protocol 1)

  • Cell-laden structural bioink (e.g., 8-20% w/v GelMA with a photoinitiator like LAP)[3][8]

  • 3D Bioprinter with at least two extruders and temperature control

  • Sterile printing syringes and nozzles (e.g., 27G or 30G for Pluronic)[8][13]

  • UV light source (e.g., 365-405 nm) for crosslinking

  • Perfusion chip or sterile culture dish[6]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_print Phase 2: Biofabrication cluster_post Phase 3: Post-Processing & Culture A Prepare this compound Sacrificial Ink (4°C) C Load Inks into Bioprinter A->C B Prepare Cell-Laden Structural Bioink (e.g., GelMA) B->C D Print Sacrificial Network (this compound at Room Temp) C->D E Cast or Print Structural Bioink Around Network D->E F Crosslink Structural Bioink (e.g., UV Light for GelMA) E->F G Incubate at 4°C to Liquefy this compound F->G H Perfuse with Cold Medium to Remove Sacrificial Ink G->H I Seed Channels with Endothelial Cells (e.g., HUVECs) H->I J Culture under Perfusion to Form Endothelial Lining I->J G cluster_ligands Growth Factors cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR bFGF bFGF FGFR FGFR bFGF->FGFR TGFB1 TGF-β1 TGFBR TGF-βR TGFB1->TGFBR PI3K_Akt PI3K / Akt Pathway VEGFR->PI3K_Akt MAPK_ERK MAPK / ERK Pathway VEGFR->MAPK_ERK FGFR->MAPK_ERK SMAD SMAD Pathway TGFBR->SMAD Migration Migration PI3K_Akt->Migration Survival Survival PI3K_Akt->Survival TubeFormation Tube Formation PI3K_Akt->TubeFormation Proliferation Proliferation MAPK_ERK->Proliferation MAPK_ERK->Migration MAPK_ERK->TubeFormation Maturation Vessel Maturation SMAD->Maturation

References

Application Notes & Protocols: Techniques for Loading and Releasing Growth Factors from Pluronic F-127 Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pluronic F-127 (PF-127), a triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is an FDA-approved polymer widely recognized for its unique thermosensitive properties.[1] In aqueous solutions, PF-127 exists as a low-viscosity liquid at low temperatures (e.g., 4°C) and undergoes a reversible sol-gel transition to form a semi-solid hydrogel at physiological temperatures (~37°C).[1][2][3] This characteristic makes it an excellent candidate for injectable drug delivery systems, as it can be easily mixed with therapeutic agents like growth factors in its sol state and then form a stable depot in situ upon injection.[4][5] These hydrogels can protect growth factors from degradation, localize their delivery, and provide sustained release to promote tissue regeneration.[6]

Application Notes

Techniques for Loading Growth Factors into PF-127 Hydrogels

The method of incorporating growth factors into the PF-127 hydrogel is critical as it directly influences loading efficiency, release kinetics, and the stability of the bioactive molecule.

  • Physical Mixing (Simple Encapsulation): This is the most common and straightforward technique. It involves dissolving the lyophilized growth factor into the cold (4°C) aqueous PF-127 solution.[7][8] The mixture is gently agitated to ensure homogeneity before it is warmed to trigger gelation, physically entrapping the growth factor within the hydrogel's micellar network. While simple, this method can lead to a significant initial burst release as the growth factor near the surface rapidly diffuses out.[9]

  • Chemical Conjugation: To achieve more controlled, long-term release and minimize the initial burst, PF-127 can be chemically modified to covalently bind growth factors. The terminal hydroxyl groups of PF-127 can be functionalized with groups like aldehydes (F127-CHO) or acrylates (F127-DA).[1] These reactive groups can then form stable bonds with the growth factors. This method provides greater control over the release, which becomes dependent on the cleavage of the chemical bond or the degradation of the hydrogel matrix.[1]

  • Encapsulation within Nanoparticles/Microparticles: A dual-carrier approach can be employed for highly sustained release. The growth factor is first encapsulated into biodegradable micro or nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[10][11] These loaded particles are then dispersed throughout the PF-127 solution. The hydrogel acts as a secondary barrier, first releasing the nanoparticles, which then release the growth factor in a controlled manner as they degrade. This hierarchical system significantly prolongs the release duration.

G Workflow for Growth Factor Loading into PF-127 Hydrogel cluster_prep Preparation (4°C) cluster_application Application & Gelation A Dissolve Pluronic® F-127 in cold aqueous buffer (e.g., PBS) B Reconstitute lyophilized Growth Factor (GF) C Add GF solution to cold PF-127 solution B->C D Mix gently to ensure homogeneous dispersion C->D E Injectable Formulation (Sol State) D->E F In situ Gelation at Physiological Temp. (37°C) E->F G Formation of GF-loaded Hydrogel Depot (Gel State) F->G

Caption: General workflow for loading growth factors into PF-127 hydrogel via physical mixing.

Mechanisms for Releasing Growth Factors

The release of growth factors from PF-127 hydrogels can be tailored through several mechanisms, allowing for profiles ranging from rapid to long-term sustained delivery.

  • Diffusion-Controlled Release: In standard PF-127 hydrogels, the primary release mechanism is diffusion. The entrapped growth factor moves through the aqueous channels and pores of the hydrogel matrix into the surrounding environment.[5] The rate is influenced by the concentration of PF-127 (which affects pore size), the molecular weight of the growth factor, and its interaction with the polymer. This mechanism is often associated with an initial burst release.

  • Degradation-Controlled Release: Pure PF-127 hydrogels are water-soluble and erode over time. The release rate can be controlled by the hydrogel's degradation or dissolution rate.[1][7] To slow down this process and achieve more sustained release, PF-127 can be blended with other less soluble or degradable polymers like silk fibroin, chitosan, or hyaluronic acid.[5][9][12] These blends enhance the mechanical properties and decrease the degradation rate of the hydrogel.[9][13]

  • Stimuli-Responsive Release: "Smart" hydrogels can be engineered to release their payload in response to specific environmental cues.[14][15] For example, in wound healing applications, the hydrogel can be designed to release growth factors in response to changes in pH or the presence of matrix metalloproteinases (MMPs), which are enzymes that are often upregulated in chronic wounds.[14] This allows for on-demand delivery of the therapeutic agent precisely when and where it is needed.

G Growth Factor Release Strategies from PF-127 Hydrogels cluster_diffusion Diffusion-Controlled cluster_degradation Degradation-Controlled cluster_stimuli Stimuli-Responsive center GF-Loaded PF-127 Hydrogel diff_node GF diffuses through hydrogel pores center->diff_node deg_node Release occurs as hydrogel matrix erodes center->deg_node stim_node Release triggered by environmental cues center->stim_node diff_char Characteristics: - Initial burst release - Dependent on GF size - Controlled by polymer concentration diff_node->diff_char deg_char Characteristics: - Slower, more linear release - Rate tuned by adding other polymers (e.g., Chitosan, Silk Fibroin) deg_node->deg_char stim_char Triggers: - pH changes - Enzymes (e.g., MMPs) - Temperature shifts stim_node->stim_char

Caption: Key strategies for controlling the release of growth factors from PF-127 hydrogels.

Key Growth Factors and Associated Signaling Pathways

PF-127 hydrogels are used to deliver a variety of growth factors to stimulate specific cellular responses, particularly in wound healing and tissue engineering. PF-127 gel itself can stimulate the expression of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-β1 (TGF-β1).[1][12][16]

  • Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes angiogenesis (the formation of new blood vessels). Its delivery is crucial for regenerating tissues that require a robust blood supply.

  • Transforming Growth Factor-beta (TGF-β1): Plays a central role in all phases of wound healing, including inflammation, granulation tissue formation, and remodeling.

  • Epidermal Growth Factor (EGF): Stimulates cell growth, proliferation, and differentiation by binding to its receptor (EGFR). It is particularly important for epidermal and epithelial tissue regeneration.[1][12]

  • Basic Fibroblast Growth Factor (bFGF): A versatile growth factor involved in angiogenesis, wound healing, and embryonic development.

G Simplified VEGF Signaling Pathway in Angiogenesis cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Responses VEGF VEGF (from Hydrogel) Receptor Binds to VEGFR2 Receptor on Endothelial Cell VEGF->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer PLC PLCγ Dimer->PLC PI3K PI3K / Akt Dimer->PI3K RAS RAS / MEK / ERK Dimer->RAS Permeability Vascular Permeability PLC->Permeability Survival Survival & Gene Expression PI3K->Survival Proliferation Proliferation & Migration RAS->Proliferation Angiogenesis Angiogenesis (New Blood Vessel Formation) Survival->Angiogenesis Permeability->Angiogenesis Proliferation->Angiogenesis

Caption: Simplified signaling cascade initiated by VEGF, promoting angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative data on the properties and release kinetics of growth factors from PF-127 hydrogel systems.

Table 1: Physicochemical Properties and Degradation

Formulation Concentration (% w/v) Gelation Time Degradation Profile Reference
Pure PF-127 18% Concentration-dependent; decreases with higher concentration Gradual degradation over 6-7 days [7][17]
PF-127 / Silk Fibroin (P-S1) Not Specified Not Specified ~38% weight remaining after 7 days [13]

| Pure PF-127 | Not Specified | Not Specified | Completely dissolved by day 5 |[13] |

Table 2: Growth Factor Release Kinetics

Growth Factor / Drug Hydrogel System Burst Release Sustained Release Profile Reference
Dexamethasone Pure PF-127 High 100% release within 8 hours [9]
Dexamethasone PF-127 / Silk Fibroin Reduced Slower release kinetics compared to pure PF-127 [9]
rhGH Pure PF-127 Present Release continued for 72 hours in vitro [5]
rhEGF PF-127 / Chitosan Not Specified Release rate dependent on hydrogel degradation [1]

| BIF1-iRGD Protein | 19% PF-127 | Not Specified | Followed first-order release model |[18] |

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) this compound Hydrogel

Materials:

  • Pluronic® F-127 powder (e.g., Sigma-Aldrich)

  • Sterile, cold (4°C) Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Refrigerator or cold room (4°C)

Methodology:

  • Weigh 2.0 g of Pluronic® F-127 powder and place it into a sterile glass vial.

  • Aseptically add 10 mL of cold (4°C) PBS to the vial. This will result in a final concentration of 20% (w/v).

  • Place the vial in an ice bath on a magnetic stirrer. Stir the solution slowly to avoid excessive foaming.

  • Once the powder is loosely dispersed, cover the vial and transfer it to a refrigerator at 4°C.

  • Continue stirring overnight (or for at least 6-8 hours) at 4°C until the PF-127 is completely dissolved and a clear, homogeneous solution is formed.[7]

  • Store the prepared hydrogel solution at 4°C. It should be in a liquid (sol) state.

Note: Do not heat the solution to accelerate dissolution, as this can cause premature gelation. The "cold method" is essential for proper hydrogel formation.[8]

Protocol 2: Loading of a Growth Factor via Physical Mixing

Materials:

  • Prepared 20% PF-127 solution (from Protocol 1)

  • Lyophilized growth factor (e.g., VEGF, EGF)

  • Sterile, cold (4°C) PBS or appropriate reconstitution buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Methodology:

  • All steps should be performed on ice or at 4°C to keep the PF-127 in its sol state.

  • Reconstitute the lyophilized growth factor in a small volume of cold, sterile PBS to achieve the desired stock concentration, as per the manufacturer's instructions.

  • Calculate the volume of the growth factor stock solution needed to achieve the final desired concentration in the hydrogel.

  • In a sterile microcentrifuge tube, add the required volume of the 20% PF-127 solution.

  • Slowly add the calculated volume of the growth factor solution to the PF-127 solution.

  • Mix gently by slowly pipetting up and down or by gentle vortexing for a few seconds. Avoid vigorous mixing to prevent protein denaturation and air bubble formation.

  • The growth factor-loaded hydrogel is now ready for in vitro experiments or in vivo application. Confirm gelation by warming a small aliquot to 37°C; it should form a semi-solid gel within minutes.[8]

Protocol 3: In Vitro Growth Factor Release Study (Membrane-less Method)

Materials:

  • Growth factor-loaded PF-127 hydrogel (from Protocol 2)

  • Release medium: PBS (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) to prevent protein adsorption to container walls.

  • Multi-well plate (e.g., 24-well plate) or small vials.

  • Incubator set to 37°C with gentle shaking.

  • ELISA kit or other appropriate assay for quantifying the specific growth factor.

Methodology:

  • Pipette a precise volume (e.g., 200 µL) of the cold, growth factor-loaded hydrogel into the bottom of each well of a 24-well plate. Prepare at least three replicates for each time point.

  • Place the plate in a 37°C incubator for 10-15 minutes to allow the hydrogel to solidify.

  • Gently add a specific volume (e.g., 1 mL) of pre-warmed (37°C) release medium on top of the solidified hydrogel.[8]

  • Place the plate in a shaker incubator set to 37°C with gentle agitation (e.g., 50 rpm).[8]

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, etc.), carefully remove the entire volume of the release medium (supernatant) from each well and transfer it to a clean tube for analysis.

  • Immediately add an equal volume of fresh, pre-warmed release medium to the hydrogel to continue the release study.

  • Quantify the concentration of the growth factor in the collected samples using an appropriate method like ELISA.

  • Calculate the cumulative amount and percentage of growth factor released at each time point, correcting for the dilutions made during the sampling process. The release profile is typically plotted as cumulative percentage release versus time.

References

Application Notes: Pluronic F-127 for Enhancing the Solubility of Poorly Water-Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Approximately 40% of approved drugs and up to 90% of drug candidates are poorly soluble in water, which significantly limits their bioavailability and therapeutic efficacy. Pluronic F-127 (also known by its non-proprietary name, Poloxamer 407) is a hydrophilic, non-ionic surfactant that has gained widespread use as a solubilizing agent in pharmaceutical formulations.[1] It is a symmetric triblock copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[2] This amphiphilic nature allows this compound to self-assemble into micelles in aqueous solutions, providing a nano-environment capable of encapsulating hydrophobic drug molecules and enhancing their apparent water solubility.[3] Notably, this compound is approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceutical products, highlighting its favorable safety and biocompatibility profile.[3][4]

Mechanism of Solubilization

The primary mechanism by which this compound enhances drug solubility is through micellization.

  • Micelle Formation: In an aqueous environment and above a specific concentration and temperature, known as the Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT), individual this compound molecules (unimers) self-assemble into spherical structures called micelles.[5]

  • Core-Shell Structure: These micelles possess a core-shell architecture. The hydrophobic PPO blocks form the inner core, creating a lipophilic microenvironment. The hydrophilic PEO blocks form the outer shell, or corona, which interfaces with the surrounding aqueous medium.[1]

  • Drug Encapsulation: Poorly water-soluble (hydrophobic) drugs are spontaneously partitioned into the hydrophobic core of the micelles during their formation. This encapsulation effectively shields the drug from the aqueous environment, leading to a significant increase in its overall solubility in the formulation.[3] The hydrophilic PEO shell ensures the stability of the micelle in circulation.[3]

G Figure 1. Mechanism of Drug Solubilization by this compound Micelles cluster_0 Below CMC/CMT cluster_1 Above CMC/CMT unimer1 Unimer unimer2 Unimer unimer3 Unimer micelle Micelle (PPO Core) unimer2->micelle Self-Assembly & Encapsulation drug1 Drug drug2 Drug shell PEO Corona drug_encap Drug

Mechanism of Drug Solubilization by this compound Micelles

Physicochemical Properties

The unique properties of this compound make it a versatile excipient for drug delivery.

PropertyValueReference
Average Molecular Weight ~12,600 g/mol [4][6]
Structure PEO₁₀₁-PPO₅₆-PEO₁₀₁[4]
PEO Content ~70% (w/w)[2]
HLB (Hydrophile-Lipophile Balance) 18 - 23[6][7]
Critical Micelle Concentration (CMC) 0.004% w/w (~950-1000 ppm) at 25 °C[5][6]
Form Solid Powder/Flakes[6]
Special Property Forms thermo-reversible gels at concentrations >20% (w/v)[1]

Efficacy in Solubility Enhancement

This compound has demonstrated significant success in increasing the aqueous solubility of various poorly soluble drugs. The extent of solubilization depends on the drug's properties and the concentration of the polymer.

DrugThis compound Conc.Solubility EnhancementReference
Piroxicam 22.5% (w/w)11-fold increase[5]
Nifedipine 4% (w/v)27-fold increase[5]
Emodin 20% (w/v)Resulting solubility of 0.42 mg/mL[2][5]
Lovastatin 50-80% (w/w) in solid dispersionMarked increase in dissolution rate[8]
Atorvastatin N/A (in solid dispersion)Up to 93% dissolved within 30 min[9]

Protocols

Protocol 1: Preparation of this compound Stock Solution (Cold Method)

This protocol describes the preparation of an aqueous this compound solution using the cold method, which is preferred to limit potential alterations to the polymer.[2]

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q) or desired buffer

  • Sterile magnetic stir bar

  • Glass beaker or bottle

  • Refrigerator or cold room (4-5 °C)

  • Stir plate

Procedure:

  • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 20% w/v solution, weigh 20 g of this compound).

  • Measure the required volume of cold (4-5 °C) purified water or buffer.

  • Place the magnetic stir bar into the beaker/bottle containing the cold solvent.

  • Place the beaker/bottle on a stir plate in a cold room or refrigerator.

  • Slowly sprinkle the this compound powder onto the surface of the cold, stirring solvent. Do not add the powder too quickly to avoid clumping.

  • Continue stirring at a low-to-moderate speed until the this compound is completely dissolved. This may take several hours to overnight. A clear, homogenous solution should be formed.

  • Storage: Store the resulting solution at room temperature. Do not refrigerate or freeze , as this can cause the polymer to precipitate or form a gel.[10] If gelation or crystallization occurs upon storage, the solution can be gently warmed to 40-50 °C and vortexed until it becomes a clear liquid again.[10]

Protocol 2: Drug Loading into this compound Micelles (Thin-Film Hydration)

The thin-film hydration method is a widely used technique for efficiently encapsulating hydrophobic drugs within the core of this compound micelles.[11][12]

Materials:

  • Poorly water-soluble drug

  • This compound

  • Volatile organic solvent (e.g., ethanol, acetonitrile, dichloromethane) in which both the drug and this compound are soluble

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum desiccator or high-vacuum line

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer

Procedure:

  • Dissolution: Accurately weigh the desired amounts of the drug and this compound and dissolve them in a minimal volume of the selected organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature appropriate for the solvent (e.g., 40-45 °C).[12] Evaporate the solvent under reduced pressure to form a thin, uniform film of the drug-polymer mixture on the inner wall of the flask.

  • Solvent Removal: To ensure complete removal of the residual organic solvent, place the flask in a vacuum desiccator or under a high-vacuum line for several hours to overnight.[11]

  • Hydration: Add a pre-determined volume of the aqueous buffer (pre-warmed to a temperature above the CMT, if necessary) to the flask containing the thin film.

  • Micelle Formation: Stir the mixture moderately at a controlled temperature (e.g., 45 °C) for 30-60 minutes.[12] The hydration of the film will lead to the self-assembly of this compound into drug-loaded micelles, resulting in a clear or slightly opalescent solution.

  • Purification (Optional): To remove any non-encapsulated, precipitated drug, the solution can be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged.[11]

G Figure 2. Workflow for Thin-Film Hydration Method start 1. Dissolution Drug + this compound in Organic Solvent film 2. Solvent Evaporation (Rotary Evaporator) start->film vacuum 3. Dry Film Under Vacuum film->vacuum hydrate 4. Hydration Add Aqueous Buffer with Stirring vacuum->hydrate end 5. Drug-Loaded Micelle Solution hydrate->end

Workflow for Thin-Film Hydration Method

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol provides a method to quantify the amount of drug successfully encapsulated within the this compound micelles using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Drug-loaded micelle solution

  • Centrifugal filter units (with a molecular weight cut-off that retains micelles but allows free drug to pass, if applicable) or standard centrifuge tubes.

  • Solvent suitable for dissolving the micelles and drug (e.g., acetonitrile, methanol).

  • HPLC system with a suitable column and detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded micelle solution.

    • To separate the encapsulated drug from the unencapsulated (free) drug, centrifuge the solution at high speed (e.g., 10,000 RCF for 10 minutes).[13] The unencapsulated drug will typically form a pellet.

    • Carefully collect the supernatant containing the drug-loaded micelles.

  • Quantification of Encapsulated Drug:

    • Take a precise volume of the supernatant from Step 1.

    • Disrupt the micelles to release the drug by adding a sufficient volume of a strong organic solvent (e.g., acetonitrile).[13] Vortex thoroughly to ensure the formation of a clear solution.

    • Determine the concentration of the drug in this solution using a validated HPLC method. A standard calibration curve of the drug in the same solvent must be prepared.[13]

  • Calculations:

    • Encapsulation Efficiency (EE %): This represents the percentage of the initial drug that was successfully encapsulated in the micelles.

      EE (%) = (Mass of drug in micelles / Total mass of drug initially added) x 100[13]

    • Drug Loading (DL %): This represents the weight percentage of the drug relative to the total weight of the drug and polymer.

      DL (%) = (Mass of drug in micelles / Total mass of drug and polymer) x 100[13]

G Figure 3. Factors Influencing Drug Solubilization with this compound cluster_polymer Polymer Properties cluster_drug Drug Properties cluster_env Environmental Factors center_node Solubilization Efficiency p_conc This compound Concentration p_conc->center_node influences p_prop PEO/PPO Ratio (Hydrophobicity) p_prop->center_node influences d_hydro Drug Hydrophobicity d_hydro->center_node influences d_mw Drug Size/MW d_mw->center_node influences d_conc Initial Drug Concentration d_conc->center_node influences temp Temperature (relative to CMT) temp->center_node influences ph pH of Medium ph->center_node influences

Factors Influencing Drug Solubilization with this compound

References

Troubleshooting & Optimization

optimizing the concentration of Pluronic F-127 for injectable hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pluronic® F-127 Injectable Hydrogels

Welcome to the technical support center for Pluronic® F-127 (PF-127) injectable hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing PF-127 concentration and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Pluronic F-127 to form an injectable hydrogel?

A: For injectable applications, this compound concentrations typically range from 15% to 30% (w/v).[1][2][3][4] Concentrations below 15-20% may not form a stable gel at physiological temperatures (37°C), while concentrations above 30% can result in high viscosity at room temperature, making injection difficult.[1][5] The optimal concentration depends on the desired gelation temperature, mechanical strength, and drug release profile.

Q2: How does concentration affect the gelation temperature (Tgel)?

A: The gelation temperature is inversely related to the PF-127 concentration. As the concentration of PF-127 increases, the sol-gel transition temperature decreases.[6][7] This is because at higher concentrations, the polymer micelles are packed more closely, facilitating the entanglement and interactions that lead to gel formation at lower temperatures.[8][9]

Q3: Can I prepare a PF-127 solution at room temperature?

A: No, it is highly recommended to prepare PF-127 solutions using the "cold method."[8][10] this compound powder should be dissolved in a cold solvent (e.g., water, PBS, or cell culture medium) at 4°C with continuous stirring.[1][6] This enhances polymer hydration and prevents premature micelle formation and clumping, which can occur at higher temperatures.

Q4: My PF-127 solution is very viscous and difficult to handle, even at low temperatures. What could be wrong?

A: High viscosity at low temperatures can be due to several factors:

  • Concentration: The concentration might be too high (e.g., >30% w/v).

  • Incomplete Dissolution: The polymer may not be fully dissolved. Ensure the solution is stirred at 4°C until it becomes completely clear.[10]

  • Contaminants: The presence of certain salts or other molecules can influence viscosity.

Q5: How do additives like drugs, salts, or other polymers affect the hydrogel properties?

A: Additives can significantly alter the sol-gel transition temperature and mechanical properties of the hydrogel.

  • Salts: The addition of salts can influence hydrogen bonding and water structure, which may alter the critical micellization temperature.[11]

  • Polymers: Incorporating other polymers like gelatin, alginate, or hyaluronic acid can modify the gel strength, degradation rate, and biocompatibility.[12][13]

  • Drugs: The drug's hydrophobicity and its interaction with the PF-127 micelles can either increase or decrease the gelation temperature and affect the release kinetics.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and use of this compound hydrogels.

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel does not form at 37°C 1. Concentration is too low: The PF-127 concentration is below the critical gelation concentration (CGC) for that temperature.[1] 2. Presence of certain additives: Some compounds can increase the gelation temperature.1. Increase PF-127 concentration: Gradually increase the polymer concentration (e.g., in 2% increments) and re-evaluate the gelation temperature. 2. Modify the formulation: If additives are necessary, you may need to compensate by increasing the PF-127 concentration.
Premature gelation (forms a gel at room temperature) 1. Concentration is too high: The PF-127 concentration is high enough that the Tgel is below room temperature.[6] 2. Preparation at elevated temperature: Dissolving the polymer at room temperature instead of 4°C.1. Decrease PF-127 concentration: Lower the polymer concentration to raise the Tgel above your desired handling temperature. 2. Use the "cold method": Always prepare the solution at 4°C to ensure it remains in a liquid state.[8]
Inconsistent or weak gel formation 1. Inhomogeneous solution: The PF-127 powder was not fully dissolved, leading to localized areas of low polymer concentration. 2. Air bubbles: Trapped air bubbles can disrupt the gel network.[14]1. Ensure complete dissolution: Stir the solution at 4°C for an extended period (e.g., overnight) until it is completely clear.[1] 2. Remove air bubbles: After dissolution, let the solution stand at 4°C to allow bubbles to rise and dissipate.[14][15] Centrifugation at low speed and 4°C can also help.
Rapid drug release / Hydrogel dissolves too quickly 1. Low polymer concentration: Lower concentrations lead to a less dense micellar network, resulting in faster erosion and drug release.[10] 2. Hydrophilic drug: Highly water-soluble drugs may diffuse out of the hydrogel matrix quickly.[8]1. Increase PF-127 concentration: A higher concentration (e.g., 25-30%) will create a denser gel and slow down erosion.[8][10] 2. Incorporate other polymers: Adding polymers like alginate or chitosan can increase gel stability.[12] 3. Modify the drug formulation: For hydrophilic drugs, consider complexation (e.g., with cyclodextrins) to slow release.[8]
Difficulty injecting the solution (clogging) 1. High viscosity: The concentration is too high, making the solution too viscous for the chosen needle gauge. 2. Premature gelation: The solution is warming up in the syringe before injection. 3. Particulates: The solution was not filtered, or the incorporated drug has precipitated.1. Optimize concentration: Find a balance between post-injection stability and pre-injection fluidity. 2. Keep the syringe cold: Pre-cool the syringe and handle the solution quickly to prevent warming. 3. Filter the solution: After complete dissolution, filter the solution through a 0.22 µm filter to remove any particulates.[10][16]

Reference Data Tables

Table 1: Effect of this compound Concentration on Gelation Temperature

This compound Conc. (% w/v)Approximate Gelation Temperature (°C)Observations
< 15%> 40°C or does not gelTypically remains a solution at physiological temperatures.[2]
16-18%~27-30°CForms a soft gel.[9]
20%~22-25°CA commonly used concentration, forms a stable gel.[9]
25%~20-22°CForms a significantly more rigid gel.[17]
30%< 20°CCan be difficult to handle at room temperature due to high viscosity.[1]
Note: These values are approximate and can be influenced by the solvent (water, PBS, media) and other additives.

Table 2: Influence of Common Additives on this compound Hydrogel Properties

AdditiveEffect on Gelation TemperatureEffect on Gel Strength/StabilityReference
Salts (e.g., NaCl, PBS) Generally decreases TgelCan increase or decrease depending on the salt and concentration[11]
Hyaluronic Acid May slightly decrease TgelIncreases viscosity and can prolong degradation[9]
Alginate Decreases TgelIncreases gel strength and stability[12]
Gelatin Can be adjusted based on gelatin typeIncreases gel strength and biocompatibility[13]
Liposomes Shifts Tgel to lower temperaturesCan achieve higher stability without increasing polymer concentration[10]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel (Cold Method)

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Preparation: Cool the desired solvent (e.g., sterile deionized water, PBS, or cell culture medium) to 4°C.

  • Dissolution: Place the solvent in a sterile container on a magnetic stirrer in a 4°C environment (cold room or on ice). Slowly sprinkle the PF-127 powder onto the surface of the cold solvent while stirring gently to avoid foaming.[1][6]

  • Hydration: Seal the container and continue stirring at 4°C for several hours or overnight until the solution is completely clear and free of visible particles.[1]

  • Sterilization (Optional): If required, filter the cold PF-127 solution through a sterile 0.22 µm syringe filter. This should be done at 4°C to maintain low viscosity.

  • Storage: Store the prepared hydrogel solution at 4°C. Do not freeze, as this may cause the polymer to precipitate.[18][19]

Protocol 2: Determination of Gelation Temperature (Tube Inversion Method)

This is a simple and widely used method to estimate the sol-gel transition temperature.

  • Sample Preparation: Place 1 mL of the cold PF-127 solution into a small glass vial or tube.

  • Heating: Place the vial in a temperature-controlled water bath.

  • Observation: Start at a low temperature (e.g., 10°C) and increase the temperature in increments of 1°C per minute.[10]

  • Determination: At each temperature increment, invert the vial by 90°. The gelation temperature (Tgel) is recorded as the temperature at which the solution no longer flows upon inversion.

Protocol 3: Rheological Analysis for Tgel Determination

For a more precise determination of Tgel, oscillatory rheometry is used.

  • Instrument Setup: Use a rotational rheometer equipped with a temperature-controlled Peltier plate.[17][20]

  • Sample Loading: Load the cold PF-127 solution onto the rheometer plate at a low temperature (e.g., 5°C).

  • Linear Viscoelastic Region (LVER): Perform an oscillation strain sweep at a constant frequency (e.g., 1 rad/s) and temperature (e.g., 37°C) to determine the LVER. Select a strain value within this region for the temperature sweep (e.g., 0.1-1%).[17]

  • Temperature Sweep: Perform an oscillation temperature sweep measurement. Apply the selected strain and a constant frequency (e.g., 1 rad/s) while ramping the temperature from low to high (e.g., 5°C to 45°C).[17]

  • Tgel Determination: The gelation temperature is typically defined as the temperature at which the storage modulus (G') equals the loss modulus (G'') (i.e., where tan(δ) = 1).[17][20]

Visualizations

Troubleshooting_Workflow cluster_no_gel Problem: No Gelation cluster_premature_gel Problem: Premature Gelation cluster_weak_gel Problem: Weak/Inconsistent Gel cluster_fast_release Problem: Rapid Release start Start: Hydrogel Formulation Issue q1 Does the hydrogel form at the target temperature? start->q1 no_gel No Gelation q1->no_gel No premature_gel Premature Gelation q2 Is the gel weak or inconsistent? q1->q2 Yes, but... cause_low_conc Cause: PF-127 concentration is likely too low. no_gel->cause_low_conc solution_inc_conc Solution: Increase PF-127 concentration by 2-5% (w/v). cause_low_conc->solution_inc_conc cause_high_conc Cause: PF-127 concentration is likely too high. premature_gel->cause_high_conc solution_dec_conc Solution: Decrease PF-127 concentration or ensure preparation at 4°C. cause_high_conc->solution_dec_conc weak_gel Weak/Inconsistent Gel q2->weak_gel Yes q3 Is drug release too fast? q2->q3 No, gel is strong cause_dissolution Cause: Incomplete dissolution or air bubbles. weak_gel->cause_dissolution solution_dissolution Solution: Ensure complete dissolution at 4°C overnight. Centrifuge to remove bubbles. cause_dissolution->solution_dissolution fast_release Rapid Release q3->fast_release Yes success Formulation Optimized q3->success No cause_erosion Cause: Low concentration or hydrophilic drug. fast_release->cause_erosion solution_erosion Solution: Increase PF-127 conc. or add stabilizing polymers (e.g., alginate). cause_erosion->solution_erosion

Caption: Troubleshooting workflow for common this compound hydrogel issues.

Experimental_Workflow cluster_char Characterization Steps cluster_app Application Steps prep 1. Hydrogel Preparation (Cold Method, 4°C) char 2. Characterization prep->char app 3. Application char->app rheology Rheology (G', G'') Determine Tgel loading Load into Syringe (Cold) viscosity Viscosity Measurement (Injectability) release In Vitro Drug Release degradation Degradation Study injection Inject into 37°C Environment gelation In Situ Gel Formation function Sustained Release / Cell Scaffold

Caption: Standard experimental workflow for PF-127 hydrogel development.

Concentration_Effect Relationship Between Concentration and Gelation cluster_conc PF-127 Concentration cluster_micelle Micelle Packing cluster_gel Gelation Behavior low_conc Low Concentration (< 15% w/v) sparse Sparse Micelles (More distant) low_conc->sparse Leads to high_conc High Concentration (> 20% w/v) dense Dense Micelles (Closer packing) high_conc->dense Leads to high_tgel High Tgel (Requires more heat to induce gelation) sparse->high_tgel Results in low_tgel Low Tgel (Gels at lower temp) dense->low_tgel Results in

Caption: Logic of how PF-127 concentration impacts gelation temperature.

References

issues with Pluronic F-127 hydrogel degradation and how to control it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pluronic F-127 hydrogels. The information provided addresses common issues related to hydrogel degradation and offers strategies to control it for successful experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound hydrogels.

Issue 1: Hydrogel dissolves or erodes too quickly.

Potential Causes:

  • Low this compound Concentration: The concentration of this compound is a primary factor in determining the gel's stability.[1][2] Low concentrations result in a less dense micellar network, leading to faster dissolution.

  • High Temperature: While this compound forms a gel at physiological temperatures, excessively high temperatures can disrupt the hydrogel structure.[3][4]

  • Presence of Certain Additives: Some additives can interfere with the micellar packing and weaken the hydrogel network.

  • Aqueous Environment: this compound hydrogels are known to degrade rapidly in an excess of aqueous media.[5][6]

Troubleshooting Steps:

  • Increase this compound Concentration: Gradually increase the weight percentage of this compound in your formulation. Studies have shown that increasing the concentration from 20% to 35% can significantly decrease the rate of drug release and gel dissolution.[2]

  • Optimize Incubation Temperature: Ensure the incubation temperature is maintained at a stable physiological level (e.g., 37°C). Avoid temperature fluctuations that could lead to premature gel-sol transition.

  • Incorporate Additives to Enhance Stability:

    • Blend with other polymers: Incorporating polymers like hyaluronic acid, gelatin, or chitosan can create a more robust and stable hydrogel network.[5][7][8]

    • Add liposomes: Dispersing liposomes within the hydrogel can reduce the erosion rate.[1]

  • Chemically Crosslink the Hydrogel: For applications requiring long-term stability, consider chemical crosslinking of the this compound. This can be achieved through methods like methacrylation followed by photopolymerization.[3][4]

Issue 2: Uncontrolled or rapid initial burst release of the encapsulated drug.

Potential Causes:

  • Rapid Hydrogel Dissolution: A fast-degrading hydrogel will quickly release its payload.

  • High Drug Solubility: Highly water-soluble drugs may diffuse out of the hydrogel matrix quickly.[2]

  • Drug Location within the Hydrogel: Drug molecules adsorbed on the hydrogel surface or in the aqueous channels between micelles will be released more rapidly than those entrapped within the micellar core.

Troubleshooting Steps:

  • Modify Hydrogel Stability: Employ the strategies from "Issue 1" to slow down the hydrogel degradation rate, which in turn will slow the drug release.

  • Increase this compound Concentration: A higher polymer concentration creates a more tortuous path for the drug to diffuse through, thereby reducing the burst release.[2][9]

  • Drug Complexation: For water-soluble drugs, consider complexation with molecules like cyclodextrins to reduce their initial rapid release.[2]

  • Incorporate Liposomes or Nanoparticles: Encapsulating the drug within liposomes or nanoparticles before incorporating them into the hydrogel can provide an additional barrier to diffusion and release.[1]

Issue 3: Batch-to-batch variability in hydrogel properties (gelling time, degradation rate).

Potential Causes:

  • Inconsistent Preparation Method: Variations in the "cold method" preparation, such as stirring speed, time, and temperature, can lead to inconsistencies.[1]

  • Purity of this compound: The presence of impurities can affect the self-assembly and gelling properties.

  • Sterilization Method: Different sterilization techniques can have varying impacts on the polymer's structure and, consequently, the hydrogel's properties.[10][11][12][13][14]

Troubleshooting Steps:

  • Standardize the Preparation Protocol: Follow a consistent and well-documented protocol for hydrogel preparation. Pay close attention to temperature control, stirring parameters, and hydration time.

  • Use High-Purity this compound: Ensure the this compound used is of high purity and from a reliable source.

  • Validate the Sterilization Method: If sterilization is required, evaluate its impact on the hydrogel's properties. Autoclaving may be a suitable method, but its effects should be tested.[10][15] Dry heat has been shown to negatively affect gelation properties.[10] Filtration is another option, though it may not be suitable for highly viscous solutions.[11][12][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrogel degradation?

A1: The degradation of this compound hydrogels is primarily a process of dissolution or erosion in an aqueous environment. The physically crosslinked micellar network gradually disassembles and the polymer chains diffuse away into the surrounding medium.[5] This is in contrast to chemical degradation where polymer backbones are cleaved.

Q2: How can I slow down the degradation of my this compound hydrogel?

A2: You can slow down the degradation by:

  • Increasing the concentration of this compound.[1][2]

  • Blending this compound with other polymers like hyaluronic acid or gelatin.[5][7][8]

  • Chemically crosslinking the this compound molecules.[3][4]

  • Incorporating stabilizing additives such as liposomes.[1]

Q3: Does the pH of the medium affect the degradation rate?

A3: The pH of the medium can influence the degradation rate, especially if pH-sensitive polymers are blended with this compound.[16][17] For this compound alone, the effect of pH on degradation is generally less pronounced than the effects of temperature and polymer concentration. However, the pH can affect the release of pH-sensitive drugs from the hydrogel.[2]

Q4: What is the "cold method" for preparing this compound hydrogels?

A4: The "cold method" is a common technique for preparing this compound hydrogels. It involves dissolving the this compound powder in a cold aqueous solution (e.g., PBS at 4°C) with gentle stirring over an extended period (e.g., 24 hours) until a clear solution is formed.[1] This method takes advantage of the polymer's increased solubility at lower temperatures.

Q5: How does sterilization affect the stability of this compound hydrogels?

A5: The sterilization method can significantly impact the hydrogel's properties.

  • Autoclaving (steam sterilization): This method has been shown to have a minimal effect on the gelation properties of this compound hydrogels and can be a suitable option.[10][15]

  • Dry-heat sterilization: This method is generally not recommended as it can lead to the loss of gelation properties.[10]

  • Filtration: Sterile filtration can be used for this compound solutions before they are gelled. However, this may not be practical for high-concentration, viscous solutions.[11][12][14]

  • Gamma irradiation and E-beam: These methods can cause polymer degradation and alter the hydrogel's mechanical properties.[13]

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Gel Dissolution and Drug Release

This compound Concentration (% w/v)Approximate Gel Dissolution RateDrug Release RateReference
18FasterHigher[1]
20Slower than 18%Decreased[2]
25Slower than 20%Further Decreased[2]
27Even SlowerLower[1]
35SlowestLowest[2]

Table 2: Degradation Profile of Unmodified this compound Hydrogel

TimeApproximate Weight Loss (%)Incubation MediumReference
1 week> 85PBS[5]
2 weeks> 85Regular culture media[5]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel using the Cold Method
  • Materials: this compound powder, phosphate-buffered saline (PBS, pH 7.4), sterile magnetic stirrer, sterile flat-bottomed screw-capped glass vials.

  • Procedure:

    • Weigh the desired amount of this compound powder to achieve the target concentration (e.g., for a 20% w/v solution, use 2 g of this compound in a final volume of 10 mL).

    • Add the this compound powder to the cold PBS (4°C) in a glass vial.

    • Place the vial in a cold room or on ice on a magnetic stir plate.

    • Gently stir the mixture for 24 hours or until the this compound is completely dissolved and a clear solution is obtained.[1]

    • Store the prepared solution at 4°C. The solution will be a liquid at this temperature and will form a gel upon warming to room or body temperature.

Protocol 2: In Vitro Hydrogel Degradation Study
  • Materials: Prepared this compound hydrogel solution, pre-weighed glass tubes, PBS (pH 7.4), water bath or incubator at 37°C.

  • Procedure:

    • Add a known volume (e.g., 1 mL) of the cold this compound solution to the bottom of a pre-weighed glass tube.

    • Place the tube in a water bath at 37°C until a solid gel forms.

    • Record the initial weight of the tube with the gel.

    • Carefully layer a known volume (e.g., 2 mL) of pre-warmed PBS (37°C) over the surface of the gel.[1]

    • At predetermined time points (e.g., 1, 3, 5, 7 days), carefully remove the supernatant (PBS) and record the weight of the tube with the remaining hydrogel.

    • Calculate the percentage of weight loss at each time point to determine the degradation profile.

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_modification Optional Modification for Controlled Degradation cluster_char Characterization prep1 Weigh this compound prep2 Dissolve in cold PBS (4°C) prep1->prep2 prep3 Gentle stirring for 24h prep2->prep3 prep4 Obtain clear solution prep3->prep4 mod1 Add other polymers (e.g., Hyaluronic Acid) prep4->mod1 mod2 Incorporate liposomes/nanoparticles prep4->mod2 mod3 Chemically crosslink prep4->mod3 char1 Degradation Study prep4->char1 Unmodified Gel char2 Drug Release Profiling prep4->char2 Unmodified Gel mod1->char1 mod2->char2 mod3->char1

Caption: Workflow for this compound hydrogel preparation, modification, and characterization.

troubleshooting_hydrogel_degradation start Problem: Hydrogel degrades too quickly cause1 Low this compound concentration? start->cause1 cause2 Inappropriate temperature? cause1->cause2 No solution1 Increase this compound concentration cause1->solution1 Yes cause3 Need for enhanced stability? cause2->cause3 No solution2 Optimize and stabilize temperature (e.g., 37°C) cause2->solution2 Yes solution3 Blend with other polymers or add liposomes cause3->solution3 Yes solution4 Chemically crosslink the hydrogel cause3->solution4 Yes

Caption: Troubleshooting logic for rapid this compound hydrogel degradation.

References

troubleshooting cell viability issues in Pluronic F-127-based 3D cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pluronic F-127-based 3D cell cultures.

Troubleshooting Guides

This section addresses common issues encountered during 3D cell culture with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Cell Viability After Encapsulation

Question: I am observing a significant decrease in cell viability shortly after encapsulating my cells in this compound hydrogel. What could be the cause, and how can I improve it?

Answer: Low cell viability is a common challenge that can stem from several factors related to the properties of this compound and the encapsulation process.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High this compound Concentration This compound can exhibit concentration-dependent cytotoxicity.[1] High concentrations can disrupt cell membranes due to the surfactant nature of the polymer. Solution: Perform a concentration optimization study to determine the lowest effective concentration that maintains hydrogel integrity and supports cell viability. Start with a low concentration (e.g., 15% w/v) and gradually increase.
Impurities in this compound Commercial this compound can contain impurities from the manufacturing process that are toxic to cells. Solution: Use a purified or cell-culture tested grade of this compound. If using a standard grade, consider purification methods such as dialysis.
Shear Stress During Mixing Vigorous pipetting or mixing of the cell-hydrogel suspension can induce shear stress, leading to cell damage and death. Solution: Gently mix the cells with the this compound solution using a wide-bore pipette tip. Avoid creating air bubbles.
Osmotic Shock Dissolving this compound in deionized water or a hypotonic solution can cause osmotic stress to cells. Solution: Always dissolve this compound in a complete, buffered cell culture medium or an isotonic solution like phosphate-buffered saline (PBS).
Suboptimal Temperature Exposing cells to prolonged periods at low temperatures (4°C) during the mixing process can negatively impact viability. Solution: Minimize the time cells are kept on ice. Prepare the cell suspension and this compound solution separately and mix them just before plating.
Issue 2: Inconsistent or Failed Hydrogel Gelation

Question: My this compound solution is not forming a stable gel at 37°C, or the gelation is inconsistent between experiments. What could be wrong?

Answer: The thermo-reversible gelation of this compound is sensitive to several factors. Inconsistent gelation can compromise the 3D culture environment.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect this compound Concentration There is a critical gelation concentration (CGC) below which this compound will not form a gel at physiological temperatures. Solution: Ensure the this compound concentration is within the recommended range for gelation (typically >15% w/v).
Temperature Fluctuations The sol-gel transition is temperature-dependent. Inconsistent temperatures can lead to variable gelation. Solution: Use a pre-warmed incubator at 37°C for gelation. Ensure all components (plates, media) are at the correct temperature.
Presence of Salts and Serum The presence of salts and serum proteins in the culture medium can affect the critical gelation temperature and the final gel strength.[2][3] Solution: Be consistent with the composition of your cell culture medium. If you are changing serum batches or media formulations, a re-optimization of the this compound concentration may be necessary.
Incomplete Dissolution If the this compound is not fully dissolved, it will not form a homogenous gel. Solution: Ensure complete dissolution of the this compound powder in the cold medium by stirring for an extended period (e.g., overnight at 4°C). The solution should be clear before use.
Acidic pH A low pH can inhibit the gelation of this compound. Solution: Ensure your cell culture medium is properly buffered and the pH is within the physiological range (7.2-7.4).
Issue 3: Cell Sedimentation or Aggregation within the Hydrogel

Question: My cells are settling at the bottom of the hydrogel or forming clumps instead of being evenly distributed. How can I prevent this?

Answer: Achieving a homogenous single-cell suspension within the hydrogel is crucial for reproducible 3D cultures.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Slow Gelation Time If the gelation process is too slow, cells have time to settle or aggregate before the hydrogel solidifies. Solution: Increase the this compound concentration to achieve faster gelation. Pre-warm the culture plates to 37°C to expedite the sol-gel transition upon plating.
Low Viscosity of the Sol A low viscosity of the this compound solution at 4°C allows for rapid cell sedimentation. Solution: While keeping the solution cold, try to work quickly to minimize the time for cells to settle before inducing gelation.
Cell-Cell Adhesion Some cell types have a natural tendency to aggregate. Solution: Ensure you start with a single-cell suspension. Gentle trituration before mixing with the hydrogel can help break up small clumps. For highly adhesive cells, consider using a cell detachment solution that is gentle on the cells. Using a calcium-free wash buffer can also help reduce clumping.[4]
High Cell Density Overly dense cell populations are more prone to aggregation.[4] Solution: Optimize the cell seeding density. A lower density may reduce the likelihood of cell clumping.

Quantitative Data on Cell Viability

The following table summarizes reported cell viability in this compound hydrogels at different concentrations and time points for various cell types. This data can serve as a reference for optimizing your own experimental conditions.

Cell TypeThis compound Concentration (% w/v)Culture DurationViability AssayReported Viability (%)Reference
Human Liver Carcinoma (HepG2)0.1 - 55 daysTrypan BlueHigh Viability[1]
Human Liver Carcinoma (HepG2)105 daysTrypan BlueSignificant Decrease[1]
Human Liver Carcinoma (HepG2)15 - 205 daysTrypan BlueComplete Cell Death[1]
Human Endothelial (HMEC-1)15 - 205 daysTrypan BlueComplete Cell Death[1]
Rat Muscle (L6)15 - 205 daysTrypan BlueComplete Cell Death[1]
Dental Pulp Stem Cells (DPSCs)207 daysLive/Dead AssayHigh Viability[5]
Human Bone Marrow MSCs (hBMMSCs)207 daysLive/Dead AssayHigh Viability[5]
Balb/3T3 Fibroblasts25Immediately after printingMTT Assay> 80%[6]
Adipose-Derived MSCs (AdMSCs)Not Specified7 daysMTT AssayHigh Metabolic Activity[2]

Experimental Protocols

Preparation of this compound Hydrogel for 3D Cell Culture

This protocol describes the preparation of a sterile this compound hydrogel solution for encapsulating cells.

  • Determine the desired final concentration of this compound (e.g., 20% w/v).

  • Weigh the required amount of this compound powder under sterile conditions.

  • Slowly add the powder to cold (4°C) sterile cell culture medium while stirring. To avoid clumping, add the powder in small increments.

  • Continue stirring at 4°C for several hours to overnight until the powder is completely dissolved and the solution is clear.

  • Store the sterile this compound solution at 4°C. The solution will be in a liquid state.

  • Before cell encapsulation , ensure the this compound solution is at 4°C.

  • Prepare a single-cell suspension at the desired concentration in cold culture medium.

  • Gently mix the cell suspension with the cold this compound solution at the desired ratio.

  • Dispense the cell-hydrogel mixture into a pre-warmed culture plate or device.

  • Incubate at 37°C to induce gelation. Gelation typically occurs within 5-10 minutes.

  • Add pre-warmed culture medium on top of the gelled constructs.

Live/Dead Viability Assay for 3D Hydrogel Cultures

This protocol outlines the steps for assessing cell viability in 3D hydrogel constructs using a standard two-color fluorescence assay (Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Prepare a working solution of Calcein-AM and Ethidium Homodimer-1 in a buffered saline solution (e.g., PBS or HBSS) according to the manufacturer's instructions.

  • Remove the culture medium from the 3D constructs.

  • Gently wash the constructs twice with the buffered saline solution.

  • Add the Live/Dead working solution to each construct, ensuring the entire hydrogel is submerged.

  • Incubate the constructs at 37°C for 30-45 minutes, protected from light.

  • Carefully remove the working solution.

  • Wash the constructs three times with the buffered saline solution.

  • Image the constructs immediately using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

MTT Assay for Assessing Cell Proliferation in 3D Hydrogel Cultures

This protocol provides a method to quantify the metabolic activity of cells within a 3D hydrogel, which is indicative of cell proliferation.

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Remove the culture medium from the 3D constructs.

  • Add fresh culture medium containing the MTT reagent to each construct.

  • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a acidified isopropanol) to each construct to dissolve the formazan crystals.

  • Incubate with gentle shaking for 15 minutes to ensure complete dissolution of the formazan.

  • Transfer the colored solution to a 96-well plate.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Troubleshooting Workflow for Low Cell Viability

low_viability_troubleshooting start Low Cell Viability Observed check_concentration Is this compound Concentration >20%? start->check_concentration reduce_concentration Action: Reduce Concentration (e.g., 15-20%) check_concentration->reduce_concentration Yes check_purity Is this compound 'Cell Culture Tested'? check_concentration->check_purity No re_evaluate Re-evaluate Viability reduce_concentration->re_evaluate use_purified Action: Use Purified Grade or Purify In-House check_purity->use_purified No check_mixing Was Mixing Vigorous? check_purity->check_mixing Yes use_purified->re_evaluate gentle_mixing Action: Use Wide-Bore Pipette and Gentle Mixing check_mixing->gentle_mixing Yes check_dissolution Was this compound Dissolved in Medium? check_mixing->check_dissolution No gentle_mixing->re_evaluate use_medium Action: Dissolve in Complete Culture Medium check_dissolution->use_medium No check_dissolution->re_evaluate Yes use_medium->re_evaluate

Caption: Troubleshooting workflow for addressing low cell viability.

Experimental Workflow for 3D Cell Encapsulation

encapsulation_workflow prep_pf127 Prepare Sterile this compound Solution in Cold Medium (4°C) mix Gently Mix Cells and This compound Solution (4°C) prep_pf127->mix prep_cells Prepare Single-Cell Suspension in Cold Medium (4°C) prep_cells->mix plate Dispense Cell-Hydrogel Mix into Pre-warmed Plate (37°C) mix->plate gel Incubate at 37°C for Gelation (5-10 min) plate->gel add_medium Add Pre-warmed Culture Medium gel->add_medium culture Continue 3D Culture add_medium->culture

Caption: Step-by-step workflow for encapsulating cells in this compound.

Signaling Pathway for this compound Nanoparticle-Induced Apoptosis

apoptosis_pathway PF127_NP This compound Nanoparticles PI3K PI3K PF127_NP->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Promotes mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibition of Apoptosis

Caption: PI3K/Akt/mTOR pathway in this compound nanoparticle-induced apoptosis.[5][7][8][9]

Frequently Asked Questions (FAQs)

Q1: Is this compound toxic to all cell types?

A1: this compound is generally considered biocompatible and non-toxic at lower concentrations.[5] However, its cytotoxicity is concentration-dependent.[1] Studies have shown that concentrations above 10% (w/v) can lead to a significant decrease in viability for some cell lines, with concentrations of 15-20% causing complete cell death in others.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q2: What is the optimal concentration of this compound for 3D cell culture?

A2: The optimal concentration depends on a balance between achieving a stable hydrogel and maintaining high cell viability. For many applications, a concentration range of 15-25% (w/v) is used.[1][6] It is recommended to start at the lower end of this range and increase as needed to achieve the desired gel stiffness.

Q3: Can I culture my cells in this compound for long-term experiments?

A3: While this compound is suitable for short-term cultures, its long-term stability in culture medium can be a limitation. The hydrogel can dissolve over time, with some studies showing significant weight loss within a week.[5] For long-term cultures, chemically modified versions of this compound that can be crosslinked for greater stability may be more suitable.

Q4: Does this compound interfere with cell attachment and extracellular matrix (ECM) deposition?

A4: this compound is known to resist protein adsorption and cell attachment, which is why it is often used to create non-adhesive surfaces.[1][10] However, some studies have shown that it can enhance cell attachment and collagen formation, which may be beneficial for some tissue engineering applications.[11] The effect on ECM deposition can be cell-type and context-dependent.

Q5: Can I use serum-containing medium with this compound?

A5: Yes, serum-containing medium is commonly used to prepare this compound hydrogels. However, it is important to note that serum proteins can influence the gelation temperature and the mechanical properties of the hydrogel.[2][3] Consistency in the serum concentration and source is important for reproducibility.

Q6: How can I sterilize this compound powder?

A6: this compound is heat-sensitive and cannot be autoclaved. It is recommended to purchase sterile this compound or to prepare the hydrogel solution using aseptic techniques and then sterilize it by filtration through a 0.22 µm filter.

Q7: My this compound solution is a solid gel at room temperature. How do I handle it?

A7: This is normal behavior for concentrated this compound solutions. To return it to a liquid state for use, cool the solution to 4°C.[12][13] Do not freeze this compound solutions, as this can cause the polymer to precipitate.[12][13][14]

References

Technical Support Center: Enhancing the Mechanical Strength of Pluronic F-127 Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying Pluronic F-127 to improve its mechanical properties.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound hydrogels mechanically weak?

A1: Native this compound hydrogels are physically crosslinked through temperature-dependent micellar packing. This process, driven by hydrophobic interactions of the polypropylene oxide (PPO) blocks, results in inherently low mechanical strength and stability.[1] These hydrogels are susceptible to rapid erosion and dissolution in aqueous environments, which limits their application in areas requiring robust structural integrity.[2]

Q2: What are the primary strategies to enhance the mechanical strength of this compound hydrogels?

A2: There are four main approaches to bolster the mechanical properties of this compound hydrogels:

  • Chemical Modification: Introducing reactive functional groups to the this compound backbone allows for covalent crosslinking, creating a more stable and robust network.[2][3]

  • Blending with Other Polymers: Incorporating natural or synthetic polymers can reinforce the hydrogel matrix through physical entanglement and intermolecular interactions.[4][5]

  • Incorporation of Nanoparticles: The addition of nanoparticles can act as physical crosslinkers and reinforcing agents within the hydrogel network.[6][7]

  • Formation of Interpenetrating Polymer Networks (IPNs): Creating a secondary, independent polymer network that interlaces with the this compound network significantly enhances toughness and mechanical stability.[8][9][10]

Q3: Can I improve the mechanical strength of my hydrogel simply by increasing the concentration of this compound?

A3: While increasing the concentration of this compound can lead to a modest increase in mechanical strength, it may also introduce undesirable side effects, such as cytotoxicity.[5][11] Therefore, this approach is often limited, and other modification strategies are generally preferred for significant mechanical enhancement.

Q4: Will modifying this compound affect its thermosensitive properties?

A4: Yes, modifications can alter the sol-gel transition temperature. For instance, chemical modifications can be designed to either maintain or shift the gelation temperature.[1] Blending with other polymers can also influence the temperature at which gelation occurs. It is crucial to characterize the thermosensitive behavior of any modified this compound formulation.

Troubleshooting Guides

Issue 1: My chemically modified this compound hydrogel is still too weak.

Possible Cause Troubleshooting Step
Incomplete reaction during chemical modification. Ensure complete conversion of hydroxyl end-groups to the desired functional groups (e.g., acrylate, aldehyde). Use spectroscopic methods like NMR or FTIR to verify the degree of substitution.
Insufficient crosslinker concentration. If using a chemical crosslinker, optimize its concentration. A higher concentration generally leads to a stiffer gel, but excessive crosslinking can cause brittleness.[9]
Inefficient crosslinking reaction. Ensure optimal conditions for the crosslinking reaction (e.g., photoinitiator concentration and UV exposure time for photocrosslinking, or appropriate pH and temperature for chemical crosslinking).
Low polymer concentration. While being mindful of cytotoxicity, a slight increase in the concentration of the modified this compound may improve mechanical strength.

Issue 2: My blended this compound hydrogel shows phase separation.

Possible Cause Troubleshooting Step
Immiscibility of the polymers. Select polymers with better miscibility with this compound. Consider polymers that can form hydrogen bonds or other secondary interactions with the PEO blocks of this compound.
Inadequate mixing. Ensure thorough and homogenous mixing of the polymer solutions. For thermosensitive gels, mixing should be performed at a low temperature where the this compound is in its sol state.[12]
Incorrect solvent system. The choice of solvent can significantly impact polymer interactions. Ensure the solvent system is appropriate for both this compound and the blended polymer.

Issue 3: The nanoparticles in my composite hydrogel are aggregating.

Possible Cause Troubleshooting Step
Poor nanoparticle dispersion. Use sonication or high-shear mixing to disperse the nanoparticles in the this compound solution before gelation.
Surface incompatibility. Surface-modify the nanoparticles to improve their interaction with the this compound matrix. For example, coating with a hydrophilic polymer can enhance dispersion.
High nanoparticle concentration. Reduce the concentration of nanoparticles. At high concentrations, nanoparticles are more prone to aggregation.

Quantitative Data Summary

The following tables summarize the improvements in mechanical properties achieved through various modification methods.

Table 1: Enhancement of Mechanical Properties by Blending with Natural Polymers

Blended Polymer This compound Concentration (wt%) Blended Polymer Concentration (wt%) Key Mechanical Property Improvement
Silk Fibroin200.5 - 1.0Increased viscosity and decreased degradation rate.[5][13][14]
Alginate201.0Improved gel strength.[15]
Xanthan Gum201.0Improved viscoelastic behavior and gel strength.[15]
Hyaluronic Acid8VariableEnhanced mechanical and water sorption properties with photocrosslinking.[16]

Table 2: Enhancement of Mechanical Properties through Chemical Modification and IPN Formation

Modification Method Key Reactants/Components Resulting Mechanical Property
Diacrylate Modification (F127-DA) Acryloyl chlorideForms covalently crosslinked hydrogels with significantly higher tensile and compressive stress.[3] A 20% F127-DA hydrogel showed a 7.7-fold increase in tensile stress and a 3.7-fold increase in compressive stress compared to a non-covalently crosslinked hydrogel.[3]
Aldehyde-Terminated (F127-CHO) Dess-Martin periodinaneReacts with hydrazide-based polymers to form mechanically stronger hydrogels. Aromatic acylhydrazones provide more stability.[2][3]
Amine-Terminated (F127-NH2) N-hydroxyphthalimide, hydrazineForms hydrogels with a storage modulus (G') of approximately 3000 Pa and a bond strength of 4.6 kPa on pigskin.[2]
IPN with Poly(acrylic acid) (PAAc) Acrylic acid, N,N'-methylenebis(acrylamide)The IPN hydrogel sustained up to 7 MPa of compression at 98% strain, a significant increase from the 0.2 MPa at 78% strain for the PAAc control gel. Toughness increased from 31 to 335 kJ/m³.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Diacrylate (F127-DA)

  • Objective: To synthesize F127-DA for subsequent photocrosslinking.

  • Materials: this compound, toluene, triethylamine, dichloromethane (DCM), acryloyl chloride, nitrogen gas, ice bath.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve this compound in toluene and reflux through a Soxhlet extractor.[3]

    • Cool the solution slowly in an ice bath.[3]

    • Sequentially add triethylamine, dichloromethane, and acryloyl chloride to the flask using a dropping funnel.[3]

    • Continuously add dichloromethane for dilution and stir the reaction mixture for 12 hours.[3]

    • Filter the solution and precipitate the product to obtain F127-DA as a viscous oil.[3]

Protocol 2: Formation of a this compound/Silk Fibroin (PF/SF) Blended Hydrogel

  • Objective: To prepare a physically blended hydrogel with enhanced mechanical properties.

  • Materials: this compound, silk fibroin (SF) solution, distilled water.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 20-30% w/v) by dissolving it in cold distilled water with continuous stirring at 4°C.[12]

    • Prepare a stock solution of silk fibroin.

    • To the cold this compound solution, add the desired volume of the SF solution and mix thoroughly while maintaining a low temperature to prevent gelation.[5][14]

    • The resulting solution will be a thermo-reversible hydrogel that can be injected and will form a gel at physiological temperature.[5]

Protocol 3: Synthesis of a this compound/Laponite Nanocomposite Hydrogel

  • Objective: To create a mechanically tough nanocomposite hydrogel.

  • Materials: this compound diacrylate (F127-DA), Laponite nanoparticles, photoinitiator (e.g., Irgacure 2959).

  • Procedure:

    • Disperse Laponite nanoparticles in deionized water by vigorous stirring.

    • Dissolve F127-DA and the photoinitiator in the Laponite dispersion at a low temperature.

    • Pour the solution into a mold.

    • Expose the solution to UV light for a specified time to initiate photocrosslinking.[6][7] The resulting hydrogel will have improved toughness and elongation compared to the pure F127-DA hydrogel.[6][7]

Visualizations

Modification_Strategies cluster_strategies Modification Strategies cluster_outcomes Outcomes Pluronic This compound (Weak Mechanical Strength) ChemMod Chemical Modification Pluronic->ChemMod Blending Polymer Blending Pluronic->Blending Nano Nanoparticle Incorporation Pluronic->Nano IPN IPN Formation Pluronic->IPN ImprovedStrength Improved Mechanical Strength ChemMod->ImprovedStrength EnhancedStability Enhanced Stability ChemMod->EnhancedStability TunableProperties Tunable Properties ChemMod->TunableProperties Blending->ImprovedStrength Blending->EnhancedStability Blending->TunableProperties Nano->ImprovedStrength Nano->TunableProperties IPN->ImprovedStrength IPN->EnhancedStability IPN->TunableProperties

Caption: Overview of strategies to improve this compound mechanical properties.

Experimental_Workflow_F127DA start Start: this compound dissolve Dissolve in Toluene under Nitrogen start->dissolve cool Cool in Ice Bath dissolve->cool add_reagents Add Triethylamine, DCM, Acryloyl Chloride cool->add_reagents stir Stir for 12 hours add_reagents->stir filter_precipitate Filter and Precipitate stir->filter_precipitate end End: F127-DA filter_precipitate->end

Caption: Workflow for the synthesis of this compound diacrylate (F127-DA).

IPN_Concept cluster_0 Step 1: First Network Formation cluster_1 Step 2: Introduction of Second Monomer cluster_2 Step 3: Second Network Polymerization PluronicGel This compound Hydrogel (First Network) Swelling Swell First Network in Monomer Solution PluronicGel->Swelling Monomer Monomer + Crosslinker for Second Network Monomer->Swelling Polymerization Initiate Polymerization (e.g., UV, thermal) Swelling->Polymerization IPN Interpenetrating Polymer Network (Enhanced Toughness) Polymerization->IPN

Caption: Conceptual workflow for forming an Interpenetrating Polymer Network (IPN).

References

impact of sterilization methods on Pluronic F-127 hydrogel properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pluronic F-127 hydrogel sterilization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the impact of various sterilization methods on the physicochemical properties of this compound hydrogels.

Frequently Asked Questions (FAQs)

Q1: Which sterilization method has the least impact on the rheological properties of this compound hydrogels?

A1: Sterile filtration through a 0.22 µm pore size membrane is reported to have the least impact on the rheological properties, such as viscosity and sol-gel transition temperature, of this compound hydrogels.[1][2][3] However, it is important to note that this is not a terminal sterilization method and may not be suitable for all applications.[2][3]

Q2: Can I sterilize my this compound hydrogel using an autoclave?

A2: Yes, steam autoclaving is a common method for sterilizing this compound hydrogels.[2][4][5] However, the high temperatures can affect the hydrogel's properties. To minimize these effects, using a lower temperature for a longer duration (e.g., 105°C for 30 minutes) is preferable to a higher temperature for a shorter duration (e.g., 121°C for 20 minutes).[1][2][3] Autoclaving can lead to water evaporation, which in turn can decrease the sol-gel transition temperature.[6]

Q3: What is the effect of gamma irradiation on this compound hydrogels?

A3: Gamma irradiation can be an effective sterilization method, but it may lead to undesirable changes in the hydrogel.[4] Studies have shown that gamma irradiation can cause oxidative degradation, resulting in an acidic and potentially cytotoxic hydrogel.[4] However, another study suggests that gamma irradiation at 25 kGy under specific conditions (-80°C in a nitrogen atmosphere) can produce a sterile product with acceptable bone regeneration properties.[7]

Q4: Is electron beam (e-beam) irradiation a suitable sterilization method for this compound hydrogels?

A4: Electron beam irradiation appears to be a promising method for sterilizing this compound hydrogels.[4] Research indicates that e-beam irradiation (in the range of 15–25 kGy) can preserve the hydrogel's elasticity, gelling, and structural properties while enhancing its mechanical resilience and moderating swelling.[4]

Q5: Will sterilization affect the drug release profile from my this compound hydrogel?

A5: Yes, sterilization can impact the drug release profile. The changes in hydrogel structure, such as altered viscosity and micellar arrangement caused by the sterilization process, can influence the diffusion rate of the encapsulated drug.[8] For example, irradiation of a this compound/carbopol hydrogel resulted in a less sustained drug release.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased Gelation Temperature After Autoclaving Water evaporation during the autoclaving cycle, leading to an effective increase in polymer concentration.[6]- Ensure the container is well-sealed to minimize water loss. - Consider using a lower autoclaving temperature (e.g., 105°C) for a longer duration.[2][3] - Re-adjust the polymer concentration post-sterilization if necessary, under aseptic conditions.
Loss of Gelling Properties After Dry Heat Sterilization Thermal-oxidative degradation of the polymer chains at high temperatures.[4]- Avoid using dry heat for sterilization of this compound hydrogels. - Opt for alternative methods with lower thermal impact, such as e-beam irradiation or sterile filtration.[4]
Increased Viscosity After Microwave Autoclaving Possible water evaporation from the hydrogel matrix.[2]- Tightly seal the container to prevent evaporation. - Monitor the weight of the hydrogel before and after sterilization to quantify any water loss. - Consider alternative methods if precise viscosity control is critical.
Hydrogel Becomes Acidic and Cytotoxic After Gamma Irradiation Oxidative degradation of the polymer.[4]- Consider using e-beam irradiation as an alternative radiation-based method, which has been shown to have less degradative effects.[4] - If gamma irradiation is necessary, consider optimizing the conditions (e.g., lower temperature, inert atmosphere) to minimize degradation.[7]
Inconsistent Drug Release Post-Sterilization Alterations in the hydrogel's microstructure and viscosity due to the chosen sterilization method.[8]- Characterize the rheological properties of the hydrogel after sterilization to understand the changes. - Perform in vitro drug release studies on the sterilized hydrogel to establish the new release profile. - If possible, choose a sterilization method with minimal impact on the hydrogel structure, such as sterile filtration or e-beam irradiation.[2][4]

Data Summary: Impact of Sterilization on this compound Properties

Table 1: Effect of Sterilization Method on the Phase Transition Temperature (°C) of 17% w/w this compound Hydrogel

Sterilization MethodMean Phase Transition Temp. (°C)Standard Deviation
Non-sterilized25.320.27%
Steam Autoclave (121°C, 20 min)25.960.27%
Steam Autoclave (105°C, 30 min)25.450.82%
Membrane Filter (0.2 µm)25.290.38%
Microwave Autoclave24.720.34%

Data adapted from Burak et al., 2018.[3]

Table 2: Effect of Sterilization Method on the Dynamic Viscosity (Pa·s) of 17% w/w this compound Hydrogel at a Shear Rate of 0.384 s⁻¹

Sterilization MethodMean Dynamic Viscosity (Pa·s)Standard Deviation
Non-sterilized376.350.85%
Steam Autoclave (121°C, 20 min)346.240.88%
Steam Autoclave (105°C, 30 min)357.280.96%
Membrane Filter (0.2 µm)372.470.95%
Microwave Autoclave363.582.12%

Data adapted from Burak et al., 2018.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel (Cold Method)

  • Weigh the required amount of this compound powder.

  • Disperse the powder in a cold aqueous medium (e.g., deionized water or phosphate-buffered saline) at 4-5°C to prevent micellization and gelation.[11]

  • Stir the solution constantly at 4-5°C until the polymer is completely dissolved, resulting in a homogenous solution.[11]

  • For drug-loaded hydrogels, the active pharmaceutical ingredient can be added to the aqueous medium before or after the polymer dissolution, depending on its solubility and stability.[11]

  • Store the prepared hydrogel solution at 4°C.[12]

Protocol 2: Determination of Sol-Gel Transition Temperature (Tube Inverting Method)

  • Place 2 mL of the hydrogel solution into a glass vial.[11]

  • Immerse the vial in a temperature-controlled water bath.

  • Gradually increase the temperature of the water bath.

  • At regular temperature intervals (e.g., every 1°C), invert the vial by 90°.

  • The sol-gel transition temperature is the temperature at which the solution no longer flows upon inversion.[11]

Visual Guides

SterilizationWorkflow cluster_prep Hydrogel Preparation cluster_sterilization Sterilization Options cluster_autoclave Autoclave Parameters cluster_irradiation Irradiation Methods cluster_analysis Post-Sterilization Analysis Prep Prepare this compound Solution (Cold Method) Autoclave Steam Autoclaving Prep->Autoclave Filtration Sterile Filtration Prep->Filtration Irradiation Irradiation Prep->Irradiation HighT 121°C, 20 min Autoclave->HighT LowT 105°C, 30 min Autoclave->LowT Rheology Rheological Properties (Viscosity, Tgel) Filtration->Rheology Gamma Gamma Irradiation->Gamma Ebeam E-beam Irradiation->Ebeam HighT->Rheology LowT->Rheology Gamma->Rheology Ebeam->Rheology Release Drug Release Profile Rheology->Release Cytotoxicity Cytotoxicity Assay Release->Cytotoxicity

Caption: Experimental workflow for sterilization and analysis of this compound hydrogels.

SterilizationDecisionTree Start Start: Need to sterilize This compound hydrogel Terminal Is terminal sterilization required? Start->Terminal HeatSensitive Is the incorporated drug heat-sensitive? Terminal->HeatSensitive Yes Filtration Sterile Filtration (0.22 µm) Terminal->Filtration No RadiationSensitive Is the incorporated drug radiation-sensitive? HeatSensitive->RadiationSensitive Yes Autoclave Steam Autoclaving (Preferably 105°C, 30 min) HeatSensitive->Autoclave No Ebeam E-beam Irradiation (15-25 kGy) RadiationSensitive->Ebeam No Gamma Gamma Irradiation (Consider with caution) RadiationSensitive->Gamma Yes

Caption: Decision tree for selecting a suitable sterilization method for this compound hydrogels.

References

Navigating the Challenges of 3D Bioprinting with Pluronic F-127 Bioinks: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the unique thermo-responsive properties of Pluronic F-127 for 3D bioprinting, this technical support center provides a comprehensive resource for troubleshooting common challenges and optimizing experimental workflows. This guide, presented in a user-friendly question-and-answer format, directly addresses specific issues that may arise during the printing process, from bioink preparation to post-printing analysis.

Troubleshooting Guide & FAQs

This section is designed to provide quick and actionable solutions to the most frequently encountered problems when working with this compound bioinks.

Bioink Preparation & Handling

Question: I'm having trouble loading the viscous this compound bioink into the syringe. What's the best way to do this? Answer: To facilitate syringe loading, it is crucial to cool the this compound solution to 4°C, which will decrease its viscosity, making it more fluid.[1] Avoid vigorous pipetting as this can induce gelation; instead, consider using a wide-bore pipette tip or pouring the cooled, liquid-state bioink directly into the syringe barrel.[1]

Question: My syringe is full of air bubbles after loading the bioink. How can I remove them? Answer: Air bubbles can lead to inconsistent extrusion and flawed constructs. To remove them, after loading the bioink, securely cap the syringe, invert it (tip facing upwards), and return it to 4°C. This allows the bioink to liquefy again, causing the air bubbles to rise. Once the bubbles have collected at the top, you can gently push the plunger to expel the air.[1] It is also recommended to centrifuge the bioink at a low speed (e.g., 300-500 rpm for 30 seconds) before loading to minimize bubble formation.

Printing Process

Question: My printed lines are inconsistent and break easily. What could be the cause? Answer: Inconsistent line formation is often a result of incorrect printing parameters or air bubbles in the bioink.[1] Ensure all air bubbles have been removed. The issue could also stem from low printing pressure, a nozzle gauge that is too small for the bioink's viscosity, or a clogged nozzle.[1] If you suspect a clog, it is best to replace the needle, as dried this compound is difficult to rehydrate and remove.[1]

Question: The nozzle keeps clogging during the printing process. How can I prevent this? Answer: Nozzle clogging is a common issue, often caused by premature gelation of the bioink at the nozzle tip or the presence of particulate matter. Ensure the bioink is homogenous and free of any undissolved particles. If using a heated printhead, the temperature should be carefully controlled to prevent the bioink from gelling within the nozzle before extrusion. Using a larger gauge nozzle can also help mitigate clogging.

Post-Printing & Construct Handling

Question: I'm using this compound as a sacrificial material, but I'm finding it difficult to remove it from my printed construct. What is the correct procedure? Answer: The thermo-responsive nature of this compound is key to its removal. To effectively evacuate it from your construct, the entire structure needs to be cooled down to 4°C.[1] This can be achieved by placing it in a refrigerator or on ice. Immersing the construct in cold phosphate-buffered saline (PBS) with gentle agitation can also aid the process.[1] For intricate channels, a suction pump or a syringe with a fine needle can be used to gently flush out the liquefied this compound.[1]

Question: My printed constructs have poor mechanical stability and deform easily. How can I improve this? Answer: The inherent mechanical weakness of pure this compound hydrogels is a known limitation. To enhance mechanical properties, consider creating a composite bioink by blending this compound with other materials like alginate or gelatin.[2] The addition of a crosslinking agent can also significantly improve the structural integrity of the final construct. The concentration of this compound itself plays a crucial role; higher concentrations generally lead to stronger gels.

Cell Viability

Question: I'm concerned about the viability of my cells during the extrusion process. What factors should I be most mindful of? Answer: Cell viability can be compromised by the shear stress and pressure exerted during printing.[2] To minimize cell damage, it is important to optimize printing parameters. This includes using the lowest possible extrusion pressure that still allows for consistent filament deposition and selecting an appropriate nozzle diameter. The viscosity of the bioink is also a critical factor; while a higher viscosity can improve printability, it can also increase shear stress on the cells.

Quantitative Data Summary

To aid in the optimization of your 3D bioprinting experiments with this compound bioinks, the following tables summarize key quantitative data gathered from various studies.

Table 1: Recommended Printing Parameters for this compound Bioinks

ParameterRecommended RangeNotes
Nozzle Gauge 25G - 30GSmaller gauges offer higher resolution but increase the risk of clogging and shear stress.[3]
Printing Pressure 15 - 80 psi (103 - 551 kPa)Pressure should be optimized based on bioink concentration and nozzle gauge.[3][4]
Printing Speed 6 - 10 mm/sHigher speeds can reduce printing time but may decrease print fidelity.[3]
Printhead Temperature Room Temperature to 37°CFor pure this compound, printing is often done at room temperature. For composite bioinks, the temperature may need to be adjusted.[3][4]
This compound Concentration 20% - 40% (w/v)Higher concentrations lead to faster gelation and increased mechanical strength.[5][6]

Table 2: Influence of this compound Concentration on Bioink Properties

Concentration (% w/v)Gelation TimeMechanical Strength (Storage Modulus)Cell Viability
18% (with 4% Methylcellulose)Good PrintabilityIncreased with higher this compound concentration≥ 100%
20% (with 4% Methylcellulose)Good PrintabilityHigher than 18% PF/MC≥ 100%
25%Fast (5 min at 37°C)G' = 16500 Pa at 37°CPreserved during printing
40%Homogenized for use as a sacrificial ink-Not applicable (sacrificial)

Experimental Protocols

This section provides detailed methodologies for key experimental procedures involved in 3D bioprinting with this compound bioinks.

Protocol 1: Preparation of this compound Bioink (25% w/v)

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), cooled to 4°C

  • Sterile 50 mL conical tube

  • Sterile magnetic stir bar

  • Magnetic stir plate in a cold room or refrigerator (4°C)

  • Sterile syringe and cap

Procedure:

  • Weigh out the required amount of this compound powder to achieve a 25% (w/v) solution in the desired final volume of PBS.

  • In a sterile biological safety cabinet, add the cooled, sterile PBS to the 50 mL conical tube.

  • Slowly add the this compound powder to the PBS while gently swirling to avoid clumping.

  • Place the sterile magnetic stir bar into the conical tube.

  • Place the tube on a magnetic stir plate in a cold environment (4°C) and stir at a low speed until the this compound is completely dissolved. This may take several hours.

  • Once fully dissolved, the bioink should be a clear, viscous solution. Store at 4°C until use.

  • To load into a printing syringe, cool the bioink and syringe to 4°C and pour the bioink into the syringe barrel.[3]

Protocol 2: Live/Dead Viability Assay for 3D Bioprinted Constructs

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein AM and Ethidium homodimer-1 (EthD-1)

  • Sterile phosphate-buffered saline (PBS)

  • 3D bioprinted cell-laden constructs in a multi-well plate

  • Fluorescence microscope

Procedure:

  • Prepare the LIVE/DEAD staining solution by diluting Calcein AM and EthD-1 in sterile PBS according to the manufacturer's instructions. A common final concentration is 2 µM Calcein AM and 4 µM EthD-1.

  • Carefully remove the culture medium from the wells containing the bioprinted constructs.

  • Gently wash the constructs twice with sterile PBS to remove any residual medium.

  • Add a sufficient volume of the LIVE/DEAD staining solution to each well to completely cover the constructs.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • After incubation, carefully remove the staining solution.

  • Gently wash the constructs three times with sterile PBS.

  • Image the constructs immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and the nuclei of dead cells will fluoresce red (EthD-1).

Protocol 3: Mechanical Testing of 3D Printed Hydrogel Scaffolds (Compression Test)

Materials:

  • 3D printed hydrogel scaffolds

  • Mechanical testing system with a compression platen (e.g., Instron, Bose ElectroForce)

  • Calipers

Procedure:

  • Carefully measure the dimensions (diameter and height) of the cylindrical or cubical hydrogel scaffold using calipers.

  • Place the scaffold on the lower platen of the mechanical testing system.

  • Lower the upper platen until it is just in contact with the surface of the scaffold.

  • Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).

  • Record the force and displacement data until the scaffold is compressed to a predefined strain (e.g., 20-30%).

  • Plot the resulting stress (Force/Area) versus strain (Displacement/Original Height) curve.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Extrusion

G start Inconsistent Extrusion check_bubbles Check for Air Bubbles in Syringe start->check_bubbles remove_bubbles Remove Bubbles (Centrifuge/Cool & Expel) check_bubbles->remove_bubbles Bubbles Present check_pressure Evaluate Printing Pressure check_bubbles->check_pressure No Bubbles remove_bubbles->check_pressure adjust_pressure Increase Pressure Incrementally check_pressure->adjust_pressure Too Low check_nozzle Inspect Nozzle check_pressure->check_nozzle Optimal adjust_pressure->check_nozzle replace_nozzle Replace Clogged Nozzle check_nozzle->replace_nozzle Clogged check_temp Verify Printhead Temperature check_nozzle->check_temp Clear replace_nozzle->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect success Consistent Extrusion Achieved check_temp->success Correct adjust_temp->success

Caption: A logical workflow to diagnose and resolve inconsistent extrusion issues.

Diagram 2: Cellular Response to Shear Stress During Bioprinting

G cluster_0 Bioprinting Process cluster_1 Cellular Response extrusion Bioink Extrusion shear_stress Shear Stress on Cells extrusion->shear_stress membrane_stress Cell Membrane Deformation shear_stress->membrane_stress stress_pathways Activation of Stress-Signaling Pathways (e.g., HSP70 expression) membrane_stress->stress_pathways apoptosis Apoptosis (Cell Death) stress_pathways->apoptosis Excessive Stress adaptation Cellular Adaptation/ Repair Mechanisms stress_pathways->adaptation Moderate Stress reduced_viability Reduced Post-Printing Viability apoptosis->reduced_viability survival Cell Survival & Proliferation adaptation->survival

Caption: Simplified signaling pathway of cellular responses to shear stress.

References

Technical Support Center: Adjusting the Sol-gel Transition of Pluronic F-127

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on manipulating the sol-gel transition temperature of Pluronic F-127 (Poloxamer 407). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for measuring the sol-gel transition.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the sol-gel transition of this compound?

A1: The sol-gel transition of this compound is a thermo-reversible phenomenon driven by changes in temperature. This compound is a triblock copolymer consisting of hydrophilic poly(ethylene oxide) (PEO) blocks and a central hydrophobic poly(propylene oxide) (PPO) block. At low temperatures, both PEO and PPO blocks are hydrated, and the polymer exists as individual units (unimers) in solution, resulting in a low-viscosity "sol" state. As the temperature increases, the PPO block becomes dehydrated and more hydrophobic, leading to the self-assembly of unimers into spherical micelles with a PPO core and a PEO corona. With a further increase in temperature, these micelles pack into a highly ordered, lattice-like structure, causing a rapid increase in viscosity and the formation of a "gel".[1][2] This transition is reversible upon cooling.

Q2: How does the concentration of this compound affect the sol-gel transition temperature?

A2: The concentration of this compound is a critical factor influencing its sol-gel transition temperature. Generally, increasing the polymer concentration leads to a decrease in the sol-gel transition temperature. At higher concentrations, the micelles are more closely packed, facilitating the entanglement and ordering required for gel formation at lower temperatures.[3] Conversely, at lower concentrations, a higher temperature is needed to induce sufficient micellar aggregation for gelation.

Q3: Can I adjust the sol-gel transition temperature to be near physiological temperature (37 °C)?

A3: Yes, adjusting the sol-gel transition temperature to physiological conditions is a common requirement for biomedical applications. This can be achieved by carefully selecting the this compound concentration and/or by incorporating various additives. For example, a 20% (w/v) aqueous solution of this compound typically forms a gel around 25°C.[4] By adding salts or other polymers, you can fine-tune this transition to occur at or near 37°C.

Q4: What are common additives used to modify the sol-gel transition temperature, and how do they work?

A4: Various additives can be used to modulate the sol-gel transition temperature:

  • Salts (e.g., NaCl): The effect of salts on the sol-gel transition is complex and can be ion-specific. Generally, "salting-out" salts promote dehydration of the polymer chains, which lowers the sol-gel transition temperature.

  • Alcohols (e.g., ethanol): Short-chain alcohols like ethanol can increase the polarity of the solvent, making the PPO block more soluble and thus increasing the sol-gel transition temperature.

  • Other Polymers (e.g., gelatin, chitosan): Incorporating other polymers can either increase or decrease the transition temperature depending on their interaction with this compound. These interactions can include hydrogen bonding and hydrophobic interactions, which can alter micelle formation and packing.

  • Drugs: The loaded drug itself can influence the sol-gel transition temperature depending on its hydrophobicity and interaction with the PPO core of the micelles.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound hydrogels.

Problem Possible Cause(s) Recommended Solution(s)
This compound fails to dissolve completely. 1. Inadequate cooling during dissolution. 2. Insufficient stirring time.1. Ensure the solvent (typically water or a buffer) is maintained at a low temperature (e.g., 4°C) throughout the dissolution process.[5] 2. Allow for sufficient stirring time (can be several hours to overnight) until a clear solution is obtained.
Inconsistent or non-reproducible sol-gel transition temperatures. 1. Inaccurate concentration of this compound. 2. Presence of impurities in the polymer or solvent. 3. Inconsistent heating rate during measurement. 4. Forgetting to equilibrate the sample at the starting temperature.1. Carefully weigh the this compound and measure the solvent volume. 2. Use high-purity this compound and deionized water or a consistent buffer. 3. Maintain a constant and slow heating rate (e.g., 1-2°C/min) during the measurement.[3] 4. Before starting the temperature ramp, allow the sample to equilibrate at the initial low temperature for a few minutes.[6]
The hydrogel is too weak or dissolves too quickly. 1. This compound concentration is too low. 2. The presence of certain additives (e.g., some alcohols) can weaken the gel structure.1. Increase the concentration of this compound. 2. If an additive is necessary, consider its effect on gel strength. You may need to increase the this compound concentration to compensate.
The sol-gel transition occurs at a temperature that is too high or too low for the intended application. 1. The formulation (concentration, additives) is not optimized.1. Refer to the data tables below to understand the effect of different factors on the transition temperature. 2. Systematically vary the concentration of this compound and/or the additives to achieve the desired transition temperature.

Data Presentation: Factors Influencing Sol-Gel Transition Temperature

The following tables summarize the quantitative effects of various factors on the sol-gel transition temperature of this compound.

Table 1: Effect of this compound Concentration on Sol-Gel Transition Temperature

This compound Concentration (w/v %)Sol-Gel Transition Temperature (°C)
1829.2[3]
20~25[4]
2126.4[3]
2423.1[3]
2720.9[3]

Table 2: Effect of Additives on the Sol-Gel Transition Temperature of 20% (w/v) this compound

AdditiveConcentrationChange in Sol-Gel Transition TemperatureReference
Sodium Chloride (NaCl)0.2 MDecreases by ~2°C
Ethanol20% (v/v)Increases
Gelatin (Type A)1-5% (w/v)Increases
Chitosan1% (w/v)Increases

Note: The exact change can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Sol-Gel Transition Temperature by Vial Inversion Method

This method provides a simple and rapid qualitative assessment of the sol-gel transition.

Materials:

  • This compound solution of desired concentration

  • Small, transparent glass vials (e.g., 2 mL) with caps

  • Water bath with precise temperature control

  • Thermometer

Procedure:

  • Pipette a fixed volume (e.g., 1 mL) of the cold this compound solution into a glass vial.

  • Place the vial in the water bath at a low temperature (e.g., 10°C).

  • Gradually increase the temperature of the water bath at a slow, controlled rate (e.g., 1°C every 2-5 minutes).[7]

  • At each temperature increment, remove the vial and invert it 180°.

  • The sol-gel transition temperature is defined as the temperature at which the solution no longer flows upon inversion within a specified time (e.g., 30 seconds).[5]

  • Record the temperature. It is advisable to perform the measurement in triplicate and report the average.

Protocol 2: Determination of Sol-Gel Transition Temperature by Rheometry

Rheometry provides a more precise and quantitative determination of the sol-gel transition.

Instrumentation:

  • Rotational rheometer equipped with a temperature-controlled Peltier plate and a cone-plate or parallel-plate geometry.

Procedure:

  • Sample Loading:

    • Set the rheometer's Peltier plate to a low temperature (e.g., 10°C) to ensure the sample is in its sol state.

    • Carefully load the cold this compound solution onto the plate, ensuring no air bubbles are trapped.

    • Lower the geometry to the desired gap setting.

    • Trim any excess sample from the edges.

    • Apply a solvent trap to prevent evaporation during the experiment.

  • Determining the Linear Viscoelastic Region (LVER):

    • Equilibrate the sample at a temperature where it is expected to be a gel (e.g., 37°C).

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the range of strain over which the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Select a strain value within this linear region for the temperature ramp experiment (a common value is 1%).[6]

  • Temperature Ramp Experiment:

    • Set the rheometer to perform a temperature ramp from a low temperature (e.g., 10°C) to a high temperature (e.g., 45°C) at a controlled heating rate (e.g., 1-2°C/min).

    • Maintain a constant strain (from the LVER) and frequency (e.g., 1 Hz) throughout the ramp.[4][8]

    • Record the storage modulus (G') and loss modulus (G'') as a function of temperature.

  • Data Analysis:

    • The sol-gel transition temperature is typically defined as the temperature at which G' and G'' intersect (i.e., G' = G'').[8]

Visualizations

SolGelTransition cluster_sol Sol State (Low Temperature) cluster_micelle Micelle Formation cluster_gel Gel State (High Temperature) unimers Unimers (Hydrated PEO and PPO) micelles Micelles (Dehydrated PPO Core, Hydrated PEO Corona) unimers->micelles Increase Temperature (Dehydration of PPO) micelles->unimers Decrease Temperature gel Ordered Gel Structure (Packed Micelles) micelles->gel Further Increase in Temperature (Micelle Packing & Entanglement) gel->micelles Decrease Temperature

Caption: The thermo-reversible sol-gel transition mechanism of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_methods Measurement Methods cluster_vial Vial Inversion Protocol cluster_rheology Rheometry Protocol prep Dissolve this compound in cold solvent (4°C) vial Vial Inversion Method prep->vial rheology Rheometry prep->rheology vial_steps 1. Load sample into vial 2. Gradually increase temperature 3. Invert vial at each temperature point 4. Record temperature of no flow vial->vial_steps rheo_steps 1. Load sample onto rheometer 2. Determine Linear Viscoelastic Region 3. Perform temperature ramp 4. Identify G' and G'' crossover rheology->rheo_steps

Caption: Workflow for determining the sol-gel transition temperature of this compound.

References

Technical Support Center: Pluronic F-127 Formulation Strategies to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pluronic F-127 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating cytotoxicity associated with this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic?

A1: this compound is generally considered biocompatible and has been approved by the FDA for use in pharmaceutical formulations.[1][2] However, it can exhibit concentration-dependent cytotoxicity.[3][4] As a surfactant, high concentrations of this compound can lead to cell membrane disruption.[3]

Q2: What is the mechanism of this compound induced cytotoxicity?

A2: The primary mechanism of this compound cytotoxicity at high concentrations is the disruption of the cell membrane due to its surfactant properties.[3] Additionally, this compound has been reported to induce apoptosis and increase the production of reactive oxygen species (ROS) in certain cell lines.[5] Some studies also suggest that it can affect mitochondrial function.[6]

Q3: How does the concentration of this compound affect its cytotoxicity?

A3: The cytotoxicity of this compound is directly related to its concentration. Below its critical micelle concentration (CMC), this compound exists as unimers, which are generally more cytotoxic than micelles. Above the CMC, the unimers assemble into micelles, which are less likely to interact with and disrupt cell membranes. However, very high concentrations of micelles can still lead to toxicity.[3][7] It is crucial to determine the optimal concentration for your specific application and cell type.

Q4: Can impurities in this compound contribute to cytotoxicity?

A4: Yes, commercial this compound can contain impurities from the manufacturing process, such as short-chain polyethylene glycol (PEG), polypropylene glycol (PPG), and diblock copolymers. These impurities can contribute to the overall cytotoxicity of the formulation. Purification of this compound is a recommended strategy to reduce this risk.

Q5: Are there less cytotoxic alternatives to this compound?

A5: Yes, researchers have explored several alternatives. One approach is to use other Pluronic block copolymers with different PEO/PPO ratios, such as Pluronic F-68, which is often considered less toxic.[3] Another strategy involves synthesizing biodegradable polyphosphoester-analogs of this compound, which have shown significantly lower toxicity.[8] Additionally, creating mixed micellar systems by combining this compound with other polymers can also reduce cytotoxicity.[9][10]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High cell death observed after treatment with this compound formulation. Concentration of this compound is too high. Determine the IC50 value for your specific cell line and reduce the this compound concentration in your formulation to a non-toxic range.[3]
Presence of impurities in commercial this compound. Purify the commercial this compound to remove cytotoxic impurities. A common method is fractional precipitation using a solvent/non-solvent system (e.g., ethanol/ether).
The specific cell line is highly sensitive to surfactants. Consider using a less cytotoxic alternative, such as Pluronic F-68 or a modified this compound.[3][8]
Inconsistent cytotoxicity results between experiments. Variability in the commercial source of this compound. Source this compound from a single, reputable supplier and ideally from the same batch for a series of experiments.
Inconsistent preparation of the this compound solution. Follow a standardized protocol for dissolving this compound, such as the cold method, to ensure homogeneity.[1]
Precipitation of the drug from the this compound formulation. Poor encapsulation efficiency. Optimize the drug-loading process. This may involve adjusting the drug-to-polymer ratio or using a different formulation technique.
Instability of the micelles upon dilution. Consider chemical modification of this compound (e.g., with α-tocopherol) to lower the CMC and improve micelle stability.[11]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Pluronic Polymers

PolymerCell LineConcentration (% w/v)Cell Viability (%)Reference
Pluronic P-123Colon260.5~90[4]
1.0~60[4]
2.0~40[4]
This compoundColon260.5~100[4]
1.0~100[4]
2.0~100[4]
This compoundA549/Taxol0.0001 - 0.01~100[9]
Pluronic P105A549/Taxol0.0001 - 0.01~100[9]

Table 2: Critical Micelle Concentration (CMC) of Pluronic Polymers

PolymerTemperature (K)CMC (mg/mL)Reference
This compound298.150.039[1]
Pluronic F-68-4.204[1]
Pluronic P-85-0.315[1]
P105/F127 mixture-0.0056 (w/v %)[9]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound formulation

  • Target cell line (e.g., HepG2, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[5][7]

  • Prepare serial dilutions of the this compound formulation in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).[5]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Purification of this compound by Fractional Precipitation

This protocol describes a method to remove hydrophilic and hydrophobic impurities from commercial this compound.

Materials:

  • Commercial this compound

  • Ethanol (or another suitable solvent like dichloromethane)

  • Diethyl ether (or another suitable non-solvent like hexane)

  • Beakers and magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Dissolve the commercial this compound in ethanol at a concentration of 10% (w/v) with gentle stirring.

  • Slowly add diethyl ether to the solution while stirring until the solution becomes cloudy, indicating the precipitation of the polymer.

  • Continue adding diethyl ether until no more precipitate is formed.

  • Centrifuge the mixture to pellet the precipitated this compound.

  • Discard the supernatant, which contains the more soluble impurities.

  • Redissolve the polymer pellet in a minimal amount of ethanol.

  • Repeat the precipitation and centrifugation steps two more times to ensure high purity.

  • After the final wash, dry the purified this compound pellet in a vacuum oven at room temperature until a constant weight is achieved.

Visualizations

Cytotoxicity_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification Problem High Cytotoxicity Observed in this compound Formulation Concentration Is the this compound concentration too high? Problem->Concentration Purity Are there impurities in the this compound? Problem->Purity Sensitivity Is the cell line particularly sensitive? Problem->Sensitivity ReduceConc Optimize and Reduce Concentration Concentration->ReduceConc Purify Purify this compound Purity->Purify Modify Use Modified Pluronic or Alternatives Sensitivity->Modify MixedMicelles Formulate Mixed Micelles Sensitivity->MixedMicelles Verify Re-evaluate Cytotoxicity (e.g., MTT Assay) ReduceConc->Verify Purify->Verify Modify->Verify MixedMicelles->Verify

Caption: Troubleshooting workflow for reducing this compound cytotoxicity.

Signaling_Pathway Pluronic High Concentration This compound Unimers Membrane Cell Membrane Disruption Pluronic->Membrane ROS Increased ROS Production Pluronic->ROS Mitochondria Mitochondrial Dysfunction Pluronic->Mitochondria Cytotoxicity Cell Death / Cytotoxicity Membrane->Cytotoxicity Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Apoptosis->Cytotoxicity

Caption: Potential signaling pathways of this compound induced cytotoxicity.

References

Technical Support Center: Enhancing the Bioadhesion of Pluronic F-127 Gels for Mucosal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioadhesion of Pluronic F-127 gels for mucosal drug delivery.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the formulation and testing of bioadhesive this compound gels.

Issue 1: My this compound gel shows poor adhesion to mucosal surfaces.

  • Question: Why is the bioadhesion of my pure this compound gel so low, and how can I improve it?

  • Answer: this compound itself possesses weak mucoadhesive properties. To enhance bioadhesion, the incorporation of mucoadhesive polymers is a common and effective strategy. These polymers interact with the mucus layer, increasing the residence time of the gel at the site of application.

    • Recommended Action:

      • Incorporate Mucoadhesive Polymers: Add polymers such as Carbopol®, polycarbophil, chitosan, hyaluronic acid, hydroxypropyl methylcellulose (HPMC), or sodium carboxymethylcellulose (NaCMC) to your this compound formulation.[1][2]

      • Optimize Polymer Concentration: The concentration of the added mucoadhesive polymer is critical. Start with low concentrations (e.g., 0.1-1.0% w/w) and optimize based on experimental results.

      • Consider Polymer Combinations: In some cases, a combination of mucoadhesive polymers can have a synergistic effect.[3][4]

Issue 2: My gel formulation is not solidifying at body temperature.

  • Question: I've added a mucoadhesive polymer, but now my this compound gel isn't forming a firm gel at 37°C. What should I do?

  • Answer: The addition of other polymers can alter the sol-gel transition temperature of this compound. Some additives may increase the gelation temperature, preventing gel formation at physiological temperatures.

    • Recommended Action:

      • Adjust this compound Concentration: Increasing the concentration of this compound will generally decrease the gelation temperature.[5]

      • Evaluate the Effect of the Mucoadhesive Polymer: Some polymers, like Carbopol, can decrease the sol-gel transition temperature, bringing it closer to body temperature.[1] Conversely, other additives might raise it. Characterize the gelation temperature of your specific formulation.

      • Optimize Additive Concentration: The concentration of the mucoadhesive polymer can influence the gelation temperature. A systematic evaluation of different concentrations is recommended.

Issue 3: The viscosity of my gel is too high, making it difficult to administer.

  • Question: My bioadhesive this compound gel is too viscous to be easily syringed or applied. How can I reduce the viscosity without compromising bioadhesion?

  • Answer: High viscosity at room temperature can be a challenge for the administration of in-situ gelling formulations. The goal is to have a formulation that is a liquid at room temperature and gels at body temperature.

    • Recommended Action:

      • Optimize Polymer Concentrations: A careful balance between the concentrations of this compound and the mucoadhesive polymer is necessary. Higher polymer content generally leads to higher viscosity.[6]

      • Select Appropriate Mucoadhesive Polymers: Different mucoadhesive polymers will impact the viscosity of the formulation differently. For instance, the viscosity of mixed gels containing un-neutralized Noveon (a polycarbophil) was found to be lower than that of neutralized mixed gels.[7]

      • Temperature Control during Formulation and Administration: Prepare and handle the formulation at a temperature below its sol-gel transition temperature to maintain it in a liquid state.

Quantitative Data Summary

The following tables summarize the quantitative effects of common additives on the properties of this compound gels.

Table 1: Effect of Mucoadhesive Polymers on the Bioadhesive Force of this compound Gels

This compound Concentration (% w/w)Mucoadhesive PolymerPolymer Concentration (% w/w)Mucoadhesive Force (kPa)Reference
23None0~1.9[1]
23Carbopol 934P0.2~4.8[1]
17.5HPMC3.0Promising for mucosal application[2]
17.5NaCMC1.0Promising for mucosal application[2]

Table 2: Effect of Additives on the Gelation Temperature of this compound Gels

This compound Concentration (% w/w)AdditiveAdditive Concentration (% w/w)Gelation Temperature (°C)Reference
18None029.0 ± 0.50[8]
18HPMC + Sodium Alginate0.2 + 0.229.0 ± 0.50[8]
VariesCarbopolVariesDecreased with addition of Carbopol[1]

Advanced Strategies for Enhancing Bioadhesion

For researchers looking beyond simple polymer blends, the following advanced strategies can offer superior bioadhesion.

1. Thiolated Polymers:

  • Concept: Thiolated polymers, or "thiomers," are mucoadhesive polymers that have been modified to contain thiol groups (-SH). These thiol groups can form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to significantly enhanced mucoadhesion.

  • Example: Thiolated hyaluronic acid has been used to create a shell around this compound nanogels, resulting in excellent mucoadhesive properties for intravesical drug delivery.[9][10]

2. Nanoparticle-Based Systems:

  • Concept: Incorporating nanoparticles into this compound gels can improve bioadhesion and provide additional functionalities. Mucoadhesive nanoparticles can interact with the mucus layer, prolonging the residence time of the entire gel formulation.

  • Example: Chitosan, a well-known mucoadhesive polymer, can be formulated into nanoparticles and incorporated into a this compound gel to enhance the immune response to intranasally administered antigens.[3] Hyaluronic acid-decorated nanoparticles composed of this compound, PLGA, and chitosan have also been developed for targeted drug delivery.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the properties of bioadhesive this compound gels.

1. Measurement of Mucoadhesive Strength (Tensile Strength Method)

  • Objective: To quantify the force required to detach the gel formulation from a mucosal surface.

  • Methodology:

    • Mucosal Tissue Preparation: Freshly excised mucosal tissue (e.g., porcine buccal mucosa) is equilibrated in a suitable buffer (e.g., simulated saliva fluid) at 37°C.

    • Sample Preparation: The this compound gel formulation is applied to a probe of a texture analyzer or tensiometer.

    • Measurement: The probe with the gel is brought into contact with the mucosal tissue with a defined contact force for a specific duration. The probe is then withdrawn at a constant speed, and the force required to detach the gel from the mucosa is recorded. The maximum detachment force is reported as the mucoadhesive strength.[12][13]

2. Rheological Analysis for Gelation Temperature Determination

  • Objective: To determine the sol-gel transition temperature of the this compound formulation.

  • Methodology:

    • Instrumentation: A rotational rheometer equipped with a temperature control unit (Peltier plate) is used.

    • Sample Loading: The liquid formulation is loaded onto the rheometer plate at a low temperature (e.g., 4°C).

    • Temperature Sweep: An oscillatory temperature sweep is performed by gradually increasing the temperature (e.g., 1°C/min) while monitoring the storage modulus (G') and loss modulus (G'').

    • Determination of Gelation Temperature: The gelation temperature is identified as the temperature at which G' and G'' crossover (G' = G'').[14][15]

3. In Vitro Drug Release Study

  • Objective: To evaluate the release profile of the drug from the bioadhesive gel formulation.

  • Methodology (Dialysis Membrane Method):

    • Apparatus: A dialysis membrane with a suitable molecular weight cut-off is used.

    • Procedure: A known amount of the drug-loaded gel is placed inside the dialysis bag, which is then sealed and immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • Analysis: The concentration of the drug in the collected samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[5]

Visualizations

Experimental Workflow for Developing Bioadhesive this compound Gels

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation PF127 This compound Selection Mucoadhesive Mucoadhesive Polymer Selection (e.g., Carbopol, HPMC) PF127->Mucoadhesive Concentration Concentration Optimization Mucoadhesive->Concentration Mixing Cold Method Mixing Concentration->Mixing Rheology Rheological Analysis (Gelation Temperature) Mixing->Rheology Mucoadhesion Mucoadhesion Testing Mixing->Mucoadhesion Release In Vitro Drug Release Mixing->Release Data Data Analysis Rheology->Data Mucoadhesion->Data Release->Data Optimization Formulation Optimization Data->Optimization Optimization->Concentration

A typical workflow for the development and evaluation of bioadhesive this compound gels.

Logical Relationship for Enhancing Bioadhesion

bioadhesion_enhancement cluster_goal Primary Goal cluster_strategies Strategies cluster_polymers Examples of Mucoadhesive Polymers Goal Improve Bioadhesion of This compound Gel Additives Incorporate Mucoadhesive Polymers Goal->Additives Modification Chemical Modification (e.g., Thiolation) Goal->Modification Nanoparticles Incorporate Mucoadhesive Nanoparticles Goal->Nanoparticles Carbopol Carbopol Additives->Carbopol HPMC HPMC Additives->HPMC Chitosan Chitosan Additives->Chitosan

Strategies to enhance the bioadhesion of this compound gels for mucosal drug delivery.

References

Validation & Comparative

A Comparative Guide to Pluronic F-127 and Other Poloxamers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known under the trade name Pluronics®, are versatile triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) that have garnered significant attention in pharmaceutical sciences.[1][2] Their unique amphiphilic nature, excellent biocompatibility, and ability to self-assemble into micelles and thermoreversible gels make them ideal candidates for a wide range of drug delivery applications.[1][3] Pluronic F-127 (also known as Poloxamer 407) is one of the most extensively studied and utilized poloxamers, often serving as a benchmark in formulation development.[3][4]

This guide provides an objective comparison of this compound with other commercially available poloxamers, supported by experimental data, to aid researchers in selecting the optimal polymer for their specific drug delivery system.

Understanding Poloxamer Diversity

The properties of poloxamers are dictated by the lengths of their hydrophilic PEO (polyoxyethylene) and hydrophobic PPO (polyoxypropylene) blocks and the overall molecular weight.[5] These variations give rise to a wide spectrum of poloxamers with distinct physicochemical characteristics, which can be broadly classified based on their Hydrophile-Lipophile Balance (HLB). The HLB value, a measure of the degree of hydrophilicity or lipophilicity, is a critical parameter in formulation science.

  • High HLB (Hydrophilic) Poloxamers (HLB > 20): These include F-127, F-108, and F-68. They are characterized by long PEO chains, making them highly water-soluble. They are prized for their excellent biocompatibility, low toxicity, and ability to form thermo-responsive gels at high concentrations.[3]

  • Intermediate HLB Poloxamers: This group includes poloxamers like L-64 and P-123. They offer a balance of hydrophilic and hydrophobic properties.

  • Low HLB (Lipophilic) Poloxamers (HLB < 20): Poloxamers such as P-85 and L-61 fall into this category. Their larger PPO blocks make them more hydrophobic, which can be advantageous for solubilizing highly lipophilic drugs and for interacting with biological membranes.[3]

Physicochemical Properties: A Quantitative Comparison

The selection of a poloxamer is fundamentally guided by its physicochemical properties. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which unimers begin to self-assemble into micelles. A lower CMC value indicates greater stability of the micelles upon dilution in the bloodstream. The molecular weight (MW) and the PPO/PEO ratio directly influence the size of the micellar core and corona, affecting drug loading capacity and release kinetics.[5][6]

Table 1: Physicochemical Properties of Selected Poloxamers

PoloxamerMolecular Formula (PEO-PPO-PEO)Avg. Molecular Weight (Da)HLB ValueCMC (wt%)Source(s)
This compound (P-407) EO₁₀₀-PO₆₅-EO₁₀₀12,60022~0.004-0.7[4][6]
Pluronic F-68 (P-188) EO₇₆-PO₂₉-EO₇₆8,40029~4-5[6][7]
Pluronic P-85 EO₂₆-PO₄₀-EO₂₆4,60016~0.3[6]
Pluronic L-64 (P-184) EO₁₃-PO₃₀-EO₁₃2,90012-18-[8][9]
Pluronic P-123 EO₂₀-PO₇₀-EO₂₀5,8008-[3]
Pluronic P-104 EO₂₇-PO₆₁-EO₂₇5,90013~0.7[10]

Performance in Drug Delivery Systems

Beyond fundamental properties, the performance of poloxamers in drug delivery formulations is the ultimate measure of their utility. Key performance indicators include the ability to enhance drug solubility, the efficiency of drug encapsulation, and the resulting nanoparticle size, which influences biodistribution.

This compound: The Gelling Agent and Stabilizer

This compound is renowned for its ability to form a thermoreversible gel. Aqueous solutions of F-127 are liquid at refrigerated temperatures (4-5°C) but transform into a gel at room or body temperature.[4] This property is highly advantageous for creating in-situ forming depots for sustained drug release in injectable, ophthalmic, and topical applications.[3][4] Its high molecular weight and significant hydrophilic PEO content also make it an effective stabilizer for nanoparticles, preventing aggregation.[3] However, its large hydrophilic corona can sometimes impede the transport of drugs into the micelle core.[5]

Pluronic F-68: The Hydrophilic Stabilizer

With one of the highest HLB values (29), Pluronic F-68 (Poloxamer 188) is exceptionally hydrophilic and biocompatible, being one of the few poloxamers approved by the FDA for use in intravenous formulations.[6][7] It is commonly used as an emulsifier, solubilizer, and stabilizer in various pharmaceutical preparations.[7][11] Compared to F-127, its smaller hydrophobic block results in a lower capacity for solubilizing some hydrophobic drugs.[12] However, it is effective at enhancing the dissolution of certain compounds and is a primary choice for stabilizing injectable protein and antibody formulations.[6][11]

Pluronic P-85 & P-123: The Biological Response Modifiers

Unlike the more biochemically inert F-127 and F-68, certain hydrophobic poloxamers like P-85 and P-123 are considered "biologically active." They have been shown to modulate the response of cancer cells, particularly those exhibiting multidrug resistance (MDR).[3][6] These poloxamers can inhibit the function of P-glycoprotein (P-gp) efflux pumps, which are responsible for pumping chemotherapeutic drugs out of cancer cells.[3] This inhibition is often linked to the ability of these poloxamers to deplete cellular ATP levels.[3] This makes them not just carriers, but active components of a formulation designed to overcome drug resistance. P-123, with its long PPO chain, is also particularly effective as a carrier for loading hydrophobic drugs.[3]

Pluronic L-64: The Versatile Micelle Former

Pluronic L-64 is noted for its ability to form stable, suitably sized nanostructures for drug and gene delivery.[3] Its hydrophilic shell helps nanoparticles avoid non-specific capture by the reticuloendothelial system, potentially leading to higher bioavailability.[3] It has been successfully used in mixed micelle systems (e.g., with P-123) to create immediate-release formulations that enhance the oral bioavailability of poorly soluble drugs like praziquantel.[8]

Table 2: Comparative Performance Data of Poloxamers in Drug Delivery

Poloxamer SystemDrug(s)Particle Size (nm)Encapsulation Efficiency (EE%)Drug Loading (DL%)Key Finding/ApplicationSource(s)
F-127 Thymoquinone~5146%-Sustained drug release, higher cytotoxicity vs. F-68.[12]
F-127 Docetaxel-56.8%-High drug solubilization.[10]
F-127 Doxorubicin-45.8%-High drug solubilization.[10]
F-68 Thymoquinone~4142.1%-Less sustained release compared to F-127.[12]
P-104 Docetaxel-88.5%-Higher EE than F-127 for Docetaxel.[10]
P-104 Doxorubicin-76.0%-Higher EE than F-127 for Doxorubicin.[10]
P-123 / L-64 Praziquantel~1986.9%4.2%Mixed micelles for enhanced oral bioavailability.[8]

Experimental Protocols

Reproducible and standardized methods are crucial for evaluating and comparing drug delivery systems. Below are detailed protocols for key experiments.

Protocol 1: Preparation of Drug-Loaded Micelles (Thin-Film Hydration)

This is a common method for encapsulating hydrophobic drugs into pre-formed micelles.

  • Dissolution: Dissolve a specific amount of the chosen poloxamer (e.g., this compound) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C). This results in the formation of a thin, dry film of the drug-poloxamer mixture on the flask's inner surface.

  • Hydration: Hydrate the film by adding a pre-heated aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature should be above the poloxamer's critical micellization temperature (CMT) to facilitate micelle formation and drug encapsulation.

  • Homogenization: Stir the suspension (e.g., using a magnetic stirrer) or sonicate it for a set period to ensure the formation of a homogenous micellar solution.

  • Purification: To remove any un-encapsulated drug, centrifuge the solution at high speed. The supernatant containing the drug-loaded micelles is carefully collected. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm) to remove drug aggregates.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the micelles.[13][14]

  • Sample Preparation: Dilute the micellar solution with the same aqueous buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity, refractive index, and measurement temperature (e.g., 25°C or 37°C).

  • Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the measurement. The instrument's laser illuminates the particles, and a detector measures the intensity fluctuations of the scattered light caused by the Brownian motion of the micelles.[13]

  • Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculates the translational diffusion coefficient. This is then used to determine the hydrodynamic radius via the Stokes-Einstein equation.[13] The PDI value indicates the breadth of the size distribution, with values < 0.3 generally considered acceptable for drug delivery applications.

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

These calculations quantify the amount of drug successfully incorporated into the micelles.

  • Separation of Free Drug: Separate the drug-loaded micelles from the un-encapsulated (free) drug. This is typically done by ultracentrifugation, where the micelles form a pellet, or by using centrifugal filter units with a molecular weight cutoff (MWCO) that retains the micelles but allows the free drug to pass through.[15]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (EE %): This is the percentage of the initial drug that was successfully encapsulated.

      • EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100[15]

    • Drug Loading (DL %): This is the weight percentage of the drug relative to the total weight of the drug-loaded micelle.

      • DL (%) = [Mass of drug in micelles / Total mass of drug-loaded micelles] x 100[16]

Protocol 4: In Vitro Drug Release Study (Dialysis Method)

This method simulates the release of the drug from the micelles into a surrounding medium over time.

  • Setup: Place a known volume/concentration of the drug-loaded micellar solution into a dialysis bag with a specific MWCO. The MWCO must be large enough to allow the free drug to diffuse out but small enough to retain the micelles.[17][18]

  • Immersion: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., PBS, pH 7.4) in a beaker. This external medium acts as a "sink," ensuring that the concentration of the released drug remains low, which drives the release process.[19]

  • Incubation: Place the beaker in a shaking water bath or on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37°C) to simulate physiological conditions.[20]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the beaker.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[19]

  • Analysis: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Presentation: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizing Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_char Characterization start Dissolve Poloxamer and Drug in Organic Solvent film Form Thin Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer (>CMT) film->hydrate purify Purify (Centrifugation/Filtration) hydrate->purify dls Particle Size & PDI (Dynamic Light Scattering) purify->dls Analyze Size ee_dl EE & DL Determination (HPLC/UV-Vis) purify->ee_dl Quantify Loading release In Vitro Release (Dialysis Method) purify->release Assess Release Profile

Caption: Workflow for Preparation and Characterization of Drug-Loaded Poloxamer Micelles.

poloxamer_classification cluster_main Poloxamer Classification for Drug Delivery p_center Poloxamers (PEO-PPO-PEO) high_hlb High HLB (>20) Hydrophilic p_center->high_hlb low_hlb Low HLB (<20) Lipophilic / Active p_center->low_hlb f127 F-127 / F-108 high_hlb->f127 f68 F-68 high_hlb->f68 p85 P-85 / P-123 low_hlb->p85 l64 L-64 low_hlb->l64 app_gel Applications: - Thermoreversible Gels - Injectable Depots - Solubilization f127->app_gel app_stab Applications: - IV Stabilizers - Emulsifiers f68->app_stab app_mdr Applications: - MDR Reversal (P-gp inh.) - BBB Transport - Hydrophobic Drug Loading p85->app_mdr app_bio Applications: - Stable Micelles - Bioavailability  Enhancement l64->app_bio

References

A Comparative Guide to Validating Drug Release Kinetics from Pluronic F-127 Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the kinetics of drug release from Pluronic F-127 (PF-127) hydrogels. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a clear visualization of the validation workflow. This compound is a widely utilized thermosensitive polymer that forms a gel at physiological temperatures, making it an excellent candidate for controlled drug delivery systems.[1][2] Understanding and validating the drug release kinetics from these hydrogels is crucial for predicting their in vivo performance.

Factors Influencing Drug Release from this compound Hydrogels

The rate of drug release from this compound hydrogels can be tailored by modifying various formulation parameters. A summary of these factors is presented below.

FactorInfluence on Drug ReleaseSupporting Evidence
PF-127 Concentration An increase in PF-127 concentration leads to a decrease in the drug release rate.[3][4] Higher polymer content results in a more viscous and denser gel matrix, which slows down drug diffusion and gel erosion.[4][5]Studies have shown that increasing the F127 concentration from 20% to 35% significantly decreases the release rate of naltrexone.[3] Similarly, the dissolution rate of the gel itself decreases with higher F127 concentrations.[5]
Addition of Other Polymers Incorporating other polymers like chitosan, hyaluronic acid, methylcellulose (MC), or hydroxypropyl methylcellulose (HPMC) can modify the hydrogel's properties and sustain drug release.[1][6][7]The addition of chitosan increases the gelation time compared to Pluronic gel alone.[1] Grafting hyaluronic acid to PF-127 resulted in a slower drug release rate for cisplatin and carboplatin compared to the PF-127 hydrogel alone.[6][8] Formulations containing MC or HPMC exhibited the slowest dissolution and drug release rates for pilocarpine.[7]
pH of the Medium The pH of the surrounding medium can influence the drug release rate, particularly for ionizable drugs.For the opioid antagonist naltrexone, a formulation prepared in a pH 7.4 solution produced the slowest drug release rate.[3]
Incorporation of Nanocarriers Encapsulating drugs in liposomes or nanoparticles before dispersing them in the hydrogel can further prolong the release.[5][9]A liposomal gel of paclitaxel exhibited a longer drug-release period compared to a simple gel formulation.[5] Temozolomide-loaded PLGA nanoparticles within a Pluronic hydrogel provided a sustained drug release.[9]
Inorganic Salts The addition of inorganic salts appears to have a limited effect on the drug release rate from PF-127 hydrogels.The addition of salts like NaCl, Na2SO4, and Na2HPO4 had no significant effect on the release of naltrexone.[3]
Experimental Protocols for In Vitro Drug Release Studies

Accurate determination of drug release kinetics relies on well-defined experimental protocols. Below are two common methods used for this compound hydrogels.

1. Dialysis Membrane Method

This method is suitable for evaluating the release of drugs from the hydrogel into a larger volume of release medium, simulating physiological conditions.

  • Materials:

    • Drug-loaded this compound hydrogel

    • Dialysis tubing (with an appropriate molecular weight cut-off)

    • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

    • Shaking water bath or incubator

    • Syringes and needles

    • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

  • Procedure:

    • Prepare the drug-loaded this compound solution using the "cold method," where the polymer is dissolved in a cold aqueous solution (4-10°C) with gentle stirring until a clear solution is obtained.[1][3]

    • Accurately weigh a specific amount of the drug-loaded hydrogel solution and place it into a dialysis bag.

    • Securely seal the dialysis bag.

    • Immerse the dialysis bag in a known volume of pre-warmed release medium (37°C).

    • Maintain the setup in a shaking water bath or incubator at 37°C to ensure sink conditions.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released over time.

2. Membrane-less Diffusion Method

This method is particularly useful for studying the simultaneous release of the drug and the dissolution of the hydrogel matrix itself.

  • Materials:

    • Drug-loaded this compound hydrogel

    • Glass tubes (e.g., 12 mm x 75 mm)

    • Water bath

    • Release medium (e.g., PBS, pH 7.4, with 0.1% v/v Tween 80 to enhance solubility)

    • Pipettes

    • Analytical instrument for drug quantification

  • Procedure:

    • Prepare the drug-loaded this compound solution using the cold method.

    • Place a known volume (e.g., 1 mL) of the cold hydrogel solution into the bottom of a pre-weighed glass tube.

    • Incubate the tube in a water bath at 37°C until a clear gel forms.[5]

    • Record the initial weight of the tube with the gel.

    • Carefully layer a specific volume (e.g., 2 mL) of the pre-warmed release medium over the surface of the gel.[5]

    • At predetermined time points, withdraw the entire release medium and replace it with fresh, pre-warmed medium.

    • Analyze the drug concentration in the collected medium.

    • The remaining gel can also be analyzed to determine the rate of polymer dissolution.

Validation of Drug Release Kinetics: Mathematical Models

To understand the mechanism of drug release, the experimental data is fitted to various mathematical models. The goodness of fit is typically evaluated by the coefficient of determination (R²).

Kinetic ModelEquationDescriptionTypical Application
Zero-Order Qt = Q0 + K0tThe drug release rate is constant over time and independent of the drug concentration.[10]Describes the release from dosage forms that release the drug slowly.[10]
First-Order logC = logC0 - Kt / 2.303The drug release rate is proportional to the amount of drug remaining in the dosage form.[10][11]Used for pharmaceutical dosage forms containing water-soluble drugs in porous matrices.[10]
Higuchi Q = At1/2Describes drug release as a diffusion process based on Fick's law, square root of time-dependent.[12]Commonly used for drug release from polymeric systems.[13]
Korsmeyer-Peppas Mt / M∞ = KtnA semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' provides insight into the release mechanism.[10][14]The first 60% of the drug release data is often fitted to this model to determine the release mechanism.[10][14]

Interpreting the Korsmeyer-Peppas Model:

The value of the release exponent 'n' in the Korsmeyer-Peppas model indicates the drug release mechanism:

  • n ≈ 0.5: Fickian diffusion

  • 0.5 < n < 1.0: Anomalous (non-Fickian) transport (diffusion and polymer relaxation)

  • n = 1.0: Case II transport (zero-order release)

  • n > 1.0: Super Case II transport

Software such as DD Solver, an add-in for Microsoft Excel, or KinetDS can be used to fit the experimental data to these models and determine the best-fit model based on parameters like the R² value.[13][14][15]

Visualizing the Workflow and Kinetic Models

To further clarify the process of validating drug release kinetics, the following diagrams illustrate the experimental workflow and the logical relationship between the different kinetic models.

experimental_workflow cluster_prep Hydrogel Preparation cluster_release In Vitro Release Study cluster_analysis Data Analysis and Modeling prep Prepare Drug-Loaded This compound Solution (Cold Method) setup Set up Release System (e.g., Dialysis or Membrane-less) prep->setup sampling Collect Samples at Predetermined Time Intervals setup->sampling analysis Quantify Drug Concentration (e.g., HPLC, UV-Vis) sampling->analysis calculation Calculate Cumulative Drug Release (%) analysis->calculation fitting Fit Data to Kinetic Models calculation->fitting validation Determine Best-Fit Model (Goodness of Fit, R²) fitting->validation

Caption: Experimental workflow for drug release kinetics validation.

kinetic_models cluster_interpretation Interpretation of Korsmeyer-Peppas Model zero_order Zero-Order (Constant Release) first_order First-Order (Concentration Dependent) higuchi Higuchi (Diffusion Controlled) korsmeyer Korsmeyer-Peppas (Mechanism Elucidation) n_fickian n ≈ 0.5 (Fickian Diffusion) korsmeyer->n_fickian n_anomalous 0.5 < n < 1.0 (Anomalous Transport) korsmeyer->n_anomalous n_case2 n = 1.0 (Case II Transport) korsmeyer->n_case2

Caption: Relationship of common drug release kinetic models.

References

In Vivo Toxicity Profile: A Comparative Analysis of Pluronic F-127 and Pluronic F-68

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo toxicity of Pluronic F-127 and Pluronic F-68, supported by experimental data.

This compound (also known as Poloxamer 407) and Pluronic F-68 (Poloxamer 188) are non-ionic triblock copolymers widely utilized in the pharmaceutical industry as excipients, solubilizing agents, and drug delivery vehicles.[1] Both are approved by the U.S. Food and Drug Administration (FDA) and are generally regarded as biocompatible and non-toxic.[1] However, in vivo studies have revealed distinct toxicity profiles under certain conditions, which are critical considerations for their application in drug development. This guide provides a comparative overview of their in vivo toxicity, presenting quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Toxicity Data

The acute toxicity of this compound and F-68 is often characterized by the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. The LD50 values for these copolymers vary depending on the route of administration and the animal model.

This compound (Poloxamer 407) Animal Model Route of Administration LD50 Value Reference
RatOral9,380 mg/kg[2][3]
MouseOral15,000 mg/kg[2]
RabbitDermal> 20,000 mg/kg[2]
Pluronic F-68 (Poloxamer 188) Animal Model Route of Administration LD50 Value Reference
RatOral5,700 mg/kg - 9,380 mg/kg[4][5][6]
MouseOral> 15 g/kg[4][7]
RabbitOral35 g/kg[4]
RatIntravenous< 10 g/kg[7]
MouseIntravenous> 5 g/kg[7]
RatIntraperitoneal< 5 g/kg[7]
MouseIntraperitoneal> 10 g/kg[7]

Comparative Toxicological Findings

Beyond acute toxicity, sub-chronic and chronic administration of Pluronics can lead to specific organ-related toxicities.

Toxicological Finding This compound Pluronic F-68 Observed Effects Reference
Hyperlipidemia YesNoCauses hypertriglyceridemia and hypercholesterolemia in rodents due to inhibition of lipoprotein lipase.[8][9]
Renal Toxicity Not a primary findingYes (at high IV doses)Slight focal degenerative changes and vacuolation in the proximal tubules of the kidneys.[10][11]
Pulmonary Effects Not a primary findingYes (at high IV doses)Induction of pulmonary foam cells, indicating phospholipidosis.[10][11]

Experimental Protocols

The assessment of in vivo toxicity for this compound and F-68 typically follows standardized guidelines and involves a series of experimental procedures.

Acute Oral Toxicity Assessment (Adapted from OECD Guidelines 420, 423, and 425)

A common framework for determining the oral LD50 involves the following steps:

  • Animal Selection: Healthy, young adult rodents (rats or mice) are used.[12] Females are often preferred as they tend to be slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They are acclimatized for at least 5 days before the study.

  • Fasting: Prior to dosing, food is withheld overnight for rats or for 3-4 hours for mice; water remains available.[13]

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[13] The volume is typically limited to 1 mL/100g of body weight for aqueous solutions.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[13]

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to examine for any pathological changes in organs and tissues.

Experimental Workflow: Acute Oral Toxicity cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing animal_selection Animal Selection (e.g., Rats, Mice) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization fasting Fasting (Overnight) acclimatization->fasting dose_admin Single Oral Dose (Gavage) fasting->dose_admin observation Observation (14 days for clinical signs) dose_admin->observation necropsy Gross Necropsy observation->necropsy

Experimental Workflow for Acute Oral Toxicity Testing.
Histological Examination of Liver and Kidney

To assess organ-specific toxicity, histological analysis is performed:

  • Tissue Collection: At the time of necropsy, samples of the liver and kidneys are collected.

  • Fixation: The tissue samples are immediately placed in a 10% neutral buffered formalin solution for fixation.

  • Processing: The fixed tissues are dehydrated through a series of increasing concentrations of ethanol, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: The paraffin-embedded tissues are sectioned into thin slices (typically 4-5 µm) using a microtome.

  • Staining: The tissue sections are mounted on microscope slides and stained, most commonly with Hematoxylin and Eosin (H&E), which allows for the visualization of cellular structures.

  • Microscopic Examination: A pathologist examines the stained slides under a light microscope to identify any cellular damage, inflammation, necrosis, or other abnormalities.

Signaling Pathways and Mechanisms of Toxicity

The observed toxicities of this compound and F-68 are linked to distinct molecular mechanisms.

This compound and Hyperlipidemia

The primary toxicological concern with this compound is its ability to induce hyperlipidemia. This is not mediated by a classical signaling pathway but rather through the direct inhibition of a key enzyme in lipid metabolism.

  • Mechanism: this compound inhibits the activity of lipoprotein lipase (LPL).[8][14] LPL is responsible for hydrolyzing triglycerides in lipoproteins, such as very-low-density lipoproteins (VLDLs) and chylomicrons, into free fatty acids that can be taken up by tissues. By inhibiting LPL, this compound leads to an accumulation of triglycerides and cholesterol in the bloodstream.[14]

Mechanism of this compound-Induced Hyperlipidemia P127 This compound LPL Lipoprotein Lipase (LPL) P127->LPL Inhibits Hyperlipidemia Hyperlipidemia FFA Free Fatty Acids LPL->FFA Hydrolyzes to Triglycerides Triglycerides (in VLDL & Chylomicrons) Triglycerides->LPL Substrate Triglycerides->Hyperlipidemia Accumulation leads to Uptake Tissue Uptake FFA->Uptake

Mechanism of this compound-Induced Hyperlipidemia.
Pluronic F-68 and Organ-Specific Toxicity

High intravenous doses of Pluronic F-68 have been associated with renal and pulmonary effects.

  • Mechanism: The accumulation of Pluronic F-68 can lead to phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids.[10] In the lungs, this manifests as the formation of "foam cells," which are macrophages laden with lipid droplets.[10] In the kidneys, it can cause degenerative changes in the proximal tubules.[10]

Toxicity Mechanism of High-Dose Intravenous Pluronic F-68 P68 High-Dose IV Pluronic F-68 Accumulation Systemic Accumulation P68->Accumulation Lungs Lungs Accumulation->Lungs Kidneys Kidneys Accumulation->Kidneys Phospholipidosis Phospholipidosis Lungs->Phospholipidosis Kidneys->Phospholipidosis FoamCells Foam Cell Formation Phospholipidosis->FoamCells RenalChanges Degenerative Tubular Changes Phospholipidosis->RenalChanges

Toxicity Mechanism of High-Dose Intravenous Pluronic F-68.

References

Assessing the Biocompatibility of Pluronic F-127 in Zebrafish Embryo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of Pluronic F-127 using the zebrafish (Danio rerio) embryo model. This compound, a non-ionic triblock copolymer, is widely utilized as a solubilizing agent, emulsifier, and drug delivery vehicle due to its unique thermo-reversible gelation properties and generally recognized low toxicity. The zebrafish embryo has emerged as a powerful in vivo model for developmental toxicity and biocompatibility screening, offering advantages such as rapid development, optical transparency, and high genetic homology with humans.[1] This guide synthesizes available experimental data to compare the performance of this compound with other alternatives and provides detailed experimental protocols for key assays.

This compound Biocompatibility Profile

This compound has demonstrated a favorable biocompatibility profile in zebrafish embryo studies. Research indicates that this compound, when used as a vehicle or component of a nanoformulation, exhibits minimal toxicity at concentrations typically used in drug delivery applications.

Comparison with Alternatives

Direct comparative studies of this compound against other common drug delivery vehicles like polyethylene glycol (PEG) and liposomes in zebrafish embryo models are limited in the current scientific literature. However, studies on this compound-functionalized nanoparticles have shown improved biocompatibility compared to their non-functionalized counterparts, suggesting a toxicity-mitigating effect.[2][3][4] The following table summarizes the biocompatibility data for this compound based on available research.

Delivery VehicleConcentration/DoseSurvival Rate (%)Hatching Rate (%)Heart Rate (beats per minute)Malformations ObservedReference
This compound (PF) 1.0% (w/v)>80% at 96 hpfNot significantly different from controlNo significant decrease at 96 hpfNone observed up to 96 hpf[1]
This compound (PF) 1.5% (w/v)>80% at 96 hpfNot significantly different from controlNo significant decrease at 96 hpfNone observed up to 96 hpf[1]
This compound (PF) 2.0% (w/v)>80% at 96 hpfNot significantly different from controlNo significant decrease at 96 hpfNone observed up to 96 hpf[1]

hpf: hours post-fertilization

Experimental Protocols

The assessment of this compound biocompatibility in zebrafish embryos typically involves a series of standardized assays to evaluate developmental toxicity.

Zebrafish Embryo Toxicity Assay

1. Embryo Collection and Staging:

  • Adult zebrafish (AB strain) are maintained in a recirculating system with a 14/10-hour light/dark cycle.[2]

  • Embryos are collected shortly after fertilization and examined under a stereomicroscope.

  • Healthy, fertilized embryos at the blastula stage (approximately 4 hours post-fertilization, hpf) are selected for the assay.

2. Exposure Protocol:

  • Embryos are placed in individual wells of a 96-well plate containing embryo medium.

  • This compound solutions of varying concentrations (e.g., 0.1% to 2.0% w/v) are added to the wells. A control group with only embryo medium is included.[1]

  • The plates are incubated at 28°C with a standard light/dark cycle.[2]

  • The exposure period typically lasts for 96 to 120 hours.

3. Endpoint Evaluation:

  • Survival Rate: The number of dead embryos is recorded every 24 hours. Indicators of mortality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of a heartbeat.[2]

  • Hatching Rate: The percentage of hatched embryos is determined at 48, 72, and 96 hpf.

  • Heart Rate: The heart rate of the embryos is measured at specific time points (e.g., 48, 72, 96 hpf) by counting the number of heartbeats per minute under a microscope.

  • Morphological Malformations: Embryos are visually inspected for any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature (scoliosis), and craniofacial defects.[1][2]

Reactive Oxygen Species (ROS) Assay

While direct studies on this compound inducing oxidative stress are scarce, this assay is crucial when evaluating nanoformulations containing this compound.

1. Probe Incubation:

  • At the end of the exposure period (e.g., 96 hpf), live larvae are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

2. Fluorescence Measurement:

  • After incubation, the larvae are washed to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microscope or a microplate reader.

  • An increase in fluorescence intensity indicates a higher level of reactive oxygen species.

Potential Signaling Pathways in Developmental Toxicity

G cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_signaling_pathways Signaling Pathways cluster_developmental_outcomes Developmental Outcomes Pluronic This compound ROS Reactive Oxygen Species (ROS) Production Pluronic->ROS Potential for ROS generation (context-dependent) OxidativeStress Oxidative Stress ROS->OxidativeStress Wnt Wnt Signaling OxidativeStress->Wnt Disruption Hedgehog Hedgehog Signaling OxidativeStress->Hedgehog Disruption Cardiotoxicity Cardiotoxicity OxidativeStress->Cardiotoxicity Lethality Lethality OxidativeStress->Lethality Malformations Morphological Malformations Wnt->Malformations Hedgehog->Malformations

Caption: Potential mechanisms of developmental toxicity in zebrafish embryos.

Experimental Workflow and Logic

The assessment of this compound biocompatibility follows a logical progression from initial exposure to the evaluation of multiple toxicological endpoints.

G cluster_setup Experimental Setup cluster_endpoints Endpoint Assessment cluster_data Data Analysis cluster_conclusion Conclusion EmbryoCollection Zebrafish Embryo Collection (4 hpf) Exposure Exposure to this compound (0-96 hpf) EmbryoCollection->Exposure Survival Survival Rate (daily) Exposure->Survival Hatching Hatching Rate (48, 72, 96 hpf) Exposure->Hatching HeartRate Heart Rate (e.g., 96 hpf) Exposure->HeartRate Morphology Morphological Analysis (e.g., 96 hpf) Exposure->Morphology Analysis Statistical Analysis and LC50 Calculation Survival->Analysis Hatching->Analysis HeartRate->Analysis Morphology->Analysis Biocompatibility Biocompatibility Assessment Analysis->Biocompatibility

Caption: Zebrafish embryo biocompatibility testing workflow.

References

cytotoxicity comparison of different sterilization methods for Pluronic F-127

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127, a widely utilized thermosensitive polymer in drug delivery and tissue engineering, requires stringent sterilization to ensure product safety for clinical applications. However, the sterilization process itself can impact the physicochemical properties of the polymer and, critically, induce cytotoxicity through the generation of degradation products. This guide provides an objective comparison of common sterilization methods for this compound, supported by experimental data, to aid in the selection of the most appropriate technique for your research and development needs.

Comparative Analysis of Cytotoxicity

The choice of sterilization method for this compound hydrogels has a profound impact on their biocompatibility. The following table summarizes the cytotoxic effects of various common sterilization techniques based on published experimental data.

Sterilization MethodKey Findings on CytotoxicitySupporting Experimental Data
Gamma Irradiation Induces significant cytotoxicity.A study on 30% w/v Poloxamer 407 hydrogels showed a substantial increase in lactate dehydrogenase (LDH) release and significant cell death in gamma-sterilized samples compared to non-sterile controls[1].
Steam Heat (Autoclaving) Generally low cytotoxicity, but can be influenced by cycle parameters.Samples sterilized by steam heat (121°C, 20 min) maintained low cytotoxicity, comparable to non-sterile hydrogels[1]. However, autoclaving can lead to the degradation of the polymer into low molecular weight products such as C1-C2 alcohols, aldehydes, and acids, which may have cytotoxic potential.
Dry Heat Low cytotoxicity.Maintained low cytotoxicity, similar to non-sterile hydrogels[1].
Electron Beam (E-beam) Irradiation Low cytotoxicity and preserves hydrogel properties.E-beam sterilized samples (15 and 25 kGy) exhibited low cytotoxicity, comparable to non-sterile hydrogels[1].
Ethylene Oxide (EtO) Potential for residual cytotoxicity.EtO sterilization of some copolymers has been shown to cause increased in vitro cytotoxicity, which may not be entirely eliminated by degassing processes[2].
Sterile Filtration Considered the least impactful on polymer properties and non-cytotoxic.This method does not involve heat or radiation, thus avoiding the generation of degradation products. However, it is not a terminal sterilization method and is only suitable for solutions.

Experimental Protocols

Accurate assessment of cytotoxicity is paramount. Below are detailed methodologies for two common assays used to evaluate the biocompatibility of sterilized this compound.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the surrounding culture medium.

Materials:

  • Sterilized this compound hydrogel samples

  • Target cell line (e.g., L929 mouse fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • LDH assay kit (including lysis solution and reaction mixture)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare eluates from the sterilized this compound hydrogels by incubating them in a complete cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C.

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with the prepared eluates from the sterilized hydrogels. Include negative controls (fresh culture medium) and positive controls (culture medium with lysis solution).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • LDH Measurement: After incubation, transfer an aliquot of the supernatant from each well to a new 96-well plate.

  • Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Sterilized this compound hydrogel samples

  • Target cell line (e.g., NIH-3T3 mouse fibroblasts)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Sample Preparation and Cell Seeding: Follow steps 1 and 2 as described in the LDH assay protocol.

  • Treatment: Expose the cells to the eluates from the sterilized hydrogels as described in the LDH assay protocol.

  • Incubation: Incubate the plate for the desired duration.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Sample Absorbance / Control Absorbance) * 100

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cytotoxicity assessment and the potential cellular responses to degradation products, the following diagrams have been generated.

Experimental_Workflow cluster_Preparation Sample and Cell Preparation cluster_Treatment Treatment and Incubation cluster_Assay Cytotoxicity Assay cluster_Analysis Data Analysis Sterilization This compound Sterilization (e.g., Gamma, Autoclave) Eluate Eluate Preparation Sterilization->Eluate Treatment Cell Treatment with Eluates Eluate->Treatment Seeding Cell Seeding in 96-well Plate Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation LDH LDH Assay Incubation->LDH MTT MTT Assay Incubation->MTT Data Absorbance Reading LDH->Data MTT->Data Calculation Calculation of % Cytotoxicity / % Viability Data->Calculation

Caption: Experimental workflow for assessing the cytotoxicity of sterilized this compound.

Signaling_Pathway cluster_Sterilization Sterilization & Degradation cluster_Cellular_Response Cellular Response Sterilization Sterilization (e.g., Gamma, Autoclave) Degradation Degradation Products (Aldehydes, Carboxylic Acids) Sterilization->Degradation Membrane Cell Membrane Damage Degradation->Membrane Direct Interaction OxidativeStress Oxidative Stress (ROS Production) Degradation->OxidativeStress Induction Apoptosis Apoptosis / Necrosis Membrane->Apoptosis Leads to Signaling Activation of Stress Signaling Pathways (e.g., Nrf2, MAPK) OxidativeStress->Signaling Signaling->Apoptosis

Caption: Potential signaling pathways affected by this compound degradation products.

Conclusion

The selection of an appropriate sterilization method for this compound is a critical step in the development of safe and effective drug delivery systems and tissue engineering constructs. While methods like sterile filtration offer the highest assurance of biocompatibility, they are not always practical for terminal sterilization of final products. For terminal sterilization, e-beam irradiation and, with careful validation, steam and dry heat sterilization appear to be superior to gamma irradiation, which has been shown to induce significant cytotoxicity. The potential for cytotoxic residuals from ethylene oxide sterilization also warrants careful consideration and thorough validation. Researchers and drug development professionals must weigh the benefits and drawbacks of each method and conduct rigorous cytotoxicity testing to ensure the safety and efficacy of their final products.

References

validating the use of Pluronic F-127 as a vehicle for controlled release of proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Pluronic F-127, a thermosensitive block copolymer, has emerged as a prominent vehicle for the controlled release of therapeutic proteins. Its unique property of forming a gel at physiological temperatures makes it an attractive in situ gelling depot system. This guide provides an objective comparison of this compound's performance against other common protein delivery platforms, supported by experimental data and detailed protocols to aid in the rational design of protein delivery systems.

Performance Comparison of Protein Delivery Vehicles

The choice of a delivery vehicle significantly impacts the release kinetics, stability, and bioactivity of the therapeutic protein. Below is a comparative summary of this compound against other widely used systems such as chitosan hydrogels, alginate hydrogels, and liposomes.

Delivery VehicleProtein ExampleBurst Release (%)Release DurationKey AdvantagesKey Disadvantages
This compound BSA, Lysozyme, FGF-210-40Days to weeksThermosensitive gelation, biocompatible, enhances protein stability.[1][2]Rapid dissolution in vivo, significant initial burst release.[2]
Chitosan Hydrogel BSA, Dexamethasone20-50Days to weeksMucoadhesive, biodegradable, enhances permeation.[2][3][4]pH-dependent gelation and release, potential for aggregation.[3]
Alginate Hydrogel BSA, IgG15-35Days to weeksBiocompatible, mild gelation conditions, can be modified for specific targeting.[5][6][7]Porous structure can lead to rapid release of smaller proteins, potential for immunogenicity.[6]
Liposomes Cyclosporine A, BSA5-20Hours to daysProtects protein from degradation, can be targeted, suitable for both hydrophilic and hydrophobic proteins.[8][9][10]Complex manufacturing, potential for instability and leakage.[9]

Mechanism of Protein Release from this compound

This compound is a triblock copolymer consisting of polyethylene oxide (PEO) and polypropylene oxide (PPO) blocks arranged in a PEO-PPO-PEO structure. In aqueous solutions at low temperatures, this compound exists as individual polymer chains (unimers). As the temperature increases, the hydrophobic PPO blocks dehydrate and aggregate to form spherical micelles with a PPO core and a PEO corona. At higher concentrations and physiological temperatures, these micelles pack closely to form a thermoreversible hydrogel. The release of proteins from this hydrogel matrix is a complex process governed by diffusion through the aqueous channels of the gel and erosion of the gel matrix itself.

Mechanism of Protein Release from this compound Hydrogel cluster_0 Low Temperature (Sol Phase) cluster_1 Increased Temperature cluster_2 Physiological Temperature (Gel Phase) Unimers Unimers Protein Protein Micelle Formation Micelle Formation Unimers->Micelle Formation Self-assembly Protein Entrapment Protein Entrapment Micelle Formation->Protein Entrapment Protein incorporated into PEO corona Hydrogel Formation Hydrogel Formation Micelle Formation->Hydrogel Formation Micellar Packing Protein Release Protein Release Hydrogel Formation->Protein Release Diffusion & Erosion

Caption: Mechanism of thermoreversible gelation of this compound and subsequent protein release.

Experimental Protocols

In Vitro Protein Release Study (Dialysis Membrane Method)

This method is commonly used to assess the release kinetics of a protein from a hydrogel formulation.

Materials:

  • Protein-loaded this compound hydrogel

  • Dialysis membrane tubing (with appropriate molecular weight cut-off)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaking incubator or water bath

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Prepare the protein-loaded this compound solution at a low temperature (e.g., 4°C) to maintain its liquid state.

  • Accurately measure a specific volume of the cold polymer solution and seal it within a pre-soaked dialysis membrane tube.

  • Immerse the sealed dialysis bag into a known volume of pre-warmed release medium (37°C) in a container.

  • Place the container in a shaking incubator or water bath maintained at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the concentration of the released protein in the collected aliquots using a suitable protein assay.

  • Calculate the cumulative percentage of protein released over time.

Assessment of Protein Stability using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to evaluate the secondary structure of a protein, which is crucial for its stability and biological activity.

Materials:

  • Protein samples collected from the release study

  • Control protein solution (native protein)

  • CD spectrophotometer

  • Quartz cuvette with a suitable path length

Procedure:

  • Prepare the protein samples obtained from the release study at a suitable concentration for CD analysis. Ensure the buffer components do not interfere with the measurement.

  • Record the CD spectrum of the native protein as a control.

  • Record the CD spectra of the released protein samples in the far-UV region (typically 190-250 nm) to analyze the secondary structure (alpha-helix, beta-sheet, etc.).

  • Process the raw data by subtracting the spectrum of the buffer blank.

  • Compare the spectra of the released protein with that of the native protein. Significant changes in the spectral features may indicate conformational changes and potential instability.[11][12]

Determination of Protein Bioactivity using Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method to quantify the concentration of a bioactive protein.

Materials:

  • ELISA plate pre-coated with a capture antibody specific to the protein of interest

  • Released protein samples and standards of known concentrations

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare serial dilutions of the standard protein and the released protein samples.

  • Add the standards and samples to the wells of the ELISA plate and incubate to allow the protein to bind to the capture antibody.

  • Wash the plate to remove unbound proteins.

  • Add the detection antibody and incubate.

  • Wash the plate to remove unbound detection antibody.

  • Add the substrate solution and incubate for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Construct a standard curve from the absorbance values of the standards and determine the concentration of bioactive protein in the released samples.[13][14][15]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for evaluating a protein delivery system and a representative signaling pathway for a commonly delivered protein, Fibroblast Growth Factor 2 (FGF-2).

Experimental Workflow for Evaluating Protein Delivery Systems Formulation Formulation Characterization Characterization Formulation->Characterization InVitroRelease In Vitro Release (e.g., Dialysis) Characterization->InVitroRelease Stability Protein Stability (e.g., CD) InVitroRelease->Stability Bioactivity Bioactivity Assay (e.g., ELISA) InVitroRelease->Bioactivity InVivo In Vivo Studies (Animal Model) InVitroRelease->InVivo DataAnalysis DataAnalysis Stability->DataAnalysis Bioactivity->DataAnalysis InVivo->DataAnalysis Simplified FGF-2 Signaling Pathway FGF2 FGF2 FGFR FGF Receptor FGF2->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC HSPG Heparan Sulfate Proteoglycan HSPG->FGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg_PKC->Differentiation

References

A Comparative Guide to the Rheological Properties of Pluronic F-127 and Hyaluronic Acid Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological properties of two widely used hydrogels in the biomedical field: Pluronic F-127 and hyaluronic acid. Understanding their distinct flow and deformation characteristics is crucial for applications ranging from drug delivery to tissue engineering. This document summarizes key experimental data, details testing methodologies, and visualizes important concepts to aid in the selection of the most suitable material for your research and development needs.

Introduction to the Hydrogels

This compound (PF-127) is a synthetic block copolymer composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure.[1] A key characteristic of this compound is its thermo-reversible gelation. At low temperatures, it exists as a low-viscosity solution, while at physiological temperatures, it self-assembles into a gel.[2] This property makes it an attractive candidate for injectable drug delivery systems.[3]

Hyaluronic Acid (HA) is a naturally occurring polysaccharide found in the extracellular matrix of various tissues.[4] In biomedical applications, HA is often chemically cross-linked to form hydrogels with enhanced mechanical properties and degradation resistance.[5] HA gels are known for their biocompatibility, viscoelasticity, and ability to retain water, making them suitable for applications such as dermal fillers and viscosupplementation in joints.[4][5]

Comparative Rheological Data

The following tables summarize the key rheological parameters for this compound and hyaluronic acid gels based on published experimental data. It is important to note that the properties are highly dependent on concentration, temperature, and the specific formulation (e.g., cross-linking of HA).

Parameter This compound (20% w/v in water) Hyaluronic Acid (Cross-linked, typical dermal filler) Key Differences & Implications
Storage Modulus (G') ~10,000 - 20,000 Pa (at 37°C)[6]~150 - 550 Pa (at 25°C)This compound gels at typical concentrations are significantly stiffer and more elastic at physiological temperature. This suggests a greater ability to resist deformation under load.
Loss Modulus (G'') Lower than G' in gel stateLower than G'Both materials exhibit gel-like behavior where the elastic component dominates the viscous component.
Viscosity Shear-thinning behavior; viscosity decreases with increasing shear rate.[7][8]Shear-thinning behavior; viscosity decreases with increasing shear rate.[5]Both are non-Newtonian fluids, which is advantageous for injectability. At rest, they have high viscosity, but under the high shear of injection, the viscosity drops, allowing for easier administration.
Yield Stress ~100 - 200 Pa (for 17 wt% at 35°C)[1]~40 - 55 PaThis compound gels generally exhibit a higher yield stress, meaning a greater force is required to initiate flow. This can be beneficial for maintaining the gel's shape after injection.
Gelling Mechanism Thermoreversible sol-gel transition (gels upon heating).[2]Chemical or physical cross-linking.The in-situ gelling of this compound at body temperature is a key advantage for injectable systems. Hyaluronic acid requires pre-fabrication of the gel.
Sol-Gel Transition Temperature ~20-25°C (for 20% w/v)[7]Not applicableThis is a defining characteristic of this compound, allowing it to be a liquid at room temperature and a gel at body temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducible rheological characterization. Below are typical protocols for key experiments.

Oscillatory Rheology: Temperature Sweep (for this compound)

This experiment determines the sol-gel transition temperature.

  • Instrument: A rotational rheometer with a temperature-controlled Peltier plate.

  • Geometry: Parallel plate or cone-plate geometry (e.g., 25 mm diameter).

  • Procedure:

    • Load the this compound solution onto the rheometer at a low temperature (e.g., 4°C) where it is in a liquid state.

    • Set the gap between the plates (e.g., 1 mm).

    • Apply a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) within the linear viscoelastic region.

    • Ramp the temperature from the low temperature to a higher temperature (e.g., 40°C) at a controlled rate (e.g., 2°C/min).

    • Record the storage modulus (G') and loss modulus (G'').

    • The sol-gel transition temperature is often defined as the point where G' equals G''.

Oscillatory Rheology: Frequency Sweep

This experiment characterizes the viscoelastic properties of the gel.

  • Instrument: A rotational rheometer with a temperature-controlled Peltier plate.

  • Geometry: Parallel plate or cone-plate geometry.

  • Procedure:

    • Load the sample onto the rheometer. For this compound, ensure the temperature is above its sol-gel transition temperature (e.g., 37°C). For hyaluronic acid, the measurement is typically performed at a controlled temperature (e.g., 25°C).

    • Set the gap between the plates.

    • Perform a strain sweep to determine the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain.

    • Select a strain value within the LVER (e.g., 1%).

    • Sweep the frequency over a desired range (e.g., 0.1 to 100 rad/s) at the selected constant strain.

    • Record G' and G'' as a function of frequency.

Rotational Rheology: Viscosity Measurement

This experiment determines the flow behavior of the gel under shear.

  • Instrument: A rotational rheometer with a temperature-controlled Peltier plate.

  • Geometry: Parallel plate or cone-plate geometry.

  • Procedure:

    • Load the sample onto the rheometer at the desired temperature.

    • Set the gap between the plates.

    • Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress.

    • Plot the viscosity (shear stress/shear rate) as a function of the shear rate.

Visualizations

The following diagrams illustrate key concepts and workflows in rheological analysis.

experimental_workflow cluster_prep Sample Preparation cluster_rheometer Rheometer Setup cluster_tests Rheological Tests cluster_analysis Data Analysis prep_pf127 Dissolve this compound in cold water load Load sample onto Peltier plate prep_pf127->load prep_ha Hydrate and cross-link Hyaluronic Acid prep_ha->load set_gap Set geometry gap (e.g., 1 mm) load->set_gap temp_sweep Temperature Sweep (PF-127) set_gap->temp_sweep PF-127 freq_sweep Frequency Sweep set_gap->freq_sweep visc_test Viscosity Test set_gap->visc_test get_tgel Identify Sol-Gel Transition (Tgel) temp_sweep->get_tgel get_g_prime Determine G' and G'' freq_sweep->get_g_prime get_visc Plot Viscosity vs. Shear Rate visc_test->get_visc

Caption: Experimental workflow for rheological characterization.

property_comparison cluster_pf127 This compound cluster_ha Hyaluronic Acid pf127_prop Thermoreversible Sol-Gel Transition pf127_app Injectable Drug Delivery pf127_prop->pf127_app enables ha_prop Chemically Cross-linked pf127_g High G' (Stiff Gel) pf127_g->pf127_app provides structural integrity for pf127_yield High Yield Stress pf127_yield->pf127_app maintains depot shape ha_app Dermal Fillers, Viscosupplementation ha_prop->ha_app suitable for ha_g Lower G' (Soft Gel) ha_g->ha_app provides soft tissue augmentation ha_yield Lower Yield Stress ha_yield->ha_app allows for smooth injection

References

In Vitro and In Vivo Correlation of Drug Release from Pluronic F-127 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release and in vivo performance of various drugs formulated with Pluronic F-127 (PF-127), a thermosensitive polymer widely used in controlled drug delivery systems. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in the field.

This compound is renowned for its unique property of forming a liquid solution at refrigerated temperatures and a semisolid gel at physiological temperatures. This characteristic makes it an excellent candidate for in situ gelling depots, which can provide sustained drug release, improve bioavailability, and enhance therapeutic outcomes. Establishing a correlation between in vitro drug release and in vivo pharmacokinetics, known as an In Vitro-In Vivo Correlation (IVIVC), is a critical step in the development of such formulations. This guide explores the available data on IVIVC for a range of drugs in this compound-based systems.

Comparative Analysis of In Vitro and In Vivo Performance

The following tables summarize the quantitative data from various studies, comparing the in vitro release characteristics of drugs from this compound formulations with their corresponding in vivo pharmacokinetic parameters.

Table 1: In Vitro Drug Release from this compound Formulations
DrugFormulation DetailsIn Vitro Release ProfileSource
Timolol Maleate 15% PF-127 with 3% methylcelluloseSlowest release among tested formulations[1]
Ibuprofen Microspheres with PF-127 (1:3 w/w)94% release in 60 minutes[2]
Doxycycline Free drug in PF-127 thermogel80-90% release in 3.5-4 hours[3][4]
Doxycycline Alginate microparticles in PF-127-HPMC thermogel~80% release after 3 days, ~90% up to 6 days[3][4]
Simvastatin Solid dispersion with PF-127 (60/40% w/w)~100% release in 120 minutes (vs. 3.84% for pure drug)[5]
Oxytocin 20% w/w PF-127 gelFastest release among tested PF-127 concentrations[6][7]
Oxytocin 30% w/w PF-127 gelSlowest release among tested PF-127 concentrations[6][7]
rhGH PF-127 thermosensitive gelSustained release for 72 hours[8]
Table 2: In Vivo Pharmacokinetic Parameters of Drugs Released from this compound Formulations
DrugAnimal ModelFormulation DetailsKey In Vivo FindingsSource
Timolol Maleate Albino Rabbits25% PF-127 gel2.5-fold increase in ocular bioavailability vs. aqueous solution[1][9]
Timolol Maleate Albino Rabbits15% PF-127 with 3% methylcellulose2.4-fold increase in ocular bioavailability vs. aqueous solution[1][9]
Atorvastatin New Zealand RabbitsSolid dispersion with PF-127Cmax: 1146 ng/ml; AUC0-12: 9,993.4 ng.h/ml (significantly higher than free drug)[10][11]
rhGH RatsPF-127 thermosensitive gelSustained release observed for up to one week[8]
rhGH DogsPF-127 gelMaintained therapeutic plasma concentrations for 132 hours[8]
rhGH MiceNanogel with PF-127Substantial blood level maintained for two weeks; higher AUC than daily injections[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized protocols for key experiments cited in the literature for evaluating this compound formulations.

In Vitro Drug Release Studies

A common method for assessing the in vitro release of drugs from this compound gels is the membrane-less diffusion method .

  • Preparation of the Gel: A specific amount of the drug-loaded this compound formulation (in its liquid state) is placed in a test tube or vial. The container is then incubated at 37°C to allow for the formation of a solid gel.

  • Initiation of Release: A known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) is carefully layered over the surface of the gel.

  • Sample Collection: The entire assembly is placed in a shaking water bath maintained at 37°C. At predetermined time intervals, the release medium is completely removed for analysis and replaced with fresh, pre-warmed medium.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Another frequently used technique is the dialysis membrane method , where the gel formulation is placed inside a dialysis bag with a specific molecular weight cut-off, which is then suspended in the release medium.

In Vivo Pharmacokinetic Studies

Animal models are essential for evaluating the in vivo performance of drug formulations. A typical protocol for a pharmacokinetic study in rabbits or rats is as follows:

  • Animal Acclimatization: Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) and allowed to acclimate for a specified period before the study.

  • Formulation Administration: A predetermined dose of the drug-loaded this compound formulation is administered to the animals via the intended route (e.g., subcutaneous injection, ocular instillation). A control group receiving the drug in a simple solution is also included for comparison.

  • Blood Sampling: At designated time points after administration, blood samples are collected from a suitable site (e.g., marginal ear vein in rabbits, tail vein in rats).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Drug Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Visualizing the IVIVC Process

The following diagrams, generated using Graphviz, illustrate the workflow and logical relationships in establishing an in vitro-in vivo correlation for this compound formulations.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis formulation Formulation Development dissolution In Vitro Dissolution Testing formulation->dissolution Test Formulations release_profile In Vitro Release Profile dissolution->release_profile Generate Data correlation IVIVC Model Development release_profile->correlation animal_study Animal Pharmacokinetic Study plasma_conc Plasma Drug Concentration Profile animal_study->plasma_conc Measure Concentrations plasma_conc->correlation IVIVC_Concept in_vitro In Vitro Drug Release Data (% Released vs. Time) ivivc_model IVIVC Mathematical Model in_vitro->ivivc_model in_vivo Predicted In Vivo Plasma Concentration (Concentration vs. Time) ivivc_model->in_vivo Predicts pk_params Predicted Pharmacokinetic Parameters (AUC, Cmax) in_vivo->pk_params Derives

References

Safety Operating Guide

Proper Disposal of Pluronic F-127: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed procedures for the proper disposal of Pluronic F-127 (also known as Poloxamer 407), a common non-ionic surfactant used in a wide range of research and drug development applications. Adherence to these guidelines will help safeguard personnel and the environment.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. While generally considered to have low toxicity, prolonged or repeated exposure may cause mild skin or eye irritation.[1][2]

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn when handling this compound in its solid form or as a solution:

PPE CategoryItemSpecification
Hand Protection GlovesCompatible chemical-resistant gloves (e.g., nitrile)[3]
Eye Protection Safety GogglesTight-sealing safety goggles[3]
Skin and Body Protective ClothingLab coat or other suitable protective clothing[3]
Respiratory RespiratorIn case of insufficient ventilation or dust formation, use a NIOSH-approved respirator[3][4]

II. Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][5][6] Under no circumstances should this compound be discharged into drains, groundwater, or the sewage system.[7]

Step 1: Waste Collection

  • Solid this compound: Collect waste this compound powder in a clearly labeled, sealed container.[4]

  • This compound Solutions: For solutions, absorb the liquid onto an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[8] Once absorbed, the material should be collected in a suitable, labeled container for disposal.[7][8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and collected in a designated waste container.

Step 2: Waste Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Ensure containers are tightly sealed to prevent leakage or the release of dust.[4][7]

Step 3: Final Disposal

  • Dispose of the collected waste through a licensed and certified hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the waste disposal contractor.[6]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: If a significant amount of dust is generated or the spill occurs in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[8]

  • Contain the Spill: Prevent the spill from spreading and entering drains.[6][7]

  • Clean-up:

    • Solid Spills: Carefully sweep or vacuum the spilled material, avoiding dust generation.[4] Place the collected material into a labeled container for disposal.

    • Liquid Spills: Absorb the spill with an inert material and collect it for disposal as described in the waste collection section.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[2]

IV. Environmental Considerations

While some sources indicate no special environmental precautions are required[3][4], others suggest that this compound can be harmful to aquatic life with long-lasting effects.[9] Therefore, it is imperative to prevent its release into the environment by following the outlined disposal procedures.[9][10]

Below is a decision-making workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment & Segregation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste (Solid, Solution, or Contaminated Material) assess Is the waste solid, liquid, or contaminated material? start->assess collect_solid Collect in a labeled, sealed container. assess->collect_solid Solid collect_liquid Absorb with inert material. Collect in a labeled, sealed container. assess->collect_liquid Liquid Solution collect_contaminated Collect in a designated, labeled waste container. assess->collect_contaminated Contaminated Material storage Store in a cool, dry, well-ventilated area. Away from incompatible materials. collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pluronic F-127

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pluronic F-127, a common non-ionic surfactant. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, empowering you to focus on your groundbreaking research.

Personal Protective Equipment (PPE): A Quick Reference

When handling this compound in its different forms, specific personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling both the solid (powder) and liquid (solution) forms of this compound.

Form Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Solid (Powder) Safety glasses with side-shields or chemical goggles[1][2][3]Chemical-resistant gloves (e.g., PVC)[4]N95 dust mask or other approved respirator if dust is generated[3][5]Lab coat or overalls[4]
Liquid (Solution) Safety glasses or chemical goggles[2]Chemical-resistant gloves (e.g., PVC)[4]Generally not required if handled in a well-ventilated area.[4]Lab coat or overalls[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed to prevent contamination and, for the powder form, to minimize dust generation.[6][7]

2. Preparation and Use:

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid form, do so in a manner that minimizes dust formation.[6] Using a chemical fume hood or a ventilated balance enclosure is recommended.

  • If preparing a solution, slowly add the this compound powder to the solvent to avoid splashing.

  • For solutions, avoid direct contact with skin and eyes.[4]

  • Always wash hands thoroughly with soap and water after handling.[4]

3. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6] Place the collected material in a suitable, labeled container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, earth) and place it in a sealed container for disposal.

  • Ensure the spill area is thoroughly cleaned and decontaminated.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow and is subject to regulations.

  • Unused Material: If recycling is not an option, dispose of unused this compound as chemical waste according to your institution's guidelines and local, state, and federal regulations.[4][8]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be disposed of as chemical waste.[6]

  • Empty Containers: Dispose of empty containers as unused product, following your institution's procedures.[6] Do not reuse empty containers for other purposes.

Visualizing the Workflow: Safe Handling of this compound

To further clarify the safe handling process, the following diagram illustrates the logical workflow from receiving the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Transfer Weigh/Transfer (Minimize Dust) Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution (If Applicable) Weigh_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Alert Alert Personnel Conduct_Experiment->Alert Potential Spill Collect_Waste Collect Waste (Unused Material, Contaminated Items) Conduct_Experiment->Collect_Waste Contain_Clean Contain & Clean Spill Alert->Contain_Clean Dispose_Spill_Waste Dispose of Spill Waste Contain_Clean->Dispose_Spill_Waste Dispose_Waste Dispose via Approved Waste Stream Dispose_Spill_Waste->Dispose_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Label_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pluronic F-127
Reactant of Route 2
Pluronic F-127

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.